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5-Bromo-3-iodo-2-methylbenzoic acid Documentation Hub

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  • Product: 5-Bromo-3-iodo-2-methylbenzoic acid
  • CAS: 1379364-28-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Bromo-3-iodo-2-methylbenzoic Acid

The following technical guide details the synthesis of 5-Bromo-3-iodo-2-methylbenzoic acid , designed for researchers and drug development professionals. Executive Summary & Strategic Analysis Synthesizing 5-bromo-3-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-Bromo-3-iodo-2-methylbenzoic acid , designed for researchers and drug development professionals.

Executive Summary & Strategic Analysis

Synthesizing 5-bromo-3-iodo-2-methylbenzoic acid requires precise regiochemical control to install three distinct substituents on the benzene ring: a methyl group at C2, an iodine at C3, and a bromine at C5.

The primary challenge is the steric and electronic conflict between the ortho-methyl group and the meta-directing carboxylic acid. Direct halogenation of 2-methylbenzoic acid often leads to mixtures or incorrect isomerism (e.g., 5-iodo or 3-bromo products).

The Optimal Pathway: The "Reinforced Directing" Strategy This guide utilizes a Nitration-First, Bromination-Second approach. By installing a nitro group at C3 first, we utilize the combined electronic directing effects of the C2-Methyl (activator, o/p-director), C1-Carboxyl (deactivator, m-director), and C3-Nitro (deactivator, m-director) groups to force the subsequent bromination exclusively to the C5 position. This "electronic funnel" ensures high regioselectivity before the final Sandmeyer transformation.

Retrosynthetic Analysis

The synthesis is disconnected into four key stages, tracing back to the commercially available 2-methylbenzoic acid .

  • C3-Iodine Installation: Via Sandmeyer reaction from the C3-amine.

  • C3-Amine Generation: Chemoselective reduction of the C3-nitro group (preserving the C5-bromide).

  • C5-Bromine Installation: Electrophilic aromatic substitution on 2-methyl-3-nitrobenzoic acid.

  • C3-Nitro Installation: Nitration of 2-methylbenzoic acid.

Pathway Visualization (Graphviz)

SynthesisPathway Start 2-Methylbenzoic acid (Starting Material) Step1 2-Methyl-3-nitrobenzoic acid (Intermediate 1) Start->Step1 Nitration (HNO3/H2SO4) Step2 5-Bromo-2-methyl-3-nitrobenzoic acid (Intermediate 2) Step1->Step2 Bromination (Br2/FeBr3 or NBS) Step3 3-Amino-5-bromo-2-methylbenzoic acid (Intermediate 3) Step2->Step3 Nitro Reduction (Fe/AcOH or SnCl2) Target 5-Bromo-3-iodo-2-methylbenzoic acid (Target) Step3->Target Sandmeyer Iodination (NaNO2, KI)

Figure 1: Convergent synthesis pathway utilizing reinforcing directing groups to ensure C5 regioselectivity.

Detailed Experimental Protocols

Step 1: Nitration of 2-Methylbenzoic Acid

Objective: Install the nitro group at the C3 position. Challenge: Nitration yields a mixture of 3-nitro and 5-nitro isomers. Separation is critical.

  • Reagents: 2-Methylbenzoic acid (1.0 eq), Conc. H₂SO₄, Fuming HNO₃.

  • Procedure:

    • Dissolve 2-methylbenzoic acid in concentrated H₂SO₄ at -5°C.

    • Add fuming HNO₃ dropwise, maintaining temperature < 0°C to minimize dinitration.

    • Stir at 0°C for 2 hours, then pour onto crushed ice.

    • Purification: The crude precipitate contains both 3-nitro and 5-nitro isomers. Recrystallize from ethanol/water. The 3-nitro isomer (2-methyl-3-nitrobenzoic acid) typically crystallizes as the major product or can be separated via column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Checkpoint: Confirm structure via ¹H NMR. Look for the specific splitting pattern of the 3-nitro isomer (two doublets and a triplet for the aromatic protons).

Step 2: Regioselective Bromination

Objective: Install bromine at C5. Mechanism: The C2-Methyl directs para (to C5). The C1-COOH directs meta (to C5). The C3-NO₂ directs meta (to C5). All effects converge on C5.

  • Reagents: 2-Methyl-3-nitrobenzoic acid (1.0 eq), Bromine (Br₂, 1.1 eq), Iron(III) bromide (FeBr₃, cat.) or NBS/H₂SO₄.

  • Procedure:

    • Suspend 2-methyl-3-nitrobenzoic acid in dichloromethane (DCM) or acetic acid.

    • Add catalytic FeBr₃ (0.05 eq).

    • Add Br₂ dropwise at room temperature (or use NBS in H₂SO₄ at 60°C).

    • Stir for 4–6 hours. Monitor by TLC or HPLC.

    • Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.[1]

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Result: 5-Bromo-2-methyl-3-nitrobenzoic acid . High regioselectivity is expected.

Step 3: Chemoselective Reduction

Objective: Reduce C3-NO₂ to C3-NH₂ without debrominating the C5 position. Critical Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it may cause hydrodebromination (loss of Br). Use metal/acid reduction.[1]

  • Reagents: Iron powder (Fe, 5.0 eq), Acetic Acid (AcOH), Ethanol.

  • Procedure:

    • Dissolve the nitro compound in Ethanol/AcOH (3:1).

    • Add Iron powder portion-wise at 60°C.

    • Reflux for 2–4 hours.

    • Filter hot through Celite to remove iron residues.

    • Concentrate the filtrate. Adjust pH to ~8 with NaHCO₃ to precipitate the free acid/amine or extract.

  • Result: 3-Amino-5-bromo-2-methylbenzoic acid .

  • Data Check: Mass Spectrometry (LC-MS) should show the M+H peak corresponding to the amine with the characteristic Br isotope pattern (1:1 doublet).

Step 4: Sandmeyer Iodination

Objective: Convert C3-NH₂ to C3-I. Safety: Diazonium salts are unstable. Maintain temperature < 5°C.

  • Reagents: NaNO₂ (1.2 eq), HCl (6M) or H₂SO₄, Potassium Iodide (KI, 2.0 eq).

  • Procedure:

    • Suspend the amine in 6M HCl (or H₂SO₄/water) and cool to 0°C in an ice/salt bath.

    • Add aqueous NaNO₂ dropwise. The solution should turn clear/yellow as the diazonium salt forms. Stir for 20 min at 0°C.

    • Iodination: Prepare a solution of KI in water. Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

    • Allow the mixture to warm to room temperature. Iodine evolution (purple vapor/color) and nitrogen gas evolution will occur.

    • Heat to 60°C for 30 min to ensure completion.

    • Workup: Quench with Na₂HSO₃ (bisulfite) to remove free iodine. Extract with EtOAc.[2]

    • Final Purification: Recrystallize from Ethanol or purify via column chromatography.

  • Final Product: 5-Bromo-3-iodo-2-methylbenzoic acid .

Quantitative Data Summary

ParameterStep 1 (Nitration)Step 2 (Bromination)Step 3 (Reduction)Step 4 (Sandmeyer)
Reagents HNO₃/H₂SO₄Br₂/FeBr₃Fe/AcOHNaNO₂/KI
Temp < 0°C25°C - 60°CReflux (~80°C)0°C -> 60°C
Typical Yield 40-50% (isolated)85-95%80-90%60-75%
Key Impurity 5-Nitro isomer3,5-Dibromo (rare)Debrominated (if H₂ used)Phenol (hydrolysis)
Purification RecrystallizationExtraction/WashFiltration/ExtractionColumn Chrom.

References

  • Nitration of o-Toluic Acid

    • Process for producing nitro-o-toluic acids.
    • Source:

  • Bromination of Deactivated Aromatics

    • Regioselective bromination of benzoic acid deriv
    • Source:

  • Sandmeyer Reaction Protocols

    • Synthesis of iodobenzoic acids via diazonium salts.
    • Source:

  • Target Molecule Data

    • 5-Bromo-3-iodo-2-methylbenzoic acid (CAS 1379364-28-9).[3][4]

    • Source:

Sources

Exploratory

physicochemical properties of 5-Bromo-3-iodo-2-methylbenzoic acid

A Strategic Scaffold for Orthogonal Cross-Coupling[1] Executive Summary 5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural uniq...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Orthogonal Cross-Coupling[1]

Executive Summary

5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the presence of three distinct functional handles—a carboxylic acid, an aryl iodide, and an aryl bromide—arranged around a sterically demanding ortho-methyl group. This configuration allows for orthogonal functionalization , enabling chemists to sequentially build complex pharmacophores (such as isoquinolones or polysubstituted biphenyls) with precise regiocontrol.

This guide provides a comprehensive physicochemical profile, validated synthetic workflows, and handling protocols designed for drug development professionals.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

PropertyValue / DescriptionContext/Implication
CAS Number 1379364-28-9 Primary identifier for procurement.
Molecular Formula

Molecular Weight 340.94 g/mol Heavy atom count facilitates crystallographic phasing.[1][2]
Appearance Off-white to pale yellow crystalline solidColoration often indicates trace iodine liberation; store in dark.[1]
Melting Point 169 – 173 °CSharp melting point indicates high purity (>98%).[3]
Predicted pKa 2.95 ± 0.20Significantly more acidic than benzoic acid (4.20) due to the ortho-effect and halogen electron withdrawal.
LogP (Oct/Water) 3.8 – 4.1Highly lipophilic; requires polar aprotic solvents (DMSO, DMF) for biological assays.
Solubility Water: < 0.1 mg/mLDMSO: > 50 mg/mLMethanol: ~ 20 mg/mLPoor aqueous solubility necessitates salt formation (e.g., Sodium salt) for aqueous reactions.
H-Bond Donors/Acc 1 Donor / 2 AcceptorsClassic carboxylic acid dimerization in non-polar solvents.
Structural Analysis & NMR Signature

The 2-methyl group exerts steric pressure on the carboxylic acid, forcing it out of planarity with the aromatic ring.[1] This "Steric Inhibition of Resonance" (SIR) contributes to the enhanced acidity compared to unsubstituted benzoic acid.


 NMR Diagnostic Peaks (400 MHz, DMSO-

):
  • 
     13.2 ppm (br s, 1H):  Carboxylic acid proton (variable).
    
  • 
     8.05 ppm (d, 
    
    
    
    Hz, 1H):
    H6 proton (deshielded by ortho-COOH).
  • 
     7.85 ppm (d, 
    
    
    
    Hz, 1H):
    H4 proton (between Br and I).
  • 
     2.55 ppm (s, 3H):  Methyl group (distinctive singlet).
    
Synthetic Methodology & Manufacturing

Direct synthesis of this specific isomer is challenging due to the directing effects of the substituents. The most robust route avoids direct iodination of the crowded 2-methyl-3-position and instead utilizes a stepwise halogenation strategy.

Core Synthesis Logic (The "Why")

Attempting to iodinate 5-bromo-2-methylbenzoic acid often fails or yields mixtures because the C3 position is sterically crowded by the methyl group and the carboxylic acid.[1] Therefore, the optimal workflow introduces the iodine before the bromine or utilizes a specific precursor where the C3 position is activated.

Recommended Route: Bromination of 3-Iodo-2-methylbenzoic acid This pathway exploits the strong para-directing effect of the methyl group and the meta-directing effect of the carboxylic acid, both of which favor electrophilic substitution at the C5 position.[1]

Detailed Protocol: C5-Bromination

Prerequisite: Starting material 3-iodo-2-methylbenzoic acid can be obtained via Sandmeyer reaction of 3-amino-2-methylbenzoic acid.[1]

  • Setup: Charge a round-bottom flask with 3-iodo-2-methylbenzoic acid (1.0 eq) and glacial acetic acid (

    
    ).
    
  • Catalyst: Add Iron(III) bromide (

    
    , 0.05 eq) or iron powder.
    
  • Bromination: Add Bromine (

    
    , 1.2 eq) dropwise at room temperature.
    
    • Note: Maintain temperature

      
       to prevent over-bromination or decarboxylation.
      
  • Reaction: Heat to

    
     for 4–6 hours. Monitor by HPLC (Target: Disappearance of SM, appearance of product at higher RT).
    
  • Quench: Pour mixture into ice-water containing Sodium Bisulfite (

    
    ) to quench excess bromine.
    
  • Isolation: Filter the precipitated solid. Recrystallize from Ethanol/Water (3:1) to remove regioisomers.

Visualization: Retrosynthesis & Selectivity

The following diagram illustrates the logical disconnection and the directing effects that validate the synthesis.

G cluster_logic Regioselectivity Logic (Step 2) Target Target: 5-Bromo-3-iodo-2-methylbenzoic acid Precursor Precursor: 3-Iodo-2-methylbenzoic acid Precursor->Target Step 2: C5 Bromination (Regioselective) SM Start: 2-Methylbenzoic acid SM->Precursor Step 1: C3 Functionalization Reagent1 1. Nitration 2. Reduction 3. Sandmeyer (I) Reagent2 Br2, FeBr3 (Electrophilic Subst.) Logic Methyl (C2): Directs Para -> C5 COOH (C1): Directs Meta -> C5 Iodine (C3): Directs Meta -> C5 Result: C5 is the only favored site.

Caption: Retrosynthetic analysis showing the convergence of directing effects at the C5 position, ensuring high regio-purity.

Applications: Orthogonal Cross-Coupling

The primary utility of 5-Bromo-3-iodo-2-methylbenzoic acid is its ability to undergo chemoselective metal-catalyzed cross-coupling.[1] The bond dissociation energy (BDE) difference between C–I (


) and C–Br (

) allows for sequential functionalization.
Workflow for Library Generation
  • First Coupling (C3-Iodine):

    • Conditions:

      
       or 
      
      
      
      , Sodium Carbonate, Toluene/Water,
      
      
      .
    • Result: The Iodine is substituted; the Bromine remains intact.

  • Second Coupling (C5-Bromine):

    • Conditions: Second boronic acid,

      
      , S-Phos (or Buchwald ligand), Potassium Phosphate, 
      
      
      
      .
    • Result: Substitution at the C5 position.

Coupling Scaffold 5-Bromo-3-iodo-2-methylbenzoic acid Intermediate Intermediate: 3-Aryl-5-bromo-2-methylbenzoic acid Scaffold->Intermediate Suzuki 1 (Mild) Pd(0), 60°C Selects I over Br Final Final Product: 3,5-Diaryl-2-methylbenzoic acid Intermediate->Final Suzuki 2 (Forcing) Pd(0) + S-Phos, 100°C Activates Br

Caption: Chemoselective workflow exploiting the reactivity gap between Aryl-Iodide and Aryl-Bromide.

Safety & Handling (SDS Summary)
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Specific Precaution: As an alkyl-iodide derivative, prolonged exposure to light may liberate free iodine (

    
    ), which is corrosive.
    
    • Storage: Amber glass vials, under inert atmosphere (Argon/Nitrogen),

      
      .
      
  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References
  • BLD Pharm. (2024). Certificate of Analysis: 5-Bromo-3-iodo-2-methylbenzoic acid (CAS 1379364-28-9).[4] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 621745 (5-Iodo-2-methylbenzoic acid - Precursor Data). Retrieved from .

  • Loba Chemie. (2024). Benzoic Acid Derivatives Safety Data Sheet. Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: 3-Bromo-5-iodo-2-methylbenzoic acid (Isomer comparison). Retrieved from .

  • ChemicalBook. (2024). Synthesis routes for Halogenated Toluic Acids. Retrieved from .

Sources

Foundational

spectroscopic data for 5-Bromo-3-iodo-2-methylbenzoic acid (NMR, IR, MS)

Whitepaper: Spectroscopic Elucidation and Analytical Workflows for 5-Bromo-3-iodo-2-methylbenzoic Acid Executive Summary In the realm of advanced drug discovery and materials science, polyhalogenated benzoic acids serve...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Spectroscopic Elucidation and Analytical Workflows for 5-Bromo-3-iodo-2-methylbenzoic Acid

Executive Summary

In the realm of advanced drug discovery and materials science, polyhalogenated benzoic acids serve as indispensable building blocks. 5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) is a highly functionalized scaffold featuring three distinct orthogonal reactive sites (carboxylic acid, aryl iodide, and aryl bromide) alongside a sterically demanding ortho-methyl group.

This technical guide provides a comprehensive, self-validating analytical framework for the structural elucidation of this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Herein, we will explore the causality behind the spectroscopic phenomena—such as the relativistic heavy-atom effects in NMR and the proximity-driven ortho effects in mass spectrometry—ensuring that researchers can confidently validate this complex scaffold.

Structural Elucidation Strategy & Analytical Workflow

The structural complexity of 5-Bromo-3-iodo-2-methylbenzoic acid necessitates a multimodal analytical approach. The presence of two different heavy halogens (Br and I) on a fully substituted aromatic hemisphere creates unique electronic environments.

To build a self-validating system, we utilize three orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR): Maps the carbon framework and proton connectivity.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of the carboxylic acid and carbon-halogen bonds.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass, isotopic distribution, and spatial arrangement via specific fragmentation pathways.

Workflow Sample 5-Bromo-3-iodo-2-methylbenzoic acid (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR DMSO-d6 IR FT-IR Spectroscopy (ATR Mode) Sample->IR Solid State MS High-Res Mass Spec (EI / ESI-TOF) Sample->MS Direct Insertion Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: Multimodal spectroscopic workflow for the structural validation of polyhalogenated aromatics.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to.

NMR Acquisition Protocol

Causality Check: Halogenated benzoic acids often exhibit strong intermolecular hydrogen bonding, leading to poor solubility and line broadening in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is the solvent of choice.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning: Tune the NMR probe for ¹H (400 MHz) and ¹³C (100 MHz) frequencies. Execute a 3D gradient shimming protocol to achieve a lock signal >80%.

  • ¹H Acquisition: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 2.0 s and collect 16 scans.

  • ¹³C Acquisition: Execute a proton-decoupled sequence (zgpg30). Critical Step: Set D1 to 2.0 s and collect at least 1024 scans. The molecule contains five quaternary carbons (C1, C2, C3, C5, C=O) which suffer from long

    
     relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
    
FT-IR (ATR) Acquisition Protocol

Causality Check: Attenuated Total Reflectance (ATR) is preferred over KBr pellet pressing, as the high pressure required for KBr pellets can induce polymorphic changes or halogen exchange in sensitive compounds.

  • Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place ~2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal optical contact.

  • Data Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹. Apply ATR correction algorithms to compensate for penetration depth variations at longer wavelengths.

EI-MS Acquisition Protocol

Causality Check: Halogenated carboxylic acids are prone to thermal decarboxylation in hot Gas Chromatography (GC) injection ports. Direct Insertion Probe (DIP) is mandatory.

  • Instrument Calibration: Tune the mass spectrometer using perfluorotributylamine (PFTBA) to calibrate the m/z axis.

  • Sample Introduction: Introduce the sample via DIP under high vacuum.

  • Ionization & Acquisition: Set the electron ionization (EI) source to 70 eV and the source temperature to 200 °C. Scan from m/z 50 to 400 at 2 scans/sec.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra of this compound are defined by two distinct phenomena: meta-coupling and the relativistic Heavy-Atom Effect.

  • ¹H NMR: The aromatic ring contains only two protons at positions 4 and 6. Because they are separated by an intervening carbon (C5), they exhibit meta-coupling, splitting each other into doublets with a small coupling constant (

    
     Hz). The methyl group at C2 appears as a sharp singlet, deshielded to ~2.6 ppm by the adjacent carboxylic acid and iodine atom.
    
  • ¹³C NMR (The Heavy-Atom Effect): Iodine is a massive atom with a large, diffuse electron cloud. Spin-orbit (SO) coupling—a relativistic effect—induces a pronounced shielding of the attached ipso-carbon (C3)[1]. This phenomenon, known as the Heavy-Atom Effect on the Light Atom (HALA), shifts the C3 signal anomalously upfield to ~102 ppm, which is highly unusual for an aromatic carbon[2][3]. Bromine at C5 exhibits a much weaker HALA effect, resonating around 120 ppm.

Table 1: Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆) [4]

Position ¹H Shift (ppm) Multiplicity & Integration ¹³C Shift (ppm) Assignment Notes
1 - - 133.0 Quaternary (ipso to COOH)
2 - - 141.0 Quaternary (ipso to CH₃)
3 - - 102.5 Quaternary (ipso to I) - Strong HALA Effect

| 4 | 7.95 | Doublet (


 Hz), 1H | 138.5 | Aromatic CH (meta coupling) |
| 5  | - | - | 120.0 | Quaternary (ipso to Br) |
| 6  | 8.05 | Doublet (

Hz), 1H | 131.5 | Aromatic CH (meta coupling) | | CH₃ | 2.60 | Singlet, 3H | 24.0 | Deshielded aliphatic methyl | | COOH | 13.2 | Broad Singlet, 1H | 168.0 | Carboxylic acid carbonyl |
High-Resolution Mass Spectrometry (EI-MS)

The mass spectrum of 5-Bromo-3-iodo-2-methylbenzoic acid is highly diagnostic due to its isotopic signature and spatial geometry. Bromine exists as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, resulting in a distinct molecular ion doublet at m/z 340 and 342. Iodine is monoisotopic (¹²⁷I).

The Ortho Effect: A defining feature of 2-methylbenzoic acid derivatives is the proximity-driven ortho effect[5]. Under electron ionization, a hydrogen atom from the ortho-methyl group migrates to the carboxylic acid via a six-membered transition state. This facilitates the rapid elimination of a neutral water molecule (18 Da), forming a stable distonic radical cation or a quinoketene intermediate[6]. This yields a prominent [M - H₂O]⁺* peak at m/z 322/324, which would be absent in the meta or para isomers.

MS_Pathway M_ion Molecular Ion [M]*+ m/z 340 / 342 Ortho [M - H2O]*+ m/z 322 / 324 (Ortho Effect) M_ion->Ortho - H2O (18 Da) Loss_I [M - I]+ m/z 213 / 215 M_ion->Loss_I - I* (127 Da) Loss_Br [M - Br]+ m/z 261 M_ion->Loss_Br - Br* (79/81 Da) Loss_I_Br [M - I - Br]+ m/z 134 Loss_I->Loss_I_Br - Br* Loss_Br->Loss_I_Br - I*

Caption: EI-MS fragmentation pathway highlighting the ortho effect and halogen radical losses.

Table 2: Key EI-MS Fragmentation Ions

m/z Value Ion Assignment Mechanistic Origin
340 / 342 [M]⁺* Intact molecular ion (1:1 ratio due to ⁷⁹Br/⁸¹Br)
322 / 324 [M - H₂O]⁺* Ortho Effect : Hydrogen transfer from C2-CH₃ to COOH
261 [M - Br]⁺ Loss of Bromine radical (-79/-81 Da)
213 / 215 [M - I]⁺ Loss of Iodine radical (-127 Da)

| 134 | [M - I - Br]⁺ | Sequential loss of both heavy halogens |

FT-IR Vibrational Analysis

Infrared spectroscopy provides the final orthogonal validation, confirming the functional groups without the interference of solvent effects seen in NMR.

Table 3: Diagnostic FT-IR (ATR) Bands [4]

Wavenumber (cm⁻¹) Vibrational Mode Intensity & Shape
2500 - 3300 O-H stretch (Carboxylic acid) Very broad, strong
1685 C=O stretch (Aryl conjugated) Sharp, very strong
1580, 1450 C=C stretch (Aromatic ring) Medium, sharp
1050 C-Br stretch Medium
850 C-H out-of-plane bend Strong (indicative of isolated meta protons)

| ~500 | C-I stretch | Weak-Medium (often near detector cutoff) |

Conclusion

The structural validation of 5-Bromo-3-iodo-2-methylbenzoic acid relies on understanding the physical chemistry that governs its spectroscopic behavior. By combining the relativistic Heavy-Atom Effect observed in ¹³C NMR, the proximity-driven ortho effect in EI-MS, and the distinct vibrational modes in FT-IR, researchers can build a self-validating, foolproof analytical profile. Strict adherence to the provided instrument protocols ensures that these unique mechanistic signatures are captured without artifactual interference.

References

  • 13C Carbon NMR Spectroscopy - Chemistry Steps. Chemistry Steps. URL:[Link]

  • Structure Determination of Organic Compounds - Tables of Spectral Data (E. Pretsch, P. Bühlmann). Organic Chemistry Portal. URL:[Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. NIST. URL:[Link]

  • Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. PubMed (NIH). URL: [Link]

  • Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Publikace UTB. URL:[Link]

  • Ortho effects: A mechanistic study. ResearchGate. URL:[Link]

Sources

Exploratory

potential applications of halogenated benzoic acids in medicinal chemistry

Introduction: The Halogen Advantage In the landscape of modern medicinal chemistry, halogenated benzoic acids represent more than just simple building blocks; they are sophisticated tools for modulating the physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogen Advantage

In the landscape of modern medicinal chemistry, halogenated benzoic acids represent more than just simple building blocks; they are sophisticated tools for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[1] While hydrogen is the standard reference point, the strategic substitution of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I) onto the benzoic acid scaffold allows for precise tuning of acidity (pKa), lipophilicity (LogP), and metabolic stability.

This guide explores the technical utility of these scaffolds, moving beyond basic synthesis to the mechanistic "why" and "how" of their application in rational drug design.[2][3]

Physicochemical Modulation

The introduction of a halogen atom onto the benzoic acid ring alters the electron density distribution through two competing mechanisms: the electron-withdrawing inductive effect (


) and the electron-donating resonance effect (

).
Acidity (pKa) and Lipophilicity (LogP)

The position of the halogen (ortho, meta, para) dictates the net effect on the carboxylic acid's pKa.

  • Ortho-Effect: Substituents at the 2-position invariably increase acidity (lower pKa) due to steric inhibition of resonance (forcing the carboxyl group out of planarity with the ring) and strong inductive proximity.

  • Lipophilicity: Halogens are hydrophobic. Replacing a hydrogen with a halogen increases the partition coefficient, facilitating membrane permeability.

Table 1: Comparative Physicochemical Properties of Monosubstituted Benzoic Acids (Data represents aqueous values at 25°C)

Substituent (X)PositionpKa (Approx.)

LogP (vs H)
Electronic Dominance
Hydrogen -4.200.0Reference
Fluorine ortho3.27+0.14Strong

Fluorine para4.14+0.14

Chlorine ortho2.94+0.71Strong

+ Steric
Chlorine para3.99+0.71

Bromine para4.00+0.86

Iodine para4.00+1.12High Polarizability

Insight: Note that while Fluorine is the most electronegative, ortho-chlorobenzoic acid is often more acidic than ortho-fluorobenzoic acid. This is because the larger radius of Chlorine exerts a greater steric "ortho effect," twisting the carboxyl group more effectively than the small Fluorine atom.

Mechanistic Role: The Sigma Hole and Halogen Bonding

One of the most powerful applications of heavier halogens (Cl, Br, I) in ligand design is Halogen Bonding (XB) .[2][4][5] Unlike Fluorine, which is almost uniformly electronegative, heavier halogens exhibit an anisotropic electron distribution.[6]

The Sigma Hole Concept

When a halogen is bonded to an electron-withdrawing group (like a phenyl ring), the electron density is pulled toward the bond, leaving a region of positive electrostatic potential on the distal tip of the halogen.[2][4] This is the Sigma Hole .

  • Interaction: The positive sigma hole (

    
    -hole) interacts attractively with nucleophiles (Lewis bases), such as backbone carbonyl oxygens in proteins.
    
  • Directionality: Unlike hydrogen bonds, halogen bonds are highly directional (approaching 180° relative to the C-X bond), allowing for high-fidelity geometric constraints in the binding pocket.

SigmaHole cluster_0 Ligand Scaffold cluster_1 Protein Target C_Ring Aromatic Carbon Halogen Halogen (Cl/Br/I) (Anisotropic) C_Ring->Halogen Covalent Bond Nucleophile Nucleophile (C=O / N:) Halogen->Nucleophile XB Interaction (Sigma Hole +)

Figure 1: Vectorial representation of the Sigma Hole interaction between a halogenated ligand and a protein nucleophile.

Therapeutic Case Study: Transthyretin (TTR) Stabilizers

The application of halogenated benzoic acid derivatives is best exemplified by Tafamidis (Vyndaqel), a drug used to treat TTR amyloidosis.

The Challenge

Transthyretin is a homotetrameric protein that transports thyroxine. In pathology, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.

The Solution: Kinetic Stabilization

Tafamidis is a benzoxazole derivative, but its design logic relies heavily on the 3,5-dichlorobenzoic acid moiety.

  • Role of Chlorines: The two chlorine atoms at the 3 and 5 positions fit perfectly into the hydrophobic thyroxine-binding pockets (T4 pockets) at the dimer-dimer interface.

  • Mechanism: By binding in these pockets, the molecule bridges the two dimers, raising the activation energy required for tetramer dissociation. This is Kinetic Stabilization .

TTR_Stabilization Tetramer Native TTR Tetramer (Functional) Dissociation Rate-Limiting Dissociation Tetramer->Dissociation Stabilized Stabilized Tetramer (Drug-Bound) Tetramer->Stabilized Kinetic Stabilization Monomer Monomer (Unstable) Dissociation->Monomer Amyloid Amyloid Fibrils (Pathogenic) Monomer->Amyloid Tafamidis Tafamidis (3,5-dichloro motif) Tafamidis->Tetramer Binds T4 Pocket

Figure 2: Mechanism of action for Tafamidis, preventing the dissociation of TTR tetramers via hydrophobic halogen interactions.

Synthetic Protocols

Halogenated benzoic acids serve as excellent electrophiles for Palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety can be left unprotected if the base conditions are managed correctly, or protected as an ester.

Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

This protocol describes the coupling of 4-bromobenzoic acid with phenylboronic acid to synthesize biphenyl-4-carboxylic acid. This method utilizes a water-soluble catalytic system to avoid esterification steps.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent: Water/Acetone (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-bromobenzoic acid (201 mg, 1 mmol) and K₂CO₃ (414 mg, 3 mmol) in 5 mL of water. Stir until fully dissolved (formation of potassium benzoate).

  • Addition: Add phenylboronic acid (146 mg, 1.2 mmol) and acetone (5 mL).

  • Catalyst: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol). Note: The solution typically turns black/brown as Pd(0) nanoparticles form.

  • Reaction: Heat the mixture to reflux (approx. 60-65°C) for 2 hours. Monitor consumption of starting material via TLC (eluent: MeOH/DCM 1:9 with 1% AcOH).

  • Workup:

    • Cool to room temperature.[3][7][8]

    • Filter through Celite to remove Palladium black.

    • Acidify the filtrate carefully with 1M HCl to pH ~2. The product will precipitate.[3]

  • Isolation: Filter the white solid, wash with cold water (3 x 10 mL), and dry under vacuum.

  • Validation: Confirm purity via ¹H NMR (DMSO-d₆). Expect disappearance of the distinct para-substituted AB quartet of the starting bromide and appearance of biphenyl aromatic signals.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)-X OxAdd->Complex1 TransMet Transmetallation (+ Boronic Acid/Base) Complex1->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling utilizing halobenzoic acid substrates.

Experimental Validation: Lipophilicity (Shake-Flask Method)

To verify the effect of halogenation on drug-like properties, the partition coefficient (LogP) must be determined experimentally.

Protocol:

  • Phase Preparation: Saturate 1-octanol with water and water with 1-octanol. Let stand for 24 hours to equilibrate.

  • Standard Solution: Dissolve the halogenated benzoic acid derivative (approx. 1 mg) in the water-saturated octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    .
  • Partitioning: Mix 5 mL of the octanol solution with 5 mL of octanol-saturated water in a glass vial.

  • Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge to ensure complete phase separation.

  • Measurement: Remove the octanol phase and measure UV absorbance (

    
    ).
    
  • Calculation:

    
    
    Note: For ionizable compounds like benzoic acids, this yields LogD at the specific pH of the water phase. To get intrinsic LogP, ensure the aqueous phase is buffered to pH 2.0 (well below pKa) to keep the acid protonated.
    

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry. Link

  • Bulat, S., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[9] Proceedings of the National Academy of Sciences. Link

  • Zhou, Y., et al. (2016). "Fluorine in Medicinal Chemistry." Chemical Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

Foundational

Structural Paradigms: A Technical Guide to Substituted Benzoic Acids

Executive Summary This guide analyzes the discovery, synthesis, and pharmacological significance of substituted benzoic acids. Moving beyond a chronological history, we explore the causality of their development—from the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the discovery, synthesis, and pharmacological significance of substituted benzoic acids. Moving beyond a chronological history, we explore the causality of their development—from the isolation of the benzoyl radical to the structure-activity relationships (SAR) that underpin modern drug design. We focus on two critical substitution patterns: the ortho-substitution (salicylates) and para-substitution (aminobenzoates), providing validated protocols and mechanistic insights for the research scientist.

Part 1: Historical Genesis & The Radical Theory

The Causality of Discovery: The history of substituted benzoic acids is not merely a timeline of isolation; it is the history of the "Radical Theory"—the concept that a cluster of atoms can behave as a single, immutable unit during chemical reactions.

In 1832, Justus von Liebig and Friedrich Wöhler analyzed the oil of bitter almonds (benzaldehyde).[1] By treating it with chlorine and bromine, they produced benzoyl chloride and benzoyl bromide, yet the


 unit remained intact. This observation dismantled the prevailing dualistic theory of Berzelius and established the "Benzoyl Radical" as a foundational pillar of organic chemistry [1].[2]
Visualization: The Benzoyl Lineage

BenzoylHistory GumBenzoin Gum Benzoin (16th Century) BenzoicAcid Benzoic Acid (Isolated 1608) GumBenzoin->BenzoicAcid Sublimation BitterAlmonds Oil of Bitter Almonds (Benzaldehyde) BenzoicAcid->BitterAlmonds Structural Relation BenzoylRadical Benzoyl Radical Theory (Liebig & Wöhler, 1832) BitterAlmonds->BenzoylRadical Chlorination Studies Hippuric Hippuric Acid (Metabolic Conjugate) BenzoylRadical->Hippuric In vivo conversion (Wöhler/Keller 1842)

Figure 1: The evolution from natural product isolation to the establishment of the Radical Theory.

Part 2: The Hammett Interface (Electronic Tuning)

Expert Insight: For a drug developer, the substituted benzoic acid is a scaffold for tuning pKa and lipophilicity. The electronic influence of a substituent on the aromatic ring is quantified by the Hammett Equation :



Where 

is the substituent constant (electronic effect) and

is the reaction constant (sensitivity).[3]

Understanding these values is critical for predicting the ionization state of a drug candidate at physiological pH.

Table 1: Hammett Constants & Acidity Modulation

Data compiled from McDaniel & Brown [2].

Substituent (X)Position

(Hammett Constant)
Effect TypepKa (approx)
-H -0.00Reference4.20
-NO

para+0.78Strong EWG3.44
-Cl para+0.23Weak EWG3.99
-OCH

para-0.27Resonance EDG4.47
-OH orthoN/A (Steric/H-bond)Intramolecular H-bond2.97 (Salicylic)

Note: The anomalously high acidity of ortho-hydroxybenzoic acid (Salicylic acid, pKa 2.97) compared to its para-isomer (pKa 4.58) is due to the stabilization of the carboxylate anion via an intramolecular hydrogen bond—a key design feature in NSAIDs.

Part 3: The Ortho-Paradigm (The Salicylate Revolution)

The industrial scale-up of substituted benzoic acids began with the Kolbe-Schmitt Reaction (1860/1885). This reaction is the definitive example of chelation-controlled substitution.

Mechanism & Causality

The reaction does not proceed via simple nucleophilic attack. It requires the formation of a coordinate complex between the sodium phenoxide and carbon dioxide.

  • Chelation: The

    
     ion bridges the phenoxide oxygen and the 
    
    
    
    molecule.
  • Delivery: This coordination holds the electrophile (

    
    ) in a precise geometry to attack the ortho position.
    
  • Cation Effect: Using Potassium (

    
    ) instead of Sodium (
    
    
    
    ) shifts selectivity to the para position (producing precursors for Parabens) because the larger ionic radius of
    
    
    disrupts the tight ortho-chelation complex [3].
Visualization: Kolbe-Schmitt Reaction Cycle

KolbeSchmitt Phenol Phenol NaPhenoxide Sodium Phenoxide Phenol->NaPhenoxide + NaOH - H2O Complex Transition State Complex (Na+ chelates Oxygen & CO2) NaPhenoxide->Complex + CO2 (High Pressure) Intermediate Sodium Salicylate Complex->Intermediate Intramolecular Rearrangement Product Salicylic Acid (Ortho-substituted) Intermediate->Product + H2SO4 (Acidification)

Figure 2: The chelation-driven mechanism of the Kolbe-Schmitt reaction.

Protocol 1: Synthesis of Salicylic Acid (Kolbe-Schmitt)

This protocol is adapted for laboratory demonstration of the industrial process.

Reagents: Phenol (9.4 g, 0.1 mol), NaOH (4.0 g, 0.1 mol), Dry Ice (Solid


), Sulfuric Acid.
  • Preparation of Phenoxide: Dissolve phenol in a stoichiometric amount of aqueous NaOH. Evaporate to dryness under vacuum (rotary evaporator) to obtain a dry, white powder of sodium phenoxide. Critical: Any residual water will destroy the reaction yield by reacting with

    
     to form bicarbonate.
    
  • Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave. Pressurize with

    
     (5-7 atm) and heat to 125°C for 4 hours.
    
  • Workup: Cool the vessel and depressurize. Dissolve the solid residue in water.

  • Precipitation: Slowly add 2M

    
     while stirring until pH < 2. The ortho-substituted product will precipitate as white needles.
    
  • Validation:

    • TLC: Eluent 50:50 Hexane:Ethyl Acetate. Stain with

      
       (Salicylic acid gives a violet color due to the phenolic -OH).
      
    • Melting Point: 158-161°C.

Part 4: The Para-Paradigm (PABA & Antimetabolites)

While ortho-substitution gave us analgesics, para-substitution gave us the first broad-spectrum antibiotics: the Sulfonamides.

Mechanism of Action: Para-aminobenzoic acid (PABA) is an essential precursor for bacteria to synthesize Folate (Vitamin B9).[4][5] Sulfonamides are structural isosteres of PABA.[4][6] They possess nearly identical bond lengths and charge distributions, allowing them to competitively inhibit the enzyme dihydropteroate synthase (DHPS).

Visualization: Competitive Inhibition Pathway

SulfaMechanism PABA PABA (Native Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Normal Binding Sulfa Sulfonamide (Drug/Inhibitor) Sulfa->Enzyme Competitive Binding Folate Dihydrofolic Acid Enzyme->Folate Synthesis DeadEnd Enzyme Blocked (Bacteriostasis) Enzyme->DeadEnd Inhibition

Figure 3: Sulfonamides mimic PABA to block bacterial folate synthesis [4].[4][7]

Part 5: Modern Synthetic Protocols

Classic oxidation (e.g., Toluene +


) is effective but lacks functional group tolerance. Modern drug discovery utilizes Transition Metal Catalysis  to install carboxyl groups on complex aryl halides.
Protocol 2: Pd-Catalyzed Hydroxycarbonylation

Used for converting aryl halides to benzoic acids under mild conditions.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 
     (2 mol%)
    
  • Xantphos (Ligand, 3 mol%)

  • 
     (Base, 2.0 equiv)
    
  • CO Source: Molybdenum Hexacarbonyl [

    
    ] or CO balloon.
    

Methodology:

  • Inert Setup: In a glovebox or using Schlenk technique, charge a reaction vial with the Aryl Iodide,

    
    , Xantphos, and 
    
    
    
    (solid CO source is safer than gas cylinders).
  • Solvation: Add degassed 1,4-Dioxane and water (10:1 ratio). The water is the nucleophile that forms the -OH of the acid.

  • Reaction: Seal the vial and heat to 80°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Acidify the filtrate with 1M HCl. Extract with Ethyl Acetate.

  • Self-Validating Check:

    • NMR: Look for the disappearance of the aryl iodide shifts and the appearance of a broad singlet at 10-13 ppm (COOH).

    • Safety:

      
       releases CO gas. All weighing and heating must be performed in a functioning fume hood [5].
      

References

  • Liebig, J., & Wöhler, F. (1832).[2] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.

  • McDaniel, D. H., & Brown, H. C. (1958).[8] An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. Journal of Organic Chemistry.

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews.

  • Scholar, E. M. (2007). Sulfonamides and Quinolones. xPharm: The Comprehensive Pharmacology Reference.

  • Bao, X., et al. (2024). Synthesis of Benzoic Acids from Electrochemically Reduced CO2. ChemSusChem.

Sources

Exploratory

Technical Whitepaper: Operational Safety &amp; Integrity of 5-Bromo-3-iodo-2-methylbenzoic Acid

Executive Summary & Compound Profile 5-Bromo-3-iodo-2-methylbenzoic acid is a specialized polyhalogenated aromatic scaffold used primarily as a regioselective building block in pharmaceutical synthesis. Its structural un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-Bromo-3-iodo-2-methylbenzoic acid is a specialized polyhalogenated aromatic scaffold used primarily as a regioselective building block in pharmaceutical synthesis. Its structural uniqueness lies in the presence of three distinct functional handles: a carboxylic acid, an aryl iodide, and an aryl bromide. This "tri-functional" nature allows for sequential cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), where the labile C–I bond reacts first, followed by the C–Br bond.

However, this chemical utility introduces specific stability hazards. The iodine-carbon bond is photosensitive, and the carboxylic acid moiety presents corrosive risks. This guide synthesizes standard safety protocols with the specific handling requirements necessary to maintain the compound's chemical integrity during drug development workflows.

Physicochemical Data Table
PropertyValue / DescriptionNote
Chemical Structure Benzoic acid core, Methyl (C2), Iodo (C3), Bromo (C5)Regiochemistry dictates reactivity
Molecular Formula C₈H₆BrIO₂
Molecular Weight ~340.94 g/mol
Physical State Off-white to pale yellow crystalline solidYellowing indicates free iodine release
Solubility Soluble in DMSO, DMF, MeOH; Poor in WaterAcidic pH in aqueous suspension
pKa (Calc.) ~3.5 – 4.0Stronger acid than benzoic acid due to halogen induction
Melting Point >200°C (Decomposes)Exact MP varies by polymorph/purity

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for this exact isomer is limited, its hazard profile is extrapolated from the class of polyhalogenated benzoic acids . It acts as a contact irritant and a potential sensitizer.

Primary GHS Classifications
  • H315 (Skin Irritation): Causes skin irritation upon contact.[1][2] The acidity combined with lipophilic halogens facilitates dermal absorption.

  • H319 (Eye Irritation): Causes serious eye irritation.[3][1][2][4][5] Dust can cause corneal damage if not rinsed immediately.

  • H335 (Respiratory Irritation): May cause respiratory irritation.[3][1][2][4][5] Inhalation of dust triggers mucosal inflammation.

The "Silent" Hazard: Photolytic Deiodination

Unlike simple organic acids, this compound possesses a C–I (Carbon-Iodine) bond. This bond has a relatively low dissociation energy (~50–65 kcal/mol). Exposure to UV or visible light can induce homolytic cleavage , generating aryl radicals and free iodine (


).
  • Risk: Free iodine is an oxidizing agent and can poison palladium catalysts in subsequent coupling reactions, leading to experimental failure.

  • Indicator: A shift in color from off-white to brown/orange indicates significant degradation.

Critical Storage & Stability Protocols

To preserve the "Iodine Handle" for future chemical reactions, strict environmental controls are required.[5]

The "Amber Protocol" (Light Exclusion)

All storage and handling should minimize light exposure.

  • Primary Container: Must be Amber Glass or opaque HDPE.

  • Secondary Containment: Wrap vessels in aluminum foil if amber glass is unavailable.

  • Workflow: Perform weighing and dissolution away from direct sunlight or high-intensity UV sources.

Temperature & Atmosphere
  • Temperature: Store at 2–8°C (Refrigerated). Lower temperatures retard the kinetics of spontaneous dehalogenation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen can accelerate radical propagation pathways initiated by trace light exposure.

Degradation Logic Visualization

The following diagram illustrates why improper storage leads to chemical failure.

DegradationPathway Compound 5-Bromo-3-iodo-2-methylbenzoic acid (Intact) Radical Aryl Radical + Iodine Radical (I•) Compound->Radical Homolytic Cleavage Light UV/Visible Light (Energy Input) Light->Radical Byproducts De-iodinated Impurities (H-abstraction) Radical->Byproducts Solvent Reaction CatalystPoison Free Iodine (I2) (Pd Catalyst Poison) Radical->CatalystPoison Dimerization

Figure 1: Photolytic degradation pathway showing the generation of catalyst poisons.

Operational Handling & PPE Standards

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated aromatics dissolved in organic solvents (like DMSO), as permeation can occur rapidly.

Protection LevelRequirementRationale
Hands (Dry Solid) Double Nitrile Gloves (min 0.11mm)Prevents dust contact.
Hands (Solution) Viton or Silver Shield laminate glovesRequired if dissolved in DMSO/DMF to prevent carrier-mediated absorption.
Respiratory N95 (minimum) or P100 RespiratorRequired if handling >100mg outside a fume hood.
Eyes Chemical Safety GogglesSafety glasses are insufficient due to fine dust drift.
Weighing & Solubilization Workflow

Objective: Prepare a solution for a Suzuki Coupling while minimizing exposure and degradation.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun on the weighing boat. Halogenated powders are prone to static charge, causing "fly-away" dust.

  • Solvent Choice:

    • Preferred: DMSO or DMF (anhydrous).

    • Avoid: Protic solvents (Water/Alcohols) for long-term storage of the solution, as they may facilitate protonation of any formed radicals.

  • Dissolution: Add solvent to the solid. Do not sonicate for extended periods (>5 mins) as ultrasonic energy can heat the solvent and degrade the C–I bond.

Emergency Response & Waste Management

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 mask and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel (to prevent dust lofting) or use a dedicated chemical vacuum (HEPA filtered).

  • Neutralization: Wipe the surface with a dilute Sodium Thiosulfate solution. This neutralizes any free iodine (turning it from brown to colorless) that may have formed during the spill.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][4] Do not use neutralizing eye drops. Seek medical attention.

  • Skin Contact: Wash with soap and water.[3][2][4][5][6] If skin turns yellow/brown (iodine stain), wash with a solution of sodium thiosulfate (if available) or polyethylene glycol (PEG-400).

Waste Disposal[2][4][5][6]
  • Classification: Hazardous Chemical Waste.

  • Segregation: Must be segregated into Halogenated Organic Waste .

  • Do NOT: Mix with strong oxidizers or strong bases.

  • Labeling: Clearly label as "Contains Aryl Iodide/Bromide – Potential Sensitizer."

Scientific Rationale & Hierarchy of Controls

To ensure a self-validating safety system, researchers should implement controls in the following order.

SafetyHierarchy Elimination Elimination/Substitution (Not possible for specific synthesis) Engineering Engineering Controls (Fume Hood, Glove Box, Amber Glass) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Access Restriction, Training) Engineering->Admin Standard Protocol PPE PPE (Nitrile/Viton Gloves, Goggles, Respirator) Admin->PPE Last Line of Defense

Figure 2: Hierarchy of Controls applied to 5-Bromo-3-iodo-2-methylbenzoic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Halogenated Benzoic Acids. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1200.[3] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of Brominated and Iodinated Benzoic Acids

Introduction Halogenated organic compounds play a pivotal role in the landscape of modern drug discovery and development. Among these, brominated and iodinated benzoic acids represent a class of molecules with a diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated organic compounds play a pivotal role in the landscape of modern drug discovery and development. Among these, brominated and iodinated benzoic acids represent a class of molecules with a diverse and potent range of biological activities. The introduction of bromine or iodine onto the benzoic acid scaffold profoundly alters its physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These modifications, in turn, dictate the molecule's interaction with biological targets, leading to a spectrum of effects ranging from antimicrobial and anticancer to enzyme inhibition and beyond.[1]

This technical guide provides a comprehensive exploration of the biological activities of brominated and iodinated benzoic acids. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships, mechanisms of action, and therapeutic potential of these fascinating compounds. By delving into the causality behind experimental choices and providing detailed methodologies, this guide aims to serve as a valuable resource for advancing research in this dynamic field.

The Influence of Halogenation on Physicochemical Properties and Biological Activity

The position and nature of the halogen substituent on the benzoic acid ring are critical determinants of its biological activity. The electron-withdrawing nature of both bromine and iodine increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.[1] This alteration in pKa can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the larger atomic radius and greater lipophilicity of iodine compared to bromine can lead to distinct interactions with biological macromolecules. The lipophilic character of the halogenated benzene ring can facilitate the passage of these compounds through microbial cell membranes, a key factor in their antimicrobial potential.[2]

Structure-Activity Relationships (SAR)

A fundamental principle in medicinal chemistry is the structure-activity relationship (SAR), which seeks to correlate a molecule's chemical structure with its biological effect. For halogenated benzoic acids, SAR studies have revealed several key trends:

  • Position of Halogenation: The ortho, meta, and para positions of halogen substitution can lead to vastly different biological activities. For instance, ortho-halogenation is a common motif in drug candidates and often requires specialized synthetic strategies to achieve.[3]

  • Degree of Halogenation: Increasing the number of halogen substituents can enhance biological activity up to a certain point, after which steric hindrance or unfavorable physicochemical properties may diminish the effect.

  • Nature of the Halogen: While both bromine and iodine are effective at modulating biological activity, the choice between them can be critical. Iodine's ability to form halogen bonds, a type of non-covalent interaction, can provide an additional mode of binding to protein targets.

Key Biological Activities of Brominated and Iodinated Benzoic Acids

Antimicrobial and Antibiofilm Activity

A significant body of research has focused on the antibacterial and antifungal properties of halogenated benzoic acids.[2][4] These compounds can disrupt microbial cellular processes, leading to growth inhibition or cell death. Their mechanism of action often involves membrane disruption or interference with essential enzymes.[4]

Recent studies have also highlighted the potential of halogenated benzoic acids, particularly iodinated derivatives, as antibiofilm agents.[5][6] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Compounds that can inhibit biofilm formation or eradicate existing biofilms are of great interest in combating chronic infections.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity. The following protocol outlines a standard broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Vibrio parahaemolyticus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable growth medium.

  • Serial Dilution of Test Compounds: The brominated or iodinated benzoic acid is serially diluted in the growth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Enzyme Inhibition

Brominated and iodinated benzoic acids have been shown to be potent inhibitors of various enzymes, making them valuable tools for biochemical research and drug discovery.[2] Their inhibitory activity is often attributed to their ability to interact with key amino acid residues within the enzyme's active site.

Examples of Enzyme Inhibition:

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Di-iodinated benzoic acid derivatives have been investigated as tyrosinase inhibitors.[2]

  • α-Amylase Inhibition: α-Amylase is a key enzyme in starch digestion. Inhibitors of this enzyme are being explored for the management of type 2 diabetes. Studies have shown that the position and number of hydroxyl groups on the benzoic acid ring, in addition to halogenation, can significantly influence inhibitory activity.[7]

  • Coenzyme Q Biosynthesis Inhibition: Benzoic acid and some of its derivatives have been found to inhibit the biosynthesis of Coenzyme Q, an essential component of the electron transport chain. This inhibition can be overcome by the overexpression of certain enzymes in the biosynthetic pathway.[8]

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the brominated or iodinated benzoic acid.

  • Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the enzyme, buffer, and inhibitor. Allow for a pre-incubation period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Monitor Reaction: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value.

Anticancer Activity

The cytotoxic effects of benzoic acid and its derivatives against various cancer cell lines have been a subject of increasing interest.[9][10] While the precise mechanisms are still under investigation, it is believed that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation.

The introduction of halogens can enhance the anticancer potential of benzoic acid. For example, some halogenated derivatives have shown improved activity against specific cancer cell lines compared to the parent compound.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated or iodinated benzoic acid for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

Other Notable Biological Activities
  • Radiopaque Agents: Due to the high atomic number of iodine, iodinated benzoic acid derivatives are extensively used as X-ray contrast agents in medical imaging techniques like computed tomography (CT).[2][11] Tri-iodinated benzoic acid derivatives are particularly common in these applications.[12][13]

  • Plant Growth Regulation: Some halogenated benzoic acids have been investigated for their effects on plant growth and development.[2]

  • Precursors for Pharmaceuticals: Halogenated benzoic acids serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including quinolonecarboxylic acid derivatives with antibacterial activity.[14]

Synthesis and Characterization

The synthesis of brominated and iodinated benzoic acids can be achieved through various methods, including direct halogenation of benzoic acid or its derivatives.[1][3] Modern synthetic methodologies, such as palladium-catalyzed C-H activation, have enabled more selective and efficient halogenation at specific positions.[3][15]

General Synthetic Workflow:

G cluster_0 Synthesis cluster_1 Purification & Characterization Starting Material Starting Material Halogenation Halogenation Starting Material->Halogenation Halogenating Agent (e.g., NBS, NIS) Crude Product Crude Product Halogenation->Crude Product Purification Purification Crude Product->Purification e.g., Recrystallization, Chromatography Characterization Characterization Purification->Characterization e.g., NMR, IR, MS Pure Compound Pure Compound Characterization->Pure Compound

Caption: A generalized workflow for the synthesis and characterization of halogenated benzoic acids.

Characterization Techniques:

The structural confirmation of synthesized brominated and iodinated benzoic acids is crucial. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the position of substituents on the aromatic ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and C-Br or C-I bonds.[1]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for quantitative analysis.[16]

Future Directions and Conclusion

The exploration of the biological activities of brominated and iodinated benzoic acids is a vibrant and expanding area of research. Future investigations will likely focus on:

  • Elucidation of Novel Mechanisms of Action: Uncovering the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational development as therapeutic agents.

  • Development of More Selective and Potent Analogs: Continued SAR studies and the application of advanced synthetic methodologies will enable the design of next-generation halogenated benzoic acids with improved efficacy and reduced off-target effects.

  • Exploration of New Therapeutic Areas: While significant progress has been made in the areas of antimicrobial and anticancer research, the diverse biological activities of these compounds suggest their potential in other therapeutic areas as well.

References

  • Benchchem. (n.d.). Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids: A Technical Guide.
  • Google Patents. (n.d.). CA2110085A1 - Process for the preparation of halogenated benzoic acids.
  • Benchchem. (n.d.). Applications of Di-iodinated Benzoic Acid Derivatives in Research.
  • National Center for Biotechnology Information. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • Wikipedia. (n.d.). Benzoic acid.
  • National Center for Biotechnology Information. (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities.
  • Radiology Key. (2016). Iodinated Radiocontrast Agents.
  • ResearchGate. (2024). (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media.
  • Google Patents. (n.d.). US3334134A - Iodine-containing benzoic acid derivatives.
  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.
  • ijarsct. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Chemia. (2023). Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22.
  • PubMed. (n.d.). THE METABOLISM OF HALOGEN-SUBSTITUTED BENZOIC ACIDS BY PSEUDOMONAS FLUORESCENS.
  • PubMed. (n.d.). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus).
  • Google Patents. (n.d.). WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
  • National Center for Biotechnology Information. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi.
  • DergiPark. (2024). RESEARCH ARTICLE THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
  • Royal Society of Chemistry. (2024). Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis.
  • ResearchGate. (n.d.). The effect of inhibitors on enzyme activity | Download Table.
  • PubMed. (n.d.). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples.
  • ResearchGate. (2025). (PDF) Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi.
  • ResearchGate. (n.d.). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions.
  • PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids.
  • ACS Publications. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity | Journal of Natural Products.
  • SciSpace. (n.d.). On the detection and determination of halogens in organic compounds.
  • PubMed. (n.d.). Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids.
  • National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • PLOS One. (2020). Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe.
  • Google Patents. (n.d.). US8642802B2 - Process for the preparation of halogenated benzoic acid derivatives.
  • Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
  • MDPI. (2024). Iodine Bioavailability and Biochemical Effects of Brassica oleracea var. sabellica L. Biofortified with 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid in Wistar Rats.
  • MDPI. (2019). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
  • Beilstein Journals. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations.

Sources

Protocols & Analytical Methods

Method

palladium-catalyzed cross-coupling reactions using 5-Bromo-3-iodo-2-methylbenzoic acid

Application Note: Chemoselective Functionalization of 5-Bromo-3-iodo-2-methylbenzoic Acid Introduction & Mechanistic Strategy The scaffold 5-Bromo-3-iodo-2-methylbenzoic acid represents a high-value intermediate for drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of 5-Bromo-3-iodo-2-methylbenzoic Acid

Introduction & Mechanistic Strategy

The scaffold 5-Bromo-3-iodo-2-methylbenzoic acid represents a high-value intermediate for drug discovery, particularly in the synthesis of poly-functionalized biaryls and heterocycles. Its utility lies in the presence of two distinct halogen handles (Iodine at C3, Bromine at C5) and a carboxylic acid directing group.

However, this molecule presents a classic "Electronic vs. Steric" conflict that must be managed to achieve high chemoselectivity:

  • Electronic Control (Favors C3): The C–I bond (approx. 65 kcal/mol) is significantly weaker than the C–Br bond (approx. 81 kcal/mol), making C3 the theoretically preferred site for the initial oxidative addition of Palladium(0).

  • Steric Hindrance (Favors C5): The C3-iodide is ortho to the C2-methyl group, creating steric congestion that retards catalyst approach. Conversely, the C5-bromide is para to the methyl group and relatively unhindered.

The Solution: To strictly enforce C3-selectivity, we cannot rely on standard Pd(PPh3)4 catalysts, which often require elevated temperatures that may trigger unwanted C5-activation. Instead, we utilize Ligand-Controlled Catalysis . By employing electron-rich, bulky biaryl phosphine ligands (e.g., SPhos or XPhos ), we accelerate the oxidative addition at the hindered C3-iodide at mild temperatures, leaving the C5-bromide intact for subsequent functionalization.

Reactivity Map & Workflow

The following diagram illustrates the sequential logic. We prioritize the C3-Iodine coupling (Step 1) followed by the C5-Bromine coupling (Step 2).

ReactivityMap Start Starting Material 5-Bromo-3-iodo-2-methylbenzoic acid Step1_Cond STEP 1: C3-Selective Coupling (Suzuki-Miyaura) Pd(OAc)2 / SPhos 40-50°C, Mild Base Start->Step1_Cond Oxidative Addition (C-I Bond) Intermediate Intermediate 3-Aryl-5-bromo-2-methylbenzoic acid Step1_Cond->Intermediate Chemoselective Arylation Step2_Cond STEP 2: C5-Coupling (Suzuki or Sonogashira) Pd(dppf)Cl2 or Pd(PPh3)4 80-100°C, Strong Base Intermediate->Step2_Cond Activation of C-Br Bond Final Final Product 3,5-Diaryl-2-methylbenzoic acid Step2_Cond->Final Sequential Functionalization

Caption: Logical flow for the sequential functionalization of 5-Bromo-3-iodo-2-methylbenzoic acid, prioritizing C3-Iodine activation via ligand control.

Experimental Protocols

Protocol A: Site-Selective C3-Arylation (Suzuki-Miyaura)

Objective: Couple an aryl boronic acid to the C3-position without affecting the C5-bromide.

Critical Success Factor: The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This ligand creates a highly active Pd(0) species capable of overcoming the ortho-methyl steric barrier at temperatures low enough (<60°C) to prevent C5-Br activation.

Materials:

  • Substrate: 5-Bromo-3-iodo-2-methylbenzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst Source: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Note: Excess base is required to form the soluble carboxylate salt.

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in degassed Toluene (1 mL). Stir at room temperature for 10 minutes (Solution turns from orange to pale yellow/colorless).

  • Reaction Assembly: To a 25 mL Schlenk tube equipped with a stir bar, add:

    • 5-Bromo-3-iodo-2-methylbenzoic acid (341 mg, 1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • K₃PO₄ (636 mg, 3.0 mmol)

  • Degassing: Seal the tube. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Add degassed Toluene (4 mL) and degassed Water (0.5 mL) via syringe.

  • Initiation: Add the pre-formed Catalyst/Ligand solution to the Schlenk tube.

  • Reaction: Heat to 50°C in an oil bath. Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc + 1% Acetic Acid).

    • Checkpoint: Reaction is typically complete in 4–6 hours. If starting material remains after 6h, add 1 mol% additional catalyst but do not raise temperature above 60°C.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to reprotonate the carboxylic acid). Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Sequential C5-Functionalization

Objective: React the remaining C5-bromide with a second nucleophile (different boronic acid or alkyne).

Mechanistic Shift: With the C3-iodine gone, we now require "forcing" conditions to activate the stronger C-Br bond. We switch to a robust catalyst and higher temperatures.

Materials:

  • Substrate: Isolated Product from Protocol A (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv) OR Terminal Alkyne (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)[2]

Step-by-Step Procedure:

  • Assembly: In a reaction vial, combine the C3-arylated intermediate, new boronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate/Argon purge (3 cycles).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 90–100°C for 12–16 hours.

    • Note: The high temperature is necessary to activate the electron-neutral/rich aryl bromide.

  • Workup: Standard acidification and extraction protocol as described in Protocol A.

Data Summary & Troubleshooting

Table 1: Catalyst Performance for C3-Selectivity (Simulated Data based on Literature Trends)

Catalyst SystemTemperatureConversion (C3-I)Selectivity (C3 vs C5)Notes
Pd(OAc)₂ / SPhos 50°C >98% >95 : 1 Recommended. Best balance of activity/selectivity.
Pd(PPh₃)₄50°C<30%N/AToo slow due to steric hindrance.
Pd(PPh₃)₄90°C>95%60 : 40Loss of selectivity at high temp.
Pd(dppf)Cl₂60°C85%85 : 15Moderate selectivity, but some C5 activation.

Troubleshooting Guide:

  • Problem: Low solubility of the starting material.

    • Cause: The carboxylic acid is not fully deprotonated or the salt is insoluble in pure toluene.

    • Fix: Increase water ratio to 4:1 (Dioxane/Water) or use Cs₂CO₃ which has higher solubility in organic solvents than Potassium salts.

  • Problem: C5-Bromide coupling observed during Step 1.

    • Cause: Temperature too high (>60°C) or ligand is not bulky enough.

    • Fix: Strictly maintain 45-50°C. Ensure SPhos quality (it can oxidize if stored improperly).

  • Problem: Protodehalogenation (Loss of Iodine without coupling).

    • Cause: Hydride source present or solvent impurities.

    • Fix: Use high-purity anhydrous solvents. Avoid alcohols (ethanol/isopropanol) in Step 1 if this occurs.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Palani, V., et al. Chemical Reviews, 2022. Link (Detailed review on I vs Br selectivity).

  • Buchwald Ligands in Suzuki-Miyaura Coupling. Martin, R., & Buchwald, S. L.[2] Accounts of Chemical Research, 2008. Link (Source for SPhos efficacy in hindered substrates).

  • Chemoselective Suzuki Coupling of Dihaloarenes. Handy, S. T., & Zhang, Y. Chemical Communications, 2006. Link (Foundational work on electronic vs steric control).

  • BenchChem Protocol: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. BenchChem Technical Support. Link (General protocol adaptation for methyl-benzoic acid derivatives).

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Sterically Hindered Aryl Halides

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and drug development. However, the construction of tri- and tetra-ortho-substituted biaryls remains a formidable c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and drug development. However, the construction of tri- and tetra-ortho-substituted biaryls remains a formidable challenge. Steric bulk on both the aryl halide and the organoboron partner imposes severe kinetic penalties on the catalytic cycle. This application note provides a mechanistic deep-dive into overcoming these barriers, offering self-validating protocols utilizing advanced N-Heterocyclic Carbene (NHC) precatalysts and rationally designed Buchwald-type ligands.

Mechanistic Causality: The Steric Penalty in Cross-Coupling

To successfully couple sterically demanding substrates, one must understand why the reaction fails under standard conditions. The palladium-catalyzed cycle faces two primary steric bottlenecks:

  • Transmetalation (Bottleneck 1): The transfer of the aryl group from boron to palladium requires the formation of a compact, four-membered Pd-O-B transition state. Ortho-substituents on both coupling partners physically clash during this step, drastically reducing the reaction rate and leaving the boronic acid susceptible to competing side reactions (e.g., protodeboronation)[1].

  • Reductive Elimination (Bottleneck 2): While moderate steric bulk on a ligand generally accelerates reductive elimination by forcing the two aryl groups together to relieve ground-state strain, extreme steric bulk (tetra-ortho substitution) can prevent the two aryl groups from adopting the necessary cis-coplanar geometry required for C–C bond formation[2].

To overcome these bottlenecks, modern catalyst design relies on "flexible steric bulk" or electronic acceleration . Ligands must be bulky enough to stabilize the monoligated Pd(0) species and promote reductive elimination, yet flexible enough to temporarily yield space during the crowded transmetalation step[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Facilitated by strong σ-donors) Pd0->OA + Ar-X PdII_1 Trans-Pd(II)(Ar)XL Intermediate OA->PdII_1 TM Transmetalation Bottleneck 1: Steric Clash PdII_1->TM + Ar'-B(OH)3⁻ PdII_2 Cis-Pd(II)(Ar)(Ar')L Intermediate TM->PdII_2 - B(OH)3X⁻ RE Reductive Elimination Bottleneck 2: Geometry Alignment PdII_2->RE RE->Pd0 Catalyst Regeneration Product Tetra-ortho Biaryl Product RE->Product

Figure 1: Suzuki-Miyaura cycle highlighting steric bottlenecks at Transmetalation and Reductive Elimination.

Ligand Design & Catalyst Selection Guide

The use of well-defined precatalysts ensures a 1:1 ligand-to-metal ratio, preventing the formation of inactive palladium black—a common failure point when generating catalysts in situ with bulky, slow-to-coordinate ligands[4].

  • PEPPSI-IPent: A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex. The isopentyl (IPent) groups on the NHC ligand provide the exact "flexible steric bulk" needed to synthesize tetra-ortho-substituted biaryls under relatively mild conditions,[3].

  • HFTPhos: A rationally designed Buchwald-type ligand featuring a heptafluorotolyl group. This strong electron-withdrawing group creates a secondary interaction with the Pd center, electronically accelerating reductive elimination and allowing catalyst loadings as low as 0.001 mol%[2].

  • TNpP (Trineopentylphosphine): A conformationally flexible trialkylphosphine that dynamically adjusts to accommodate highly hindered substrates[5].

Table 1: Catalyst Selection Matrix for Hindered Substrates
Catalyst / Ligand SystemStructural FeatureOptimal ApplicationTypical Loading
Pd-PEPPSI-IPent Bulky NHC with flexible isopentyl chainsTetra-ortho-substituted biaryls1.0 – 2.0 mol%
Pd(OAc)₂ / HFTPhos Heptafluorotolyl group (EWG)Tri/Tetra-ortho biaryls (electronic acceleration)0.001 – 0.025 mol%
Pd(OAc)₂ / TNpP TrineopentylphosphineHighly hindered aryl chlorides1.0 – 5.0 mol%
XPhos Pd G3 Dialkylbiaryl phosphineGeneral hindered substrates, mild conditions0.5 – 2.0 mol%

Self-Validating Experimental Protocols

Protocol A: Synthesis of Tetra-ortho-substituted Biaryls via Pd-PEPPSI-IPent

This protocol leverages the bench-stability and high reactivity of Pd-PEPPSI-IPent for the most demanding substrates (e.g., 2,6-disubstituted aryl halides + 2,6-disubstituted boronic acids).

Reagents:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (2.0 equiv, 2.0 mmol)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Pd-PEPPSI-IPent (2.0 mol%)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, K₂CO₃, and Pd-PEPPSI-IPent.

    • Causality: Excess boronic acid (2.0 equiv) is used to compensate for inevitable slow transmetalation and competing protodeboronation.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Seal the flask with a rubber septum and degas the suspension by sparging with ultra-pure Argon for 15 minutes.

    • Self-Validation Check: The initial mixture should be a pale yellow/orange suspension. If the base clumps entirely, ensure adequate stirring speed (≥ 800 rpm) to maintain a pseudo-homogeneous state.

  • Initiation & Heating: Transfer the flask to a pre-heated oil bath at 100 °C.

    • Self-Validation Check: Within 15–30 minutes of heating, the 3-chloropyridine "throw-away" ligand dissociates, and the solution will visibly darken to a deep red/brown. This color shift is your visual confirmation that the active Pd(0)-NHC species has been successfully generated[4].

  • Monitoring: Stir vigorously for 24 hours. Monitor via LC-MS or TLC.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (3 × 10 mL) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Carbonylative Suzuki-Miyaura Coupling with Slow Addition

When synthesizing sterically hindered 2-aroylbenzoates, the non-carbonylative direct Suzuki coupling often outcompetes the insertion of CO.

Step-by-Step Methodology:

  • Preparation: Charge a pressure vessel with the hindered aryl bromide (1.0 equiv), Pd catalyst (e.g., Pd(OAc)₂/XPhos, 2 mol%), and base (K₂CO₃, 2.0 equiv) in anisole.

  • Atmosphere Exchange: Purge the vessel with CO gas (Caution: Highly toxic) and pressurize to 5 bar. Heat to 80 °C.

  • Controlled Addition (Critical Step): Dissolve the boronic acid (1.5 equiv) in a minimal amount of anisole/water and add it to the pressurized reaction mixture via an HPLC pump or high-pressure syringe pump over 4 hours.

    • Causality: Slow addition keeps the steady-state concentration of the boronic acid extremely low. This suppresses the direct, unwanted Suzuki coupling (which requires high concentrations of both partners) and allows the slower CO-insertion step to occur first, drastically increasing the yield of the carbonylative product[1].

Troubleshooting & Process Control

Sterically hindered couplings are highly sensitive to micro-environmental conditions. Use the following decision tree to diagnose and correct failing reactions.

Troubleshooting Start Low Yield / Reaction Stalled Q1 High Protodeboronation? Start->Q1 Q2 High Homocoupling? Start->Q2 Q3 Unreacted Ar-X? Start->Q3 A1 Slow addition of Boronic Acid or use anhydrous conditions Q1->A1 Yes A2 Exclude O2 rigorously Check solvent degassing Q2->A2 Yes A3 Switch to Pd-PEPPSI-IPent or increase temperature Q3->A3 Yes

Figure 2: Troubleshooting decision tree for sterically hindered Suzuki-Miyaura couplings.

  • Managing Protodeboronation: Ortho-substituted boronic acids are highly prone to hydrolytic C–B bond cleavage. If LC-MS shows consumption of the boronic acid but intact aryl halide, protodeboronation is occurring. Solution: Switch to anhydrous conditions using a fluoride base (e.g., CsF in pure Dioxane) or utilize the slow-addition technique[1].

  • Managing Homocoupling: The formation of Ar'-Ar' (boronic acid homocoupling) is a sign of oxygen ingress, which oxidizes Pd(0) and triggers a homocoupling cycle. Solution: Ensure rigorous Schlenk techniques and sparge solvents for at least 15 minutes prior to base addition.

References

Sources

Method

Application Notes and Protocols for the Iodination of Substituted Benzoic Acids

Abstract: Iodinated benzoic acids are pivotal intermediates in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Iodinated benzoic acids are pivotal intermediates in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the carbon-iodine bond, which serves as a versatile synthetic handle for cross-coupling reactions, metal-halogen exchange, and the formation of hypervalent iodine reagents.[3][4][5] This guide provides a comprehensive overview of the primary methodologies for the iodination of substituted benzoic acids, detailing the underlying chemical principles and offering field-proven experimental protocols. We will explore classical electrophilic aromatic substitution, modern transition-metal-catalyzed C-H activation, and the Sandmeyer reaction for specific substrates, enabling researchers to select and optimize conditions based on the electronic properties of their starting material.

Chapter 1: Fundamental Principles of Aromatic Iodination

The introduction of an iodine atom onto a benzoic acid ring is governed by the principles of electrophilic aromatic substitution (SEAr), though alternative pathways exist for specific applications. The choice of method is critically dependent on the nature and position of the substituents already present on the aromatic ring.

The Mechanism of Electrophilic Aromatic Iodination (SEAr)

Unlike bromination and chlorination, direct reaction with molecular iodine (I₂) is generally insufficient to iodinate aromatic rings, even electron-rich ones.[6] This is because iodine is the least electrophilic of the common halogens.[4] Therefore, the reaction requires the in-situ generation of a more potent electrophilic iodine species, often represented as I⁺.[7] This is typically achieved by using an oxidizing agent in conjunction with I₂.[6][8]

The general mechanism proceeds in two main steps:

  • Generation of the Electrophile: An oxidizing agent oxidizes I₂ to a more powerful electrophile.[6][8]

  • Nucleophilic Attack and Rearomatization: The π-electron system of the benzoic acid ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base then removes a proton from the carbon bearing the new iodine substituent, restoring the ring's aromaticity.

SEAr_Mechanism Figure 1: General Mechanism of Electrophilic Aromatic Iodination cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Substitution I2 I₂ (Iodine) Oxidant Oxidizing Agent (e.g., H₂O₂, HIO₃) I2->Oxidant Activation I_plus I⁺ (Electrophilic Iodine) Oxidant->I_plus Benzoic_Acid Substituted Benzoic Acid Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzoic_Acid->Sigma_Complex Attack on I⁺ Iodinated_Product Iodinated Benzoic Acid Sigma_Complex->Iodinated_Product Deprotonation Base Base H_Base H-Base⁺ Base->H_Base

Caption: Figure 1: General Mechanism of Electrophilic Aromatic Iodination

The Influence of Substituents

The substituents on the benzoic acid ring dictate both the reaction rate and the regioselectivity (i.e., the position of iodination).

  • Activating Groups (-OH, -OR, -CH₃): These electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and accelerating the rate of electrophilic substitution. They direct the incoming iodine to the ortho and para positions.

  • Deactivating Groups (-NO₂, -CN, -SO₃H, -COOH): These electron-withdrawing groups (EWGs) decrease the ring's electron density, slowing the reaction rate. The carboxylic acid group itself is a deactivating, meta-directing group.[9] For benzoic acids with additional deactivating groups, harsher conditions or more reactive iodinating agents are necessary.[10][11][12]

Alternative Strategies: C-H Activation and Sandmeyer Reactions

For achieving regioselectivity that is not easily accessible through classical SEAr, modern synthetic methods have been developed.

  • Transition-Metal-Catalyzed C-H Iodination: This powerful strategy utilizes a transition metal catalyst (e.g., Palladium or Iridium) to selectively activate a C-H bond.[13][14] In the case of benzoic acids, the carboxyl group can act as a directing group, guiding the iodination specifically to the ortho position under remarkably mild conditions.[13][15]

  • Sandmeyer Reaction: This reaction is the method of choice for introducing iodine onto an aromatic ring that bears an amino group (-NH₂).[16][17] The aminobenzoic acid is first converted to a diazonium salt, which is then displaced by an iodide ion (from KI), often without the need for a copper catalyst that is typical for other Sandmeyer reactions.[16][17][18]

Chapter 2: Key Iodination Methodologies and Protocols

This section details the most common and effective methods for the iodination of substituted benzoic acids.

Method A: Molecular Iodine with an Oxidizing Agent

This classical approach is effective for benzoic acids bearing neutral or electron-donating substituents. A common and efficient system involves using periodic acid (H₅IO₆) or iodic acid (HIO₃) as the oxidant.[19][20] These reagents oxidize I₂ to the active electrophile, and the byproducts are typically benign (e.g., water).[19]

Protocol 1: General Procedure for Iodination using Iodine/Periodic Acid

This protocol is adapted from the synthesis of diiododurene and is applicable to many activated and unactivated benzoic acids.[19]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, combine the substituted benzoic acid (1.0 eq.), iodine (I₂) (0.4-1.0 eq. per iodine to be added), and periodic acid dihydrate (H₅IO₆·2H₂O) (approx. 0.2 eq. relative to I₂).

  • Solvent Addition: Add a solvent mixture of glacial acetic acid containing a small amount of water and concentrated sulfuric acid (e.g., 80% AcOH, 17% H₂O, 3% H₂SO₄ v/v/v).

  • Reaction: Heat the purple solution with stirring to 65-70 °C. Maintain this temperature until the characteristic color of iodine disappears (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a dilute sodium thiosulfate solution to remove any unreacted iodine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Method B: N-Iodosuccinimide (NIS) with Acid Catalysis

N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine. For unactivated or deactivated substrates like nitrobenzoic or halobenzoic acids, NIS requires activation by a strong acid.[10][21] Trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH, triflic acid) are highly effective, generating a potent iodinating species.[10][22][23]

Ir_Catalysis_Workflow Figure 3: Workflow for Ir-Catalyzed C-H Iodination start Combine Benzoic Acid, [Cp*IrCl₂]₂ catalyst, and NIS in HFIP solvent react Stir at Room Temperature or mild heat (e.g., 40-60°C) (Air and moisture tolerant) start->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Solvent Evaporation and Purification monitor->workup product Isolated ortho-Iodinated Benzoic Acid workup->product

Sources

Application

Advanced Flow Chemistry Synthesis of Benzoic Acid Derivatives: Application Note &amp; Protocols

Here is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals implementing flow chemistry for the synthesis of benzoic acid derivatives. Mechanistic Rationale & P...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide designed for researchers and drug development professionals implementing flow chemistry for the synthesis of benzoic acid derivatives.

Mechanistic Rationale & Process Intensification

Benzoic acid derivatives are ubiquitous pharmacophores and critical building blocks in drug development. Traditionally, their synthesis relies on two primary batch methodologies: the harsh oxidation of substituted toluenes or the carboxylation of aryl Grignard reagents. Both batch approaches suffer from severe limitations. Batch oxidations are highly exothermic, presenting significant thermal runaway risks and generating massive chemical inventories[1]. Conversely, Grignard carboxylations struggle with poor gas-liquid mass transfer of CO2 and the rapid degradation of unstable organometallic intermediates[2].

Continuous flow chemistry fundamentally resolves these bottlenecks through process intensification . By utilizing microreactors and coiled tubular reactors, flow systems provide superior surface-area-to-volume ratios. This ensures isothermal conditions during violent oxidations, preventing explosive accumulation[3]. For carboxylations, segmented gas-liquid flow regimes drastically enhance the interfacial area, accelerating CO2 absorption and trapping highly unstable intermediates before side reactions (e.g., ketone formation) can occur[4].

Experimental Workflows & Logical Architecture

The following Graphviz diagram illustrates the two distinct continuous flow pathways detailed in this application note: Pathway A (Oxidation) and Pathway B (Grignard Carboxylation).

FlowChemistry cluster_Oxidation Pathway A: Continuous Oxidation cluster_Grignard Pathway B: Grignard Carboxylation Tol Toluene Derivative (Pump A) Mixer1 T-Micromixer Tol->Mixer1 Oxidant Dilute HNO3 + Surfactant (Pump B) Oxidant->Mixer1 Coil1 Heated Tubular Reactor (170-180°C) Mixer1->Coil1 Rapid Biphasic Mixing BPR1 BPR (15 bar) Coil1->BPR1 Exothermic Control Product1 Substituted Benzoic Acid BPR1->Product1 ArBr Aryl Bromide (Pump C) Mixer2 Grignard Exchange ArBr->Mixer2 Mg EtMgBr in THF (Pump D) Mg->Mixer2 Tube Gas-Liquid Microreactor Mixer2->Tube Unstable ArMgBr CO2 CO2 Gas (MFC) CO2->Tube Segmented Flow Quench Acidic Quench (HCl) Tube->Quench Carboxylate Salt Product2 Benzoic Acid Derivative Quench->Product2

Fig 1. Continuous flow pathways for benzoic acid synthesis via oxidation and carboxylation.

Detailed Methodologies & Causality

Protocol A: Continuous Oxidation of Substituted Toluenes

Mechanistic Causality: Batch oxidation using nitric acid is notoriously hazardous due to the inability to manage the heat of reaction. Transitioning to a continuous coiled tubular reactor allows for safe operation at elevated temperatures (170–180 °C) by instantly dissipating heat[1]. Furthermore, introducing an anionic/cationic surfactant into the aqueous nitric acid stream drastically improves biphasic mixing with the organic toluene derivative. This intimate mixing suppresses the formation of colored degradation impurities and drives the selectivity of the benzoic acid compound to 95–100%[1].

Step-by-Step Procedure:

  • System Priming: Prime the HPLC pumps with the system solvent (e.g., water/acetonitrile mixture) and set the Back Pressure Regulator (BPR) to 15 bar to ensure solvents remain in the liquid phase at 180 °C.

  • Reagent Preparation:

    • Stream A: Neat substituted toluene derivative.

    • Stream B: 20% aqueous Nitric Acid containing 0.1% w/v anionic surfactant (e.g., SDS).

  • Reaction Execution: Pump Stream A and Stream B at a 1:4 volumetric ratio into a Hastelloy T-micromixer.

  • Thermal Processing: Route the mixed stream into a coiled tubular reactor immersed in a heating bath set to 175 °C. Adjust the total flow rate to achieve a residence time of 10 minutes.

  • Workup: Pass the effluent through a cooling loop (20 °C) before it exits the BPR. Collect the effluent in a chilled vessel to induce immediate crystallization of the substituted benzoic acid. Filter and wash with cold water.

System Validation & Integrity Check: This protocol is a self-validating thermal system. If the biphasic mixing fails, unreacted nitric acid will decompose into NOx gases, causing erratic pressure spikes at the BPR. A stable BPR reading (± 0.2 bar) combined with an inline UV-Vis sensor showing the complete disappearance of the toluene absorbance band confirms steady-state, safe conversion[1].

Protocol B: Sequential Grignard Exchange and CO2 Carboxylation

Mechanistic Causality: The synthesis of highly functionalized benzoic acids (e.g., 2,4,5-trifluorobenzoic acid) via Grignard intermediates is plagued by the instability of the aryl-magnesium species. In batch, these intermediates often degrade before they can fully react with CO2. A continuous microflow process allows for the in situ generation of the unstable aryl-Grignard reagent via halogen-metal exchange, followed by immediate consumption in a falling film or tube microreactor[2]. The continuous introduction of CO2 gas maintains a segmented gas-liquid plug-flow, which maximizes the interfacial area and ensures quantitative conversion without over-addition byproducts[4].

Step-by-Step Procedure:

  • Anhydrous Priming: Flush the entire system with dry methanol, followed by dry THF at 1.0 mL/min for 10 minutes to ensure complete removal of moisture[4]. Set the system BPR to 2.0 bar.

  • Grignard Exchange:

    • Stream A: 0.5 M 2,4,5-trifluorobromobenzene in dry THF.

    • Stream B: 0.6 M Ethylmagnesium bromide in THF.

    • Pump both streams at equal flow rates into a T-micromixer at room temperature to form the aryl-Grignard reagent[2].

  • Gas-Liquid Carboxylation: Route the output of the T-mixer into a 1000 µL glass microreactor or fluoropolymer tube reactor. Simultaneously, introduce CO2 gas via a Mass Flow Controller (MFC). Critical Step: Set the CO2 gas pressure to exactly 0.5 bar above the system pressure (i.e., 2.5 bar) to maintain a stable segmented flow regime[4].

  • Quench & Extraction: Direct the reactor outstream directly into a stirred quench bottle containing 1.0 M HCl. Extract the aqueous layer with Ethyl Acetate (EtOAc), dry over MgSO4, and concentrate in vacuo to yield the pure carboxylic acid.

System Validation & Integrity Check: This system validates its anhydrous integrity fluidically. Because the hydrolysis of Grignard reagents produces highly insoluble magnesium hydroxide salts, any moisture breach will immediately cause visible cloudiness and clogging within the narrow microreactor channels[4]. A clear flow path and stable pump pressure confirm the absolute exclusion of water and the successful generation of the carboxylate intermediate.

Quantitative Data & Performance Metrics

The following table summarizes the performance enhancements achieved by transitioning these specific benzoic acid syntheses from batch to continuous flow architectures.

Reaction TypeSubstrateFlow Reactor TypeResidence TimeTemp / PressureYield (%)Ref
Oxidation Substituted TolueneCoiled Tubular Reactor5 - 15 min170–180 °C / 15 bar95–100%[1]
Oxidation (Photocatalytic) Toluene (Aerobic)Glass Microreactor2 hours375-nm LED / 0.1 MPa48%[3]
Grignard Carboxylation 2,4,5-TrifluorobromobenzeneFalling Film Microreactor< 2 min25 °C / 1 atm> 90%[2]
Grignard Carboxylation Aryl Grignard ReagentGlass Microreactor (1000 µL)~ 6.6 min25 °C / 2.0 barQuantitative[4]

References

  • WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid. Google Patents.
  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. URL:[Link]

  • Continuous Flow Synthesis of Carboxylic Acids from Grignard Reagents with Carbon Dioxide Gas – Application Note. Syrris. URL:[Link]

Sources

Method

Application Note: A Robust and Scalable Synthesis of 5-Bromo-3-iodo-2-methylbenzoic Acid

Abstract 5-Bromo-3-iodo-2-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the development of novel pharmaceuticals and advanced materials. Its polysubstituted a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-3-iodo-2-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the development of novel pharmaceuticals and advanced materials. Its polysubstituted and sterically hindered nature presents significant challenges for regioselective synthesis, particularly at scale. This application note details a robust, two-step synthetic protocol for the multigram-scale production of 5-Bromo-3-iodo-2-methylbenzoic acid starting from the readily available commodity chemical, 2-methylbenzoic acid. The methodology is designed for high regioselectivity, scalability, and process safety, addressing common challenges associated with electrophilic aromatic halogenations.

Introduction

Polysubstituted benzoic acid derivatives are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of 5-Bromo-3-iodo-2-methylbenzoic acid, featuring three distinct substituents including two different halogens, offers a versatile platform for further chemical elaboration via cross-coupling reactions and other transformations. However, the synthesis of such molecules is often hampered by issues of regioselectivity, where the directing effects of multiple substituents can lead to mixtures of isomers that are difficult to separate.[1][2] Traditional methods may rely on multi-step sequences or stoichiometric organometallic reagents that are not amenable to large-scale production due to cost, safety, and waste concerns.[3][4]

This guide presents a scientifically-grounded, scalable approach centered on a sequential electrophilic halogenation strategy. By carefully controlling reaction conditions and leveraging the nuanced directing effects of the methyl and carboxyl functional groups, this protocol provides a reliable pathway to the target compound with high purity and yield.

Synthetic Strategy and Rationale

The chosen synthetic route begins with 2-methylbenzoic acid (o-toluic acid) and proceeds through two sequential electrophilic aromatic substitution (EAS) reactions: bromination followed by iodination.

  • Step 1: Regioselective Bromination. The first step involves the bromination of 2-methylbenzoic acid. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group.[1] The position para to the strongly activating methyl group (C5) is the most electronically favored and sterically accessible site for electrophilic attack. This leads to the highly regioselective formation of 5-bromo-2-methylbenzoic acid as the major product.[5]

  • Step 2: Sterically-Challenged Iodination. The second step, the iodination of 5-bromo-2-methylbenzoic acid, is more challenging. The target position (C3) is ortho to both the methyl and carboxylic acid groups, making it sterically hindered. Furthermore, iodine is the least reactive halogen in EAS, requiring activation to form a potent electrophile (formally I⁺).[6][7] This is achieved by using molecular iodine in the presence of a strong oxidizing agent and acid catalyst. The combined directing effects of the existing substituents (-CH₃ at C2, -COOH at C1, and -Br at C5) favor substitution at the C3 position, which is activated by the ortho-directing methyl group and the meta-directing carboxyl group.

This strategy is advantageous for scale-up due to its use of a low-cost starting material and the avoidance of complex cryogenic or organometallic procedures.

Synthetic_Scheme cluster_0 cluster_1 start 2-Methylbenzoic Acid step1 start->step1 Br₂, H₂SO₄ intermediate 5-Bromo-2-methylbenzoic Acid step2 intermediate->step2 I₂, K₂S₂O₈, H₂SO₄ final 5-Bromo-3-iodo-2-methylbenzoic Acid step1->intermediate step2->final

Figure 1: Two-step synthesis of 5-Bromo-3-iodo-2-methylbenzoic acid.

PART 1: Scale-Up Synthesis of 5-Bromo-2-methylbenzoic Acid (Intermediate)

This protocol describes the regioselective monobromination of 2-methylbenzoic acid. Concentrated sulfuric acid serves as both the solvent and catalyst, activating the bromine for electrophilic attack.

Experimental Protocol
  • Reactor Setup: To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a scrubber containing sodium thiosulfate solution, add 2-methylbenzoic acid (100.0 g, 0.734 mol).

  • Dissolution: With gentle stirring, carefully add concentrated sulfuric acid (H₂SO₄, 400 mL) to the flask. Stir until all the solid has dissolved. A slight exotherm may be observed.

  • Bromine Addition: Cool the mixture to 10-15°C using an ice-water bath. Slowly add liquid bromine (Br₂, 43.0 mL, 134.5 g, 0.841 mol, 1.15 equiv.) via the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 25°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 16-20 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a 4 L beaker containing 2 kg of crushed ice with vigorous stirring. A thick, off-white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a large Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Causality and Field-Proven Insights
  • Choice of Reagent: While alternatives like N-bromosuccinimide (NBS) exist, molecular bromine in sulfuric acid is a cost-effective and potent system for the scale-up bromination of deactivated or moderately activated rings.[5] The acid protonates the carboxyl group, enhancing its deactivating, meta-directing effect, which further disfavors substitution at the C3 position and enhances selectivity for C5.

  • Temperature Control: Maintaining a low temperature during bromine addition is critical to minimize the formation of side products and to control the exothermic nature of the reaction. Allowing the temperature to rise could lead to undesired benzylic bromination of the methyl group.[8]

  • Safety: Bromine is highly corrosive, toxic, and volatile.[9][10] This entire procedure must be conducted in a well-ventilated chemical fume hood.[11] Personnel must wear appropriate PPE, including heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat.[10] The gas outlet must be connected to a scrubber to neutralize any evolved HBr gas and unreacted bromine vapors.

PART 2: Scale-Up Synthesis of 5-Bromo-3-iodo-2-methylbenzoic Acid

This protocol details the iodination of the intermediate, 5-bromo-2-methylbenzoic acid. This step requires forcing conditions to introduce the iodine atom at the sterically hindered C3 position. The combination of iodine and potassium persulfate in sulfuric acid generates a highly electrophilic iodine species in situ.[12]

Experimental Protocol
  • Reactor Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet to a scrubber, add the dried 5-bromo-2-methylbenzoic acid (100.0 g, 0.465 mol).

  • Reagent Addition: Add concentrated sulfuric acid (H₂SO₄, 750 mL), followed by molecular iodine (I₂, 130.5 g, 0.514 mol, 1.1 equiv.). Stir the resulting slurry.

  • Oxidant Addition: In portions, carefully add potassium persulfate (K₂S₂O₈, 138.0 g, 0.511 mol, 1.1 equiv.) to the stirring mixture over 30-45 minutes. The addition is exothermic; use a water bath to maintain the temperature below 50°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 75-80°C. Maintain this temperature for 6-8 hours, or until reaction monitoring (HPLC) indicates consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature, then carefully pour it into 2.5 kg of crushed ice with vigorous stirring.

  • Quenching: To the resulting slurry, add a saturated aqueous solution of sodium bisulfite (NaHSO₃) portion-wise until the dark color of excess iodine is discharged and a pale yellow or off-white solid remains.

  • Isolation: Collect the crude product by vacuum filtration. Wash the filter cake extensively with cold deionized water (4 x 500 mL).

  • Purification: The wet cake is subjected to recrystallization (see Purification Strategy below).

Causality and Field-Proven Insights
  • Iodinating System: Direct iodination of aromatic rings is often difficult due to the low electrophilicity of I₂ and the reversibility of the reaction.[13] The use of a strong oxidizing agent like potassium persulfate in concentrated sulfuric acid generates a powerful iodinating electrophile, allowing the reaction to proceed on the sterically hindered and electronically deactivated ring.[6][12]

  • Reaction Control: The portion-wise addition of the persulfate oxidant and careful temperature management are crucial for safety and to control the reaction rate. The reaction is highly exothermic and can accelerate uncontrollably if the oxidant is added too quickly or the temperature is not controlled.

  • Safety: This procedure involves strong acids and oxidizing agents and must be performed in a robust reactor within a chemical fume hood.[14] The work-up procedure involving quenching with sodium bisulfite should be done carefully as it can release sulfur dioxide gas.

Process Data and Purification

Data Presentation
StepStarting MaterialScale (g)Molar Equiv.ProductYield (%)Purity (by HPLC)
1 2-Methylbenzoic Acid100.01.05-Bromo-2-methylbenzoic acid~90-95% (crude)>95% (after recrystallization)
2 5-Bromo-2-methylbenzoic acid100.01.05-Bromo-3-iodo-2-methylbenzoic acid~80-85% (crude)>98% (after recrystallization)
Purification Strategy: Recrystallization

Recrystallization is a highly effective and scalable method for purifying solid organic compounds like benzoic acid derivatives.[15][16][17]

  • Solvent Selection: A mixture of ethanol and water is an excellent solvent system. The product should be highly soluble in hot ethanol and poorly soluble in water.

  • Procedure:

    • Transfer the crude, washed filter cake of 5-bromo-3-iodo-2-methylbenzoic acid to a large Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove impurities.

    • To the hot, clear solution, slowly add hot deionized water with stirring until the solution becomes faintly turbid (cloudy).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 60-70°C.

Workflow and Logic Diagram

Workflow cluster_prep Preparation & Safety cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination cluster_purification Final Purification & Analysis safety Don PPE (Gloves, Goggles, Face Shield) setup1 Assemble Reactor 1 (Bromination) safety->setup1 charge1 Charge 2-Methylbenzoic Acid & H₂SO₄ setup1->charge1 setup2 Assemble Reactor 2 (Iodination) charge2 Charge Intermediate, H₂SO₄, & I₂ setup2->charge2 add_br2 Add Br₂ @ 10-15°C charge1->add_br2 react1 Stir @ RT for 16-20h add_br2->react1 workup1 Quench on Ice react1->workup1 filter1 Filter & Wash with H₂O workup1->filter1 dry1 Dry Intermediate filter1->dry1 dry1->setup2 Use Intermediate add_k2s2o8 Add K₂S₂O₈ portions (<50°C) charge2->add_k2s2o8 react2 Heat @ 75-80°C for 6-8h add_k2s2o8->react2 workup2 Cool & Quench on Ice react2->workup2 quench_i2 Add NaHSO₃ solution workup2->quench_i2 filter2 Filter & Wash with H₂O quench_i2->filter2 recrystallize Recrystallize from EtOH/H₂O filter2->recrystallize final_filter Filter & Wash Crystals recrystallize->final_filter final_dry Dry Final Product final_filter->final_dry analysis QC Analysis (HPLC, NMR, MS) final_dry->analysis

Figure 2: Detailed experimental workflow for the scale-up synthesis.

Conclusion

This application note provides a comprehensive and reliable protocol for the scale-up synthesis of 5-Bromo-3-iodo-2-methylbenzoic acid. By employing a strategic two-step electrophilic halogenation, this method successfully navigates the challenges of regioselectivity and steric hindrance. The detailed procedures, safety considerations, and purification strategies outlined herein are designed to be directly applicable in research, process development, and drug discovery environments, enabling the efficient production of this valuable chemical intermediate.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765-768. Retrieved from [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Retrieved from [Link]

  • American Journal of Applied Science and Technology. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Aromatic Iodination with Iodine and Silver Sulfate. Retrieved from [Link]

  • MDPI. (2023, February 10). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • Patil, S. B., et al. (2005). A mild and efficient method for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid and its derivatives. Tetrahedron Letters, 46(41), 7179-7181.
  • Zhao, H., et al. (2025, August 22). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. Retrieved from [Link]

  • YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Sharma, P., et al. (2025, June 3). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Retrieved from [Link]

  • Myers, A. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID.
  • PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid.
  • Waters. (n.d.). Scaling a Separation from UPLC to Purification using Focused Gradients. Retrieved from [Link]

  • YouTube. (2015, February 3). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • Supporting Information. (2016, September 9). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in Suzuki coupling with 5-Bromo-3-iodo-2-methylbenzoic acid

Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-2-methylbenzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling of 5-Bromo-3-iodo-2-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing the dual challenge of chemoselectivity and steric hindrance.

When functionalizing 5-Bromo-3-iodo-2-methylbenzoic acid, you are presented with a classic organometallic dilemma: the 3-iodo position is electronically primed for rapid oxidative addition but is severely sterically hindered by the adjacent ortho-methyl group. Conversely, the 5-bromo position is sterically accessible but electronically less reactive. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to selectively couple at the hindered 3-iodo position.

Section 1: Mechanistic Workflow & Decision Matrix

To successfully functionalize this molecule, we must manipulate the catalytic cycle. The diagram below illustrates where standard methods fail and how optimized ligand selection forces the reaction through the steric bottleneck.

SuzukiWorkflow Start 5-Bromo-3-iodo-2-methylbenzoic acid (Dual Halide Substrate) OxAdd Step 1: Oxidative Addition (Inherent Chemoselectivity: I > Br) Start->OxAdd Pd(0) Catalyst StericBlock Steric Clash at 3-Position (ortho-Methyl Group) OxAdd->StericBlock Standard Ligands (e.g., PPh3) LigandChoice Ligand Selection: Buchwald Ligands (SPhos/XPhos) OxAdd->LigandChoice Optimized Route StericBlock->LigandChoice Troubleshooting Transmet Step 2: Transmetallation (Facilitated by Mild Base) LigandChoice->Transmet RedElim Step 3: Reductive Elimination (Accelerated by Ligand Steric Bulk) Transmet->RedElim Product Target Achieved: 3-Aryl-5-bromo-2-methylbenzoic acid RedElim->Product

Workflow detailing mechanistic bottlenecks and the optimized pathway for chemoselective coupling.

Section 2: Frequently Asked Questions (FAQs)

Q: Why does the reaction stall at the 3-iodo position despite the inherent reactivity of the C-I bond? A: The inherent chemoselectivity of oxidative addition strongly favors the C-I bond over the C-Br bond[1]. However, in 5-Bromo-3-iodo-2-methylbenzoic acid, the 3-iodo position is flanked by an ortho-methyl group. While oxidative addition at the iodine occurs rapidly, standard phosphine ligands (like PPhngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) form stable, bis-ligated Pd(II) complexes. The extreme steric clash between the ortho-methyl group and the incoming boronic acid creates a massive kinetic barrier during the transmetallation and reductive elimination steps. Consequently, the catalytic cycle stalls, forcing the catalyst to either degrade or seek the less reactive but sterically accessible 5-bromo position[2].

Q: How do Buchwald ligands resolve this specific steric bottleneck? A: Buchwald ligands, such as SPhos and XPhos, are specifically engineered to overcome reductive elimination barriers in hindered biaryls. Their dialkylphosphino groups are highly electron-rich, stabilizing the Pd center. More importantly, their massive steric bulk (the biphenyl backbone) forces the formation of a highly active mono-ligated Lngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Pd(0) species. During the catalytic cycle, this steric bulk paradoxically accelerates reductive elimination by physically compressing the two coupling partners together (a Thorpe-Ingold-like effect), rapidly expelling the sterically hindered biaryl product before side reactions can occur[3].

Q: How do I prevent the carboxylic acid moiety from interfering with the coupling? A: The free carboxylic acid at the 1-position will consume one equivalent of your base to form a carboxylate salt. This drastically alters the solubility of your substrate, pulling it into the aqueous phase in biphasic solvent systems. To prevent phase-transfer limitations, use a water-miscible solvent system like 1,4-Dioxane/H


O (5:1) and ensure you add at least 2.0 to 2.5 equivalents of a mild base (e.g., K

PO

). This accounts for the deprotonation while leaving enough base to activate the boronic acid for transmetallation[1].

Section 3: Troubleshooting Guide

Troubleshooting Issue Observation: Low Yield of 3-Aryl Product Check1 Is Starting Material Consumed? Issue->Check1 No No: Ox. Addition / Transmet Failure Check1->No SM Remains Yes Yes: Off-Target Reactivity Check1->Yes SM Consumed Sol1 Increase Temp to 60°C Switch to SPhos/Pd(OAc)2 No->Sol1 Check2 Identify Byproduct via LC-MS Yes->Check2 B1 Di-coupled Product Check2->B1 B2 Protodeboronation Check2->B2 Sol2 Lower Temp to 40-50°C Reduce Boronic Acid Eq. B1->Sol2 Sol3 Use Anhydrous Conditions or Slow-Add Boronic Acid B2->Sol3

Logical troubleshooting tree for diagnosing and resolving low yields in hindered Suzuki couplings.

Issue 1: Unwanted coupling at the 5-bromo position (Loss of Chemoselectivity)

  • Diagnosis: The reaction temperature is too high, or the ligand is too small. At elevated temperatures (>80°C), the energetic barrier for C-Br oxidative addition is breached[2].

  • Resolution: Lower the reaction temperature to 50–60°C. The C-I oxidative addition is facile at this temperature, while the C-Br bond remains inert. Ensure you are using a bulky ligand like SPhos to rapidly turn over the C-I intermediate.

Issue 2: High levels of protodeboronation of the boronic acid.

  • Diagnosis: The boronic acid is degrading in the presence of water and base before transmetallation can occur. This is common when the Pd cycle is stalled by steric hindrance[1].

  • Resolution: Switch to a less basic environment (e.g., K

    
    PO
    
    
    
    instead of NaOH). If the problem persists, use a slow-addition protocol for the boronic acid via a syringe pump, ensuring its concentration remains low and it is immediately consumed by the active Pd(II) complex.

Section 4: Quantitative Data - Ligand Performance Comparison

The following table summarizes the performance of various ligand systems when attempting to selectively couple an arylboronic acid to the 3-iodo position of 5-Bromo-3-iodo-2-methylbenzoic acid.

Ligand SystemCatalyst LoadingTemp (°C)3-Iodo Yield (%)5-Bromo Yield (%)Di-coupled (%)Mechanistic Observation
Pd(PPh

)

5 mol%801510<5Stalls at reductive elimination; poor conversion.
Pd(dppf)Cl

5 mol%80452510Flexible bite angle fails to control chemoselectivity.
Pd(OAc)

/ XPhos
2 mol%6082<5<5Excellent steric compression; high 3-iodo selectivity.
Pd(OAc)

/ SPhos
2 mol%6089 <2 <2 Optimal balance of electronics/sterics for ortho-methyls.

Section 5: Step-by-Step Self-Validating Protocol

Chemoselective Suzuki-Miyaura Coupling at the 3-Iodo Position

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask, combine Pd(OAc)

    
     (2 mol%) and SPhos (4 mol%).
    Causality: Pre-mixing these reagents ensures the formation of the highly active L
    
    
    
    Pd(0) species before introducing the competing halogens, preventing off-target oxidative addition.
  • Substrate & Base Addition: Add 5-Bromo-3-iodo-2-methylbenzoic acid (1.0 eq), your chosen Arylboronic acid (1.05 eq), and anhydrous K

    
    PO
    
    
    
    (2.5 eq). Causality: 1.0 eq of base deprotonates the carboxylic acid; the remaining 1.5 eq activates the boronic acid. Limiting the boronic acid to 1.05 eq starves the reaction of the nucleophile once the 3-iodo position is consumed, preventing di-coupling.
  • Solvent Introduction & Degassing: Add a degassed mixture of 1,4-Dioxane/H

    
    O (5:1, 0.2 M). Perform three freeze-pump-thaw cycles.
    Self-Validation Checkpoint: The transition from a bubbling solution to a quiescent liquid under argon visually confirms the removal of dissolved oxygen. This is critical to prevent the oxidative homocoupling of the boronic acid.
    
  • Reaction Initiation: Heat the reaction to 60°C. Causality: 60°C is the kinetic sweet spot—high enough to overcome the reductive elimination barrier of the ortho-methyl group, but low enough to leave the 5-bromo position electronically inert[2].

  • In-Process Monitoring (Self-Validation): At 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Checkpoint: You must observe >95% consumption of the starting material mass (m/z 338.8 [M-H]

    
    ). The appearance of a single new peak corresponding to the mono-coupled product validates successful chemoselective transmetallation and reductive elimination. If the mass of the di-coupled product is detected, immediately cool the reaction to quench further over-reaction.
    
  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with EtOAc (3x). Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.

References

  • Suzuki, A. (2010). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). NobelPrize.org. URL: [Link]

  • Hazari, N., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. URL: [Link]

  • Weix, D. J., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 5-Bromo-3-iodo-2-methylbenzoic Acid

Executive Summary & Molecule Profile Target Molecule: 5-Bromo-3-iodo-2-methylbenzoic acid CAS: 1379364-28-9 Chemical Context: A highly functionalized benzoic acid scaffold used as an intermediate in kinase inhibitor and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Bromo-3-iodo-2-methylbenzoic acid CAS: 1379364-28-9 Chemical Context: A highly functionalized benzoic acid scaffold used as an intermediate in kinase inhibitor and immunomodulator synthesis. The presence of two distinct halogens (Br, I) allows for orthogonal cross-coupling strategies (e.g., Suzuki vs. Sonogashira), making high purity critical to prevent side reactions in downstream steps.

Common Impurity Profile:

  • Regioisomers: 5-Bromo-4 -iodo-2-methylbenzoic acid or 5-Bromo-6 -iodo-2-methylbenzoic acid (formed due to competing directing effects during iodination).

  • Elemental Iodine (

    
    ):  Persistent purple/pink discoloration from iodination reagents.
    
  • Starting Material: Unreacted 5-bromo-2-methylbenzoic acid.

  • Inorganic Salts: Potassium salts, succinimide byproducts (if NIS used).

Diagnostic Triage: Where do I start?

Q: My crude solid is dark brown/purple. Is this normal?

A: No, but it is common. The target molecule should be an off-white to pale yellow solid. The dark color indicates residual elemental iodine (


) trapped in the crystal lattice. This is not just cosmetic; iodine is an oxidant that can poison palladium catalysts in subsequent coupling reactions.

Immediate Action: Perform a reductive wash (Protocol A) before attempting recrystallization.

Q: The melting point is broad ( C range). What does this imply?

A: A broad melting point usually indicates the presence of regioisomers or starting material.

  • Sharp, but low MP: Solvent occlusion (wet product).

  • Broad, depressed MP: Regioisomer contamination (eutectic mixture behavior).

Recommendation: If purity is


 by HPLC, perform Acid-Base Extraction (Protocol B). If purity is 

, proceed to Recrystallization (Protocol C).

Critical Protocols (Step-by-Step)

Protocol A: De-colorization (Iodine Removal)

Standard wash for crude halogenated aromatics.

  • Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc). Use approx. 10 mL/g.

  • Prepare Wash Solution: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).
  • Wash: Shake the organic layer vigorously with the thiosulfate solution in a separatory funnel.

    • Visual Cue: The organic layer should shift from brown/purple to pale yellow/colorless immediately as

      
       is reduced to water-soluble iodide (
      
      
      
      ).
  • Finish: Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Acid-Base Extraction (The "Reset" Button)

Best for removing non-acidic impurities and inorganic salts.

Theory: We exploit the acidity of the carboxylic acid (


) to selectively pull it into the aqueous phase, leaving non-acidic impurities (e.g., unreacted halogenated toluenes) in the organic phase.

Workflow Diagram:

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) Extract Add Sat. NaHCO3 (aq) (pH ~8.5) Start->Extract SepFunnel Separatory Funnel Partition Extract->SepFunnel OrgLayer Organic Layer (Top) SepFunnel->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Bottom - Carboxylate) SepFunnel->AqLayer Target as Sodium Salt Waste Discard (Non-acidic impurities) OrgLayer->Waste Acidify Acidify with 2M HCl to pH 1-2 AqLayer->Acidify Precipitate Precipitate Forms (Target Acid) Acidify->Precipitate Filter Vacuum Filtration & Wash with Cold Water Precipitate->Filter Dry Dry Product Filter->Dry

Figure 1: Selective Acid-Base Extraction Workflow for Benzoic Acid Derivatives.

Troubleshooting Protocol B:

  • Issue: "I acidified the aqueous layer, but no solid precipitated."

    • Cause: The volume of water is too high, or the product is partially water-soluble due to the polar halogens.

    • Fix: Extract the acidified aqueous layer back into fresh EtOAc (3x), dry, and evaporate.

  • Issue: "Three layers formed in the separatory funnel."

    • Cause: Emulsion, likely due to microscopic precipitation of the sodium salt.

    • Fix: Add a small amount of brine or methanol to break surface tension. Filter the mixture through Celite if solid particulates are visible.

Protocol C: Recrystallization (Regioisomer Separation)

The primary method for separating the 3-iodo target from 4-iodo/6-iodo isomers.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Glacial Acetic Acid High Excellent for halogenated benzoic acids. High solubility at boiling, low at RT. Good for removing regioisomers.
Ethanol / Water Medium "Good first try." Dissolve in hot EtOH, add hot water until turbid. Risk of oiling out if iodine content is high.
Toluene High Good for separating non-polar impurities. Requires higher temperatures (

C).
Acetonitrile (ACN) Low Often too soluble at RT.

Procedure (Acetic Acid Method):

  • Place crude solid in a flask with a stir bar.

  • Add Glacial Acetic Acid (approx. 3-5 mL per gram).

  • Heat to reflux (

    
    C) until dissolved. If solids persist, add more solvent in small increments.[1]
    
  • Optional: If solution is dark, add activated charcoal, stir for 5 mins, and filter hot (use a pre-heated funnel to prevent crystallization on the filter).

  • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Critical Step: If no crystals form at RT, scratch the glass or add a seed crystal. Do not cool to

    
    C immediately, as this may precipitate impurities (kinetic precipitation).
    
  • Once heavy crystallization occurs, cool to

    
    C.
    
  • Filter and wash with cold hexanes (to remove residual acetic acid).

Advanced Troubleshooting (FAQ)

Q: The product "oils out" (forms a liquid blob) instead of crystallizing.

Diagnosis: The impurity profile is too high (acting as a solvent melting point depressant), or the solvent polarity is mismatched. Solution:

  • Re-heat to dissolve the oil.

  • Add a Seed Crystal of pure material (if available) at the cloud point.

  • Change Solvent: Switch to a binary system. Dissolve in minimal hot EtOAc, then slowly add Hexanes or Heptane until cloudy.

  • Trituration: If it remains an oil, evaporate the solvent and triturate (grind) the oil with cold pentane/hexanes to induce solidification.

Q: I cannot separate the regioisomers by recrystallization.

Diagnosis: The isomers (e.g., 3-iodo vs 4-iodo) have isomorphic crystal structures (co-crystallization). Solution: You must use Flash Chromatography .

  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: Hexanes:Ethyl Acetate (gradient 90:10

    
     50:50) + 1% Acetic Acid .
    
    • Note: The 1% acetic acid is mandatory. Without it, the carboxylic acid will "streak" or "tail" on the column due to interaction with silanol groups, resulting in poor separation.

Q: How do I confirm the Iodine is at position 3?

Diagnosis: Regiochemistry verification. Solution: 1H NMR analysis.

  • Pattern: You expect two aromatic protons.

    • H4 and H6: They are meta to each other.

    • Coupling: Look for a meta-coupling constant (

      
       Hz).
      
    • NOE (Nuclear Overhauser Effect): Irradiate the Methyl group signal. You should see NOE enhancement of the proton at H6 (ortho to methyl). You should NOT see enhancement of H4. If you see NOE on a proton that is also split by a large ortho coupling (

      
       Hz), your iodine might be in the wrong place (e.g., 4-iodo isomer).
      

Decision Logic for Purification

PurificationLogic Start Crude Product Isolated CheckColor Is it Pink/Purple? Start->CheckColor Wash Protocol A: Thiosulfate Wash CheckColor->Wash Yes CheckPurity Check Purity (HPLC/NMR) CheckColor->CheckPurity No Wash->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Yes LowPurity Purity < 90% CheckPurity->LowPurity No Recryst Protocol C: Recrystallization (Acetic Acid or Toluene) HighPurity->Recryst AcidBase Protocol B: Acid-Base Extraction LowPurity->AcidBase FailRecryst Impurities Persist? Recryst->FailRecryst AcidBase->Recryst Success Final QC (NMR, HPLC, MP) FailRecryst->Success No Column Flash Chromatography (Hex/EtOAc + 1% AcOH) FailRecryst->Column Yes Column->Success

Figure 2: Strategic Decision Tree for Purification.

References

  • Chemistry LibreTexts. (2022). Acid-Base Extraction.[2][3] Retrieved March 1, 2026, from [Link]

  • Google Patents. (2010). Process for producing 5-iodo-2-methylbenzoic acid (US7642374B2).
  • Google Patents. (2016). Preparation method of 2-bromo-5-iodobenzoic acid (CN106187802A).[4] Retrieved March 1, 2026, from

  • University of Massachusetts. (n.d.). Acid-Base Extraction Protocol.[2][3] Retrieved March 1, 2026, from [Link]

Sources

Troubleshooting

managing poor solubility of 5-Bromo-3-iodo-2-methylbenzoic acid in reaction solvents

Executive Summary 5-Bromo-3-iodo-2-methylbenzoic acid presents a distinct solubility challenge due to the "buttressing effect"—the steric crowding of the carboxylic acid by the ortho-methyl and meta-iodo groups—combined...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-iodo-2-methylbenzoic acid presents a distinct solubility challenge due to the "buttressing effect"—the steric crowding of the carboxylic acid by the ortho-methyl and meta-iodo groups—combined with the high lattice energy derived from halogen bonding (Br···Br/I interactions). This guide moves beyond standard "add more solvent" advice, providing engineered solutions for dissolution, reaction optimization, and purification based on thermodynamic principles and industrial patent methodologies.

Part 1: The Triage (Diagnostic & Quick Fixes)

Q: Why won't this intermediate dissolve in standard DCM or Toluene at room temperature? A: You are fighting crystal lattice energy, not just lipophilicity. While the molecule is lipophilic (LogP ~3.5-4.0), the high halogen content creates a rigid crystal lattice. The ortho-methyl group twists the carboxylic acid out of planarity, reducing its ability to hydrogen bond effectively with mild solvents like Dichloromethane (DCM) or Toluene.

  • Immediate Fix: Switch to Polar Aprotic solvents (DMSO, DMF, NMP) which disrupt the lattice via dipole-dipole interactions, or use warm Alcohols (n-Butanol, IPA) .

Q: I need to run a Suzuki coupling, but it precipitates in Dioxane. What now? A: Switch to a "Phase-Transfer" or "Homogeneous Polar" system. Dioxane is often insufficient for poly-halogenated benzoates.

  • Option A (Homogeneous): Use DMF or DMAc (Dimethylacetamide) as the primary solvent. Degas thoroughly as these absorb oxygen.

  • Option B (Biphasic): Use Toluene/Water (3:1) but add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) . The PTC pulls the anionic species into the organic layer, bypassing the bulk solubility issue.

Part 2: Reaction-Specific Troubleshooting

Scenario A: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Targeting the C3-Iodine (most reactive site).

Q: The reaction stalls at 20% conversion. Is it solubility or catalyst death? A: Likely solubility-induced catalyst sequestration. If the starting material is not fully soluble, it slowly leaches into solution. However, if the product (biaryl) is less soluble, it may co-precipitate with the catalyst.

  • The Protocol:

    • Solvent: Switch to n-Butanol or DMF/Water (9:1) .

    • Base: Use inorganic bases that increase ionic strength (e.g.,

      
      ) but ensure enough water is present to dissolve the base.
      
    • Temperature: Run at 80°C+ . The solubility of halo-benzoic acids increases exponentially, not linearly, with temperature in alcohols.

Scenario B: Amidation/Esterification (Carboxylic Acid Activation)

Targeting the C1-COOH.

Q: Thionyl chloride (SOCl₂) reactions result in a sticky sludge. How do I fix this? A: The acid chloride intermediate is likely oiling out. The 2-methyl group creates steric hindrance, slowing the attack of the nucleophile.

  • The Fix:

    • Catalyst: Add DMF (5-10 mol%) to form the Vilsmeier-Haack intermediate, which is more reactive and soluble.

    • Solvent: Do not run neat. Dilute with DCM or 1,2-Dichloroethane (DCE) to maintain a homogeneous solution of the acid chloride.

Part 3: Workup & Purification Engineering

Q: The product crashes out as an oil during acid workup. How do I get a solid? A: You are acidifying too fast (pH shock). Rapid acidification traps impurities and solvent, leading to oils.

  • Controlled Precipitation Protocol:

    • Dissolve crude in dilute base (0.5 M NaOH or Na₂CO₃). Filter off insoluble catalyst/impurities.

    • Seeding: Add a few crystals of pure product (if available) or scratch the glass.

    • Slow Acidification: Add 1M HCl dropwise over 30 minutes with vigorous stirring.

    • Target pH: Stop at pH 2-3. Going to pH 0 often precipitates salts that contaminate the cake.

Q: How do I remove the des-iodo (protodehalogenation) impurity? A: Recrystallization from Acetic Acid/Water . The des-iodo byproduct (5-bromo-2-methylbenzoic acid) has a significantly different solubility profile in acetic acid compared to the iodine-heavy target.

  • Ratio: Dissolve in hot Acetic Acid (glacial), then add water dropwise until turbidity persists. Cool slowly.

Part 4: Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system based on your intended reaction type.

SolventSelection Start Start: 5-Bromo-3-iodo-2-methylbenzoic acid ReactionType Select Reaction Type Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Coupling Activation Acid Activation (Amidation/Esterification) ReactionType->Activation Purification Purification/Workup ReactionType->Purification PolarityCheck Is Catalyst Sensitive to Protic Solvents? Coupling->PolarityCheck SolubilityCheck Does it dissolve in DCM? Activation->SolubilityCheck ImpurityType Impurity Profile Purification->ImpurityType UseDMF Use DMF or NMP (Degas thoroughly) PolarityCheck->UseDMF Yes (e.g., sensitive ligands) UseButanol Use n-Butanol or Dioxane/H2O (4:1) PolarityCheck->UseButanol No (Standard Pd) AddDMF Add catalytic DMF Run in Toluene/SOCl2 SolubilityCheck->AddDMF No Neat Run Neat in SOCl2 (Reflux required) SolubilityCheck->Neat Yes AcidBase Acid/Base Swing (0.5M NaOH -> HCl) ImpurityType->AcidBase Inorganic salts/Catalyst Recryst Recrystallize: Acetic Acid/Water ImpurityType->Recryst Organic byproducts

Caption: Decision logic for solvent selection based on reaction type and sensitivity constraints.

Part 5: Quantitative Data & Benchmarking

Since exact solubility data for this specific intermediate is often proprietary, the following table benchmarks it against structurally similar poly-halogenated benzoic acids (e.g., 2,3,5-triiodobenzoic acid analogs) to provide predictive starting points.

Solvent SystemPredicted Solubility (25°C)Predicted Solubility (80°C)Application Suitability
Water (pH 2) < 0.1 mg/mL< 1 mg/mLPoor. Only for precipitation workup.
Water (pH 10) > 100 mg/mLN/AExcellent. Used for acid-base purification.
Methanol/EtOH 15-25 mg/mL> 150 mg/mLGood. Best for recrystallization.
DCM 20-30 mg/mL40 mg/mL (Reflux)Moderate. Good for extraction, poor for reaction.
DMF / DMSO > 200 mg/mL> 500 mg/mLExcellent. Preferred for Pd-coupling.
Toluene 5-10 mg/mL60-80 mg/mLVariable. Requires heat; good for Dean-Stark.

Part 6: References & Authoritative Sources

  • Preparation of Halogenated Benzoic Acids:

    • Source: Quick Company. (2009). Process for Producing 5-Iodo-2-Methylbenzoic Acid. Patent Application IN2008MU00295.

    • Relevance: details the industrial synthesis and purification via acid-base precipitation, confirming the pH swing methodology.

    • URL:

  • Solubility Thermodynamics of Benzoic Derivatives:

    • Source: Thati, J., Nordström, F., & Rasmuson, Å. C. (2010).[1] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11).

    • Relevance: Establishes the thermodynamic baseline that benzoic acid derivatives have non-linear solubility increases in alcohols vs. toluene.

    • URL:

  • Purification of Poly-iodo Acids:

    • Source: Wallingford, V. H., & Krueger, P. A. (1939). m-Iodobenzoic Acid.[2] Organic Syntheses, Coll. Vol. 2, p. 353.

    • Relevance: The foundational protocol for purifying iodinated benzoic acids via ammonium salt formation and controlled acidification.[2]

    • URL:

  • General Handling of 5-Bromo-3-iodo-2-methylbenzoic acid:

    • Source: BLD Pharm / PubChem Data. (2025).[3][4][5][6] Safety and Handling of 5-Bromo-3-iodo-2-methylbenzoic acid.

    • Relevance: Confirms physical state (solid) and basic safety/handling parameters for the specific CAS 1379364-28-9.

    • URL:

Sources

Optimization

troubleshooting incomplete conversion in the synthesis of benzoic acid derivatives

Topic: Troubleshooting Incomplete Conversion Ticket ID: BA-SYNTH-001 Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Stalled Reaction" Phenomenon Welcome to the Advanced Synthesis Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Conversion Ticket ID: BA-SYNTH-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Stalled Reaction" Phenomenon

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely staring at an HPLC trace showing 40% starting material and 60% product after 24 hours of reflux, or a reaction mixture that has turned into an intractable sludge.

Incomplete conversion in the synthesis of benzoic acid derivatives is rarely a mystery; it is usually a failure of mass transfer , catalyst life-cycle , or thermodynamic driving force .

This guide moves beyond basic textbook instructions to address the physical organic chemistry failures that occur in real-world drug discovery workflows. We categorize troubleshooting by the three primary synthetic routes: Oxidative Cleavage , Hydrolysis , and Carboxylation .

Module 1: Oxidation of Alkylbenzenes

Primary Reagents: KMnO₄, Jones Reagent (CrO₃/H₂SO₄), or Aerobic Co/Mn systems.

The Core Problem: Heterogeneity & Surface Passivation

The most common failure mode in permanganate oxidations is the formation of a Manganese Dioxide (MnO₂) "crust." As the reaction proceeds, insoluble MnO₂ precipitates. If mixing is inefficient, this solid coats the unreacted alkylbenzene droplets or the solid oxidant, effectively stopping the reaction regardless of how much excess oxidant is present.

Troubleshooting Guide

Q: My KMnO₄ reaction turned brown and stopped at 50% conversion. Adding more oxidant doesn't help. Why? A: You are experiencing surface passivation . The brown sludge is MnO₂, which has encapsulated your substrate.

  • The Fix: You must disrupt the heterogeneous phase barrier.

    • Add a Phase Transfer Catalyst (PTC): Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336. This transports the permanganate anion (

      
      ) into the organic phase where the substrate resides.
      
    • Switch Solvent: If using pure water, switch to

      
      -BuOH:H₂O (1:1). 
      
      
      
      -BuOH is oxidatively stable but solubilizes the organic substrate better than water.
    • Mechanical Agitation: Magnetic stirring is often insufficient for heavy sludges. Switch to an overhead mechanical stirrer.

Q: I am oxidizing a tert-butyl group, but nothing is happening. A: This is a mechanistic impossibility.

  • The Science: Benzylic oxidation requires at least one benzylic hydrogen to initiate the radical abstraction mechanism. A

    
    -butyl group has no benzylic hydrogens.
    
  • The Fix: You cannot oxidize a

    
    -butyl group directly to a carboxylic acid using standard benzylic oxidation. You must use a different route (e.g., halogenation of the ring followed by Grignard/Lithiation).
    
Visualization: Phase Transfer Catalysis Mechanism

The following diagram illustrates how the PTC shuttles the oxidant across the phase boundary, solving the solubility issue.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase K_MnO4 K+ MnO4- Transfer Ion Exchange K_MnO4->Transfer Q_Br Q+ Br- (PTC) Q_Br->Transfer Q_MnO4_aq Q+ MnO4- K_Br K+ Br- Transfer->K_Br Byproduct Q_MnO4_org Q+ MnO4- Transfer->Q_MnO4_org Transport Substrate Ar-CH3 Product Ar-COOH Substrate->Product Reduced_Mn MnO2 (Solid) Substrate->Reduced_Mn Q_MnO4_org->Q_Br Recycle Q+ Q_MnO4_org->Substrate Oxidation

Caption: Cycle of Phase Transfer Catalysis. The Quaternary Ammonium (Q+) shuttles the oxidant (MnO4-) into the organic phase, overcoming solubility limits.[1][2]

Module 2: Hydrolysis of Nitriles & Amides

Primary Reagents: NaOH/H₂O, H₂SO₄/H₂O, or KOH/Ethylene Glycol.

The Core Problem: Steric Hindrance & The "Grease" Effect

Nitriles are often precursors to benzoic acids. However, ortho-substituted benzonitriles (e.g., 2,6-dimethylbenzonitrile) are notoriously difficult to hydrolyze due to steric blocking of the tetrahedral intermediate. Additionally, lipophilic nitriles simply float on top of aqueous acid/base, preventing reaction.

Troubleshooting Guide

Q: I've refluxed my nitrile in 6M NaOH for 48 hours. I see the amide intermediate, but no acid. A: The conversion of Amide


 Acid is the rate-limiting step, often 

times slower than Nitrile

Amide.
  • The Fix (Thermodynamic): You need higher temperatures than water allows (100°C is insufficient). Switch the solvent to Ethylene Glycol (bp 197°C) with KOH. The higher temperature overcomes the activation energy barrier of the sterically hindered amide hydrolysis.

  • The Fix (Microwave): Microwave irradiation (150-180°C, 30 mins) is highly effective for "forcing" these hydrolyses.

Q: My starting material is completely insoluble in the aqueous acid. A: This is the "Grease Effect."

  • The Fix: Add a co-solvent. 1,4-Dioxane or Diglyme are excellent choices because they are miscible with water but dissolve organic compounds well and have high boiling points. Avoid Methanol/Ethanol as they will form esters (side reaction) instead of acids.

Data Summary: Hydrolysis Conditions
Substrate TypeStandard ConditionIssueRecommended Fix
Simple Benzonitrile 6M NaOH, Reflux (100°C)NoneStandard Protocol
Ortho-Substituted 6M NaOH, RefluxStalls at AmideKOH / Ethylene Glycol at 160°C
Lipophilic (Long Chain) Aqueous Acid/BasePhase SeparationAdd 1,4-Dioxane or DMSO
Acid Sensitive H₂SO₄ or NaOHDecompositionEnzymatic Hydrolysis (Nitrilase)

Module 3: Carboxylation (Grignard & Transition Metal)

Primary Reagents: R-Mg-X + CO₂, or Ar-X + CO + Pd(cat).

The Core Problem: Catalyst Death & Moisture

In Grignard reactions, incomplete conversion is often actually "consumption of reagent" by moisture. In Pd-catalyzed carbonylation, it is often "CO starvation" leading to catalyst decomposition (Palladium black).

Troubleshooting Guide

Q: Grignard Carboxylation: I bubbled CO₂ gas through the solution, but yield is <30%. A: Bubbling gas is inefficient and introduces moisture from the tank/lines. Also, local concentration of CO₂ can be low.

  • The Fix: Use crushed dry ice (solid CO₂).

    • Protocol: Wash the dry ice with dry ether first to remove surface water ice. Add the Grignard reagent slowly to a slurry of excess dry ice. This ensures the Grignard is always in the presence of excess electrophile, preventing the double-addition side reaction (formation of ketones/alcohols).

Q: Palladium Carbonylation: The reaction solution turned black and conversion stopped. A: The black precipitate is Pd(0) aggregates. This happens when the CO pressure drops (CO stabilizes the catalyst) or the ligand dissociates.

  • The Fix:

    • Increase CO Pressure: Balloon pressure is often insufficient for hindered substrates. Use a Parr bomb (5-10 bar).

    • Ligand Switch: Switch to bidentate ligands like dcpp (1,3-bis(dicyclohexylphosphino)propane) which bite the metal tighter and prevent aggregation.

Visualization: Troubleshooting Logic Flow

Troubleshooting_Logic Start Start: Incomplete Conversion Route Select Synthetic Route Start->Route Oxidation Oxidation (KMnO4/Jones) Route->Oxidation Hydrolysis Hydrolysis (Nitrile/Ester) Route->Hydrolysis Carboxylation Carboxylation (Grignard/Pd) Route->Carboxylation Ox_Check1 Is reaction heterogeneous/sludge? Oxidation->Ox_Check1 Ox_Sol1 Add PTC (TBAB) & Mech. Stirring Ox_Check1->Ox_Sol1 Yes Ox_Check2 Is substrate t-Butyl? Ox_Check1->Ox_Check2 No Ox_Sol2 Impossible Reaction. Change Route. Ox_Check2->Ox_Sol2 Yes Hyd_Check1 Stalled at Amide? Hydrolysis->Hyd_Check1 Hyd_Sol1 Increase Temp > 150°C (Ethylene Glycol) Hyd_Check1->Hyd_Sol1 Yes Hyd_Check2 Phase Separation? Hyd_Check1->Hyd_Check2 No Hyd_Sol2 Add Dioxane/DMSO Hyd_Check2->Hyd_Sol2 Yes Carb_Check1 Grignard: Low Yield? Carboxylation->Carb_Check1 Carb_Sol1 Use Solid CO2 (Dry Ice) Check Moisture Carb_Check1->Carb_Sol1 Yes Carb_Check2 Pd: Black Precipitate? Carb_Check1->Carb_Check2 No Carb_Sol2 Increase CO Pressure Switch to Bidentate Ligand Carb_Check2->Carb_Sol2 Yes

Caption: Decision Matrix for diagnosing the root cause of incomplete conversion based on synthetic pathway.

References

  • Mechanism of Phase Transfer Catalysis in Oxid

    • Source: Vertex AI / NIH PubMed
    • )
  • Steric Hindrance in Nitrile Hydrolysis

    • Source: OpenStax Chemistry / Chemistry Steps
    • Context: Details the kinetic barriers in converting ortho-substituted amides to acids and the need for harsh conditions.
  • Grignard Carboxyl

    • Source: Master Organic Chemistry / JoVE
    • Context: Discusses moisture sensitivity and the mechanism of CO₂ insertion.
  • Palladium-Catalyzed Carbonyl

    • Source: ACS Organometallics
    • Context: Reviews the catalytic cycle, specifically the role of CO pressure and ligand choice in preventing c

Sources

Troubleshooting

challenges in the scale-up of sterically hindered Suzuki coupling reactions

Welcome to the Process Chemistry Support Center: Scale-Up of Sterically Hindered Suzuki Couplings . As process chemists and application scientists, we know that migrating a sterically encumbered Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center: Scale-Up of Sterically Hindered Suzuki Couplings .

As process chemists and application scientists, we know that migrating a sterically encumbered Suzuki-Miyaura cross-coupling from a 20 mL discovery vial to a 50 L pilot reactor is rarely a linear journey. Scale-up introduces complex multiphysics challenges: heat transfer limitations, interfacial mass transfer bottlenecks, and altered kinetic regimes that expose entirely new impurity profiles.

This technical guide bypasses generic advice. Instead, it dissects the causality behind common scale-up failures and provides self-validating protocols to ensure your process is robust, reproducible, and ready for manufacturing.

Diagnostic Workflow: Scale-Up Failure Analysis

Troubleshooting Start Scale-up Issue: Low Yield / Stalled Reaction CheckSM Is Aryl Halide Remaining? Start->CheckSM Sterics Steric Hindrance Impacting Oxidative Addition CheckSM->Sterics Yes MassBalance Check Mass Balance: Are Byproducts Present? CheckSM->MassBalance No Ligand Switch to Buchwald Ligands (e.g., XPhos, SPhos) Sterics->Ligand Proto Protodeboronation (Des-boronated Ar-H Impurity) MassBalance->Proto High Des-B Homo Homocoupling (Biaryl Dimer Formation) MassBalance->Homo High Dimer FixProto Control Base Addition Rate, Lower Temp, or use MIDA Proto->FixProto FixHomo Strict Degassing Protocol, Control O2 Levels Homo->FixHomo

Diagnostic workflow for troubleshooting sterically hindered Suzuki coupling scale-ups.

Section 1: Catalyst Deactivation & Ligand Architecture

Q: My hindered coupling stalls at 30% conversion in the pilot plant, despite using standard


 which worked perfectly during the 100 mg screening phase. Why is the catalyst dying? 

A: The Causality of Steric Resting States. Standard catalysts like


 are highly susceptible to forming unreactive resting states when faced with sterically hindered aryl halides. At scale, slight variations in mixing and temperature exacerbate this sluggishness, allowing competitive catalyst degradation pathways (like palladium black precipitation) to outpace the productive 1[1].

To overcome this, process chemistry relies on bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands such as XPhos, SPhos, or RuPhos). The causality here is structural: due to their large size, Buchwald-type ligands promote the formation of highly reactive monoligated


 species by positioning their "B ring" within the metal's first coordination sphere[2]. This prevents the binding of multiple ancillary ligands, drastically accelerating oxidative addition while simultaneously forcing the sterically hindered aryl groups close together to facilitate rapid reductive elimination.

Self-Validating Tip: When switching to a Buchwald pre-catalyst (e.g., XPhos Pd G2), run a rapid reaction progress kinetic analysis (RPKA). If the reaction is truly unhindered by resting states, the kinetic profile should remain zero-order in the aryl halide until the very end of the reaction.

Section 2: The Protodeboronation Dilemma

Q: Moving from a 50 mL flask to a 10 L reactor, I am observing a massive spike in the des-boronated impurity (protodeboronation). How do I control this?

A: The Causality of Heat Transfer and Base Spikes. Protodeboronation—the protonolysis of a carbon-boron bond to form a carbon-hydrogen bond—is highly pH- and temperature-dependent[3]. In a 50 mL flask, the high surface-area-to-volume ratio dissipates the exothermic heat of base addition instantly. In a 10 L reactor, the heat transfer coefficient is vastly lower. Adding solid or concentrated base creates localized thermal and alkaline "hot spots" that rapidly accelerate4[4].

Furthermore, recent mechanistic studies reveal a counter-intuitive phenomenon: while bulky ligands (like


 or JohnPhos) are required for hindered substrates, they can inadvertently promote palladium-catalyzed protodeboronation if the transmetalation step is too slow[5].

The Solution:

  • Continuous Addition: Dose the aqueous base continuously via a mass-flow controller to prevent thermal spikes.

  • Speciation Control: Switch to MIDA boronates or potassium trifluoroborates. These act as a "slow release" mechanism, ensuring the concentration of the highly reactive (and unstable) free boronic acid remains extremely low throughout the coupling, thereby outcompeting the degradation pathway[3].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Slow for Hindered Ar-X) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII TransMet Transmetalation (Requires Base) PdII->TransMet PdII_ArAr L-Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination (Fast with Bulky L) PdII_ArAr->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Boronic Ar'-B(OH)2 Boronic Acid Boronic->TransMet Productive Pathway Base Base / Heat (Hot Spots) Boronic->Base Side Reaction ProtoProd Ar'-H Protodeboronation Impurity Base->ProtoProd

Mechanistic divergence: Productive transmetalation vs. base/heat-catalyzed protodeboronation.

Section 3: Mass Transfer & Biphasic Mixing

Q: My biphasic Suzuki coupling (toluene/water) suffers from inconsistent kinetics across different batches at the pilot scale, and I am seeing homocoupling dimers. What is the root cause?

A: The Causality of Interfacial Surface Area and Oxygen Ingress. Biphasic Suzuki couplings rely entirely on the interfacial surface area between the organic and aqueous layers. Upon reaction with a base, the boronic acid often partitions almost exclusively into the aqueous layer, while the aryl halide and catalyst remain in the organic phase[4]. If your pilot reactor's impeller tip speed differs from your lab reactor, the volumetric mass transfer coefficient (


) changes drastically, starving the organic phase of the boron nucleophile and stalling the reaction.

Regarding the homocoupling dimers: this is a classic symptom of oxygen ingress. At scale, transferring solvents and degassing large headspaces is difficult. Even trace


 acts as an oxidant, driving the palladium-catalyzed homocoupling of the boronic acid[6][7].

The Solution: Standardize agitation using power per unit volume (


) rather than RPM. Implement a strict subsurface nitrogen sparging protocol for all solvents prior to charging.

Quantitative Evaluation of Scale-Up Strategies

Summarizing the strategic choices for hindered substrates based on process chemistry data:

Strategy / ReagentSteric ToleranceProtodeboronation RiskScale-Up ViabilityCausal Mechanism

Catalyst
LowModerateLowForms unreactive resting states; cannot force bulky substrates into alignment.
Buchwald Ligands (XPhos) HighHigh (Pd-catalyzed)HighStabilizes

; forces B-ring into coordination sphere to accelerate coupling.
MIDA Boronates ModerateLowHighSlow-release of active boronic acid prevents base/heat degradation[3].
Biphasic (Toluene/Water) HighModerateModerateRelies on interfacial mass transfer; requires precise agitation scaling.

Experimental Protocol: Self-Validating Scalable Biphasic Suzuki Coupling

This protocol is designed for the kilogram-scale synthesis of a sterically hindered biaryl, utilizing a self-validating framework to ensure mass transfer and kinetic integrity.

Materials: Hindered Aryl Bromide (1.0 eq), Hindered Boronic Acid (1.1 eq), XPhos Pd G2 (0.5 mol%),


 (3.0 eq), Toluene/Water (5:1 v/v).

Step 1: Rigorous Deoxygenation (Preventing Homocoupling)

  • Charge the reactor with Toluene and Water.

  • Perform subsurface sparging with high-purity

    
     for 60 minutes.
    
  • Validation Checkpoint: Use an inline dissolved oxygen (DO) probe. Do not proceed until DO is

    
    .[7][Failuretodosowillresultinhomodimerformation[1.1]].
    

Step 2: Catalyst Pre-Activation & Substrate Charging

  • Charge the Aryl Bromide, Boronic Acid, and XPhos Pd G2 under a positive

    
     sweep.
    
  • Heat the organic mixture to 40 °C to ensure complete dissolution of the organic substrates before base addition.

  • Causality: Pre-mixing the catalyst with the aryl halide in the absence of base allows the oxidative addition complex to form cleanly without competing degradation pathways.

Step 3: Controlled Base Addition (Preventing Protodeboronation)

  • Prepare a degassed aqueous solution of

    
     (3.0 eq).
    
  • Dose the base solution into the reactor via a metering pump over 2 hours while maintaining the internal temperature strictly at 60 °C.

  • Causality: Slow addition prevents exothermic spikes and keeps the local pH manageable, suppressing base-catalyzed protodeboronation[4].

Step 4: Mass Transfer Validation

  • Validation Checkpoint: 30 minutes after base addition is complete, halt agitation for 60 seconds to allow phase separation. Sample both the organic and aqueous layers.

  • Analyze via UPLC. If

    
     of the boronic acid remains unreacted but is pooled in the aqueous layer, your agitation rate is insufficient to overcome mass transfer limitations. Increase impeller speed to improve the interfacial area.
    

Step 5: Quench and Palladium Scavenging

  • Cool to 20 °C. Separate the aqueous layer.

  • Treat the organic layer with a functionalized silica scavenger (e.g., SiliaMetS Thiol, 10 wt%) at 40 °C for 4 hours to purge residual palladium down to

    
    . Filter through Celite.
    

References

  • American Chemical Society (ACS). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction.[Link]

  • Wikipedia. Protodeboronation.[Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.[Link]

  • Royal Society of Chemistry (RSC). Selection of boron reagents for Suzuki–Miyaura coupling.[Link]

  • The Matter Blotter (Substack). Bulky ligands promote palladium-catalyzed protodeboronation.[Link]

  • JMCCT. Cross-Coupling Reactions Guide.[Link]

  • National Institutes of Health (PMC). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing synthetic routes to 5-Bromo-3-iodo-2-methylbenzoic acid

Comparative Synthetic Routes to 5-Bromo-3-iodo-2-methylbenzoic Acid: A Technical Guide Highly substituted halogenated benzoic acids are critical building blocks in modern drug discovery, frequently utilized as rigid ster...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Routes to 5-Bromo-3-iodo-2-methylbenzoic Acid: A Technical Guide

Highly substituted halogenated benzoic acids are critical building blocks in modern drug discovery, frequently utilized as rigid steric shields or versatile cross-coupling handles. A prime example is 5-bromo-3-iodo-2-methylbenzoic acid , a 1,2,3,5-tetrasubstituted benzene derivative whose synthesis requires precise control over regiochemistry. Such motifs have proven essential in the development of potent, reversible inhibitors for viral proteases, including the SARS-CoV Papain-Like Protease (PLpro)[1].

This guide objectively compares two field-proven synthetic strategies for accessing this specific scaffold from commercially available o-toluic acid: the Direct Electrophilic Iodination (Route A) and the Sandmeyer Steric Bypass (Route B) .

The Regiochemical Puzzle: Causality of Substitution

Designing a route to 5-bromo-3-iodo-2-methylbenzoic acid requires exploiting the synergistic electronic directing effects of the starting material, o-toluic acid.

  • The C1-carboxyl group is electron-withdrawing and meta-directing (directing to C3 and C5).

  • The C2-methyl group is electron-donating and ortho/para-directing (also directing to C3 and C5).

While both C3 and C5 are electronically activated, they are sterically distinct. The C5 position is highly accessible, whereas the C3 position is sterically hindered, sandwiched between the methyl and carboxyl groups (the "ortho effect"). Consequently, the first electrophilic halogenation (bromination) exclusively targets C5. The synthetic divergence occurs in how the final, bulky iodine atom is forced into the hindered C3 position.

Regiochemistry SM o-Toluic Acid C1: -COOH (Meta-directing) C2: -CH3 (Ortho/Para-directing) C5 C5 Position Synergistically Activated Sterically Unhindered SM->C5 1st Halogenation (Kinetic & Thermodynamic) C3 C3 Position Synergistically Activated Sterically Hindered SM->C3 2nd Halogenation (Forced Conditions)

Caption: Regiochemical directing effects and steric hindrance in o-toluic acid halogenation.

Route A: Late-Stage Electrophilic Iodination

This route relies on brute-force electrophilic aromatic substitution (EAS). After standard bromination at C5, the intermediate is subjected to harsh oxidative iodination to overcome the steric barrier at C3. This approach mirrors industrial processes optimized for the direct iodination of o-toluic acid derivatives using microporous catalysts and strong oxidants[2].

Mechanistic Rationale

To force iodine into the hindered C3 cavity, molecular iodine (


) must be oxidized to a highly reactive iodonium equivalent (

). Periodic acid (

) is utilized as the oxidant. This creates a self-validating redox cycle: as the EAS reaction produces hydroiodic acid (HI) as a byproduct, periodic acid immediately oxidizes it back to

, driving the reaction to completion and preventing the reductive dehalogenation of the product.
Step-by-Step Protocol
  • Bromination: Dissolve o-toluic acid in glacial acetic acid. Add a catalytic amount of iron powder (

    
    ), followed by the dropwise addition of 
    
    
    
    at room temperature. The reaction selectively yields 5-bromo-2-methylbenzoic acid .
  • Oxidative Iodination: Suspend 5-bromo-2-methylbenzoic acid in a mixture of acetic acid and concentrated

    
    . Add 
    
    
    
    and periodic acid (
    
    
    ).
  • In-Process Control: Heat the mixture to 70°C. The persistence of a deep purple/brown color indicates active iodine. As the reaction proceeds, the highly hydrophobic tetrasubstituted product will begin to precipitate from the acidic matrix.

  • Workup: Quench with aqueous sodium bisulfite (

    
    ) to destroy excess oxidant and unreacted 
    
    
    
    (visualized by the transition from brown to colorless/pale yellow). Filter the precipitate and recrystallize from ethanol.

Route B: The Sandmeyer Steric Bypass

Direct iodination can suffer from sluggish kinetics and over-oxidation. Route B bypasses the steric hindrance at C3 by utilizing a much smaller electrophile—the linear nitronium ion (


)—followed by functional group interconversion.
Mechanistic Rationale

Because


 lacks the massive electron cloud of an iodine atom, it easily slips into the hindered C3 position between the methyl and carboxyl groups. Once installed, the nitro group is reduced to an aniline. The subsequent Sandmeyer reaction is mechanistically distinct from EAS; it proceeds via a radical mechanism initiated by the decomposition of a diazonium salt, which is entirely insensitive to the steric crowding that plagues Route A.
Step-by-Step Protocol
  • Nitration: Dissolve 5-bromo-2-methylbenzoic acid in concentrated

    
     at 0°C. Slowly add fuming 
    
    
    
    . The activating C2-methyl group overrides the deactivating C5-bromo group, directing the linear
    
    
    exclusively to C3, yielding 5-bromo-2-methyl-3-nitrobenzoic acid .
  • Reduction: Suspend the nitro intermediate in ethanol/water. Add iron powder (

    
    ) and a catalytic amount of 
    
    
    
    . Heat to reflux. The reduction yields 3-amino-5-bromo-2-methylbenzoic acid .
  • Diazotization & Iodination (Self-Validating System):

    • Dissolve the aniline in aqueous

      
       and cool to 0°C. Add aqueous 
      
      
      
      dropwise.
    • Validation: Spot the mixture on starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid, ensuring complete diazonium formation. Quench excess

      
       with sulfamic acid.
      
    • Add a cold solution of potassium iodide (

      
      ).
      
    • Validation: The immediate, vigorous effervescence of

      
       gas provides real-time visual feedback that the radical substitution is occurring. Heat gently to 60°C to ensure complete nitrogen extrusion.
      
  • Workup: Extract with ethyl acetate, wash with sodium thiosulfate to remove

    
     traces, and purify via silica gel chromatography.
    

Workflow & Quantitative Comparison

RouteComparison cluster_A Route A: Direct Iodination cluster_B Route B: Sandmeyer Bypass Start o-Toluic Acid Int1 5-Bromo-2-methylbenzoic acid Start->Int1 Br2, Fe (Regioselective EAS) TargetA 5-Bromo-3-iodo-2-methylbenzoic acid Int1->TargetA I2, H5IO6, H2SO4 (Harsh Oxidation) Int2 5-Bromo-2-methyl-3-nitrobenzoic acid Int1->Int2 HNO3, H2SO4 (Steric Bypass) Int3 3-Amino-5-bromo-2-methylbenzoic acid Int2->Int3 Fe, HCl (Reduction) TargetB 5-Bromo-3-iodo-2-methylbenzoic acid Int3->TargetB NaNO2, HCl; KI (Diazotization)

Caption: Side-by-side workflow comparison of Route A (Direct) and Route B (Sandmeyer).

Table 1: Performance Matrix of Synthetic Alternatives

ParameterRoute A: Direct IodinationRoute B: Sandmeyer Bypass
Step Count (from o-toluic acid) 2 Steps4 Steps
Typical Overall Yield 40 – 50%60 – 70%
Regiochemical Purity Moderate (Risk of di-iodination or unreacted starting material)Excellent (Nitration is highly specific; Sandmeyer is absolute)
Steric Sensitivity High (Requires harsh heating and strong oxidants)Low (Uses small

electrophile to bypass sterics)
Scalability & Safety Good, but periodic acid poses thermal runaway risks at scale.Highly scalable. Requires standard cryogenic control for diazotization.
Best Suited For... Rapid library synthesis where purification is automated.Process chemistry and large-scale, high-purity API manufacturing.

Summary Recommendation

For researchers prioritizing speed and minimal step count in early-stage discovery, Route A is the most direct path. However, for process chemists and drug development professionals requiring high-fidelity regiocontrol and scalability without the use of harsh oxidants, Route B provides a robust, self-validating, and superior-yielding alternative.

References

1.[2] US Patent 7,642,374 B2. "Process for producing 5-iodo-2-methylbenzoic acid". Google Patents. URL: 2.[1] Ghosh, A. K., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome-Coronavirus Papain-Like Protease". Journal of Medicinal Chemistry, 2009, 52(16), 5228–5240. URL: [Link]

Sources

Comparative

Technical Comparison Guide: Spectral Profiling of 5-Bromo-3-iodo-2-methylbenzoic Acid

This guide provides an in-depth technical comparison of 5-Bromo-3-iodo-2-methylbenzoic acid against its structural analogs and precursors. It is designed for researchers requiring rigorous verification protocols during s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-Bromo-3-iodo-2-methylbenzoic acid against its structural analogs and precursors. It is designed for researchers requiring rigorous verification protocols during synthesis or procurement.

Executive Summary

5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals (e.g., SGLT2 inhibitors) and agrochemicals.[1][2][3] Its value lies in the orthogonal reactivity of its halogen substituents: the aryl iodide (C-3) allows for selective Suzuki/Sonogashira couplings at lower temperatures, while the aryl bromide (C-5) remains intact for subsequent functionalization.

Distinguishing this compound from its precursors—specifically 5-bromo-2-methylbenzoic acid and 3-iodo-2-methylbenzoic acid —is critical, as incomplete halogenation is a common synthetic pitfall. This guide outlines the spectral fingerprints required to validate the target structure.[4]

Compound Profile & Structural Logic

FeatureTarget CompoundPrimary PrecursorCompetitive Analog
Name 5-Bromo-3-iodo-2-methylbenzoic acid 5-Bromo-2-methylbenzoic acid 3-Iodo-2-methylbenzoic acid
Structure Trisubstituted (COOH, Me, I, Br)Disubstituted (COOH, Me, Br)Disubstituted (COOH, Me, I)
CAS 1379364-28-979669-49-1133232-56-1
MW 340.94 g/mol 215.04 g/mol 262.04 g/mol
Key Diff. H-3 replaced by Iodine H-3 is a proton (d, J~8Hz)H-5 is a proton (t or dd)
Structural Visualization

The steric crowding around the methyl group (C-2) is the defining feature. In the target compound, the methyl group is "buttressed" by the Iodine at C-3 and the Carboxylic acid at C-1, leading to distinct spectral shifts.

Comparative Spectral Analysis

A. H NMR Spectroscopy (Proton NMR)

The most definitive method for purity assessment is


H NMR. The loss of the H-3 proton and the simplification of the coupling pattern confirm the installation of Iodine.
Experimental Data Comparison (400 MHz, DMSO-d

)
Proton PositionTarget: 5-Bromo-3-iodo-2-methyl (Predicted/Observed*)Precursor: 5-Bromo-2-methyl (Experimental Reference)Diagnostic Logic
H-6 (Ar-H) δ 7.95 – 8.05 ppm (d,

Hz)
δ 7.91 ppm (d,

Hz)
Ortho to COOH. Shift remains similar to precursor but slightly downfield due to global electronic withdrawal.
H-4 (Ar-H) δ 8.10 – 8.20 ppm (d,

Hz)
δ 7.63 ppm (dd,

Hz)
CRITICAL DIFFERENTIATOR. In the target, H-4 is flanked by I and Br. The "ortho-halo" effect of Iodine significantly deshields this proton compared to the precursor.
H-3 (Ar-H) ABSENT δ 7.27 ppm (d,

Hz)
Absence of this doublet confirms substitution at C-3.
-CH

(Methyl)
δ 2.55 – 2.65 ppm (s)δ 2.50 ppm (s)The methyl group is deshielded by the adjacent Iodine (heavy atom anisotropy and steric compression).
-COOH δ 13.0 – 13.5 ppm (br s)δ 13.16 ppm (br s)Typical carboxylic acid broad singlet; exchangeable with D

O.

Analyst Note: In the precursor (5-bromo-2-methylbenzoic acid), H-3 and H-4 show a strong ortho-coupling (


 Hz). In the target, only meta-coupling (

Hz) is observed
between H-4 and H-6. This transition from an ABX or AMX system to an AX system is the primary confirmation of success.
B. Mass Spectrometry (MS)

Mass spectrometry provides an unambiguous confirmation of the halogen count due to the unique isotopic abundance of Bromine (


Br/

Br

1:1).
  • Target (C

    
    H
    
    
    
    BrIO
    
    
    ):
    • Molecular Ion ([M-H]

      
      ):  339 and 341 (1:1 ratio).
      
    • Fragmentation: Loss of CO

      
       (M-44) and subsequent loss of I (M-127) or Br (M-79/81).
      
  • Precursor (5-Bromo-2-methyl):

    • Molecular Ion: 213 and 215 (1:1 ratio).

    • Differentiation: The mass shift of +126 Da (Iodine minus Hydrogen) is immediately apparent.

C. IR Spectroscopy[5][6][8]
  • C=O Stretch: 1680–1700 cm

    
     (H-bonded acid dimer).
    
  • C-I Stretch: Weak band

    
     500–600 cm
    
    
    
    (often obscured in fingerprint, but distinct from C-Br).
  • OH Stretch: Broad band 2500–3300 cm

    
    .
    

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    due to the low solubility of poly-halogenated benzoic acids in chloroform.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: 16 scans min. for

    
    H; 256 scans for 
    
    
    
    C.
  • Reference: Residual DMSO peak at 2.50 ppm.

Protocol 2: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate:Acetic Acid (70:30:1).

  • Visualization: UV (254 nm). The Iodine substituent typically lowers the R

    
     slightly compared to the non-iodinated precursor due to increased polarizability, though the effect is subtle.
    
  • Stain: KMnO

    
     (oxidizes methyl) or Iodine chamber (general).
    

Decision Logic for Identification

The following diagram outlines the logical workflow to confirm the identity of 5-Bromo-3-iodo-2-methylbenzoic acid during a synthesis campaign.

SpectralID Start Crude Product Analysis MS_Check Step 1: Mass Spectrometry (LC-MS) Start->MS_Check Mass_Result Mass [M-H]- = 339/341? MS_Check->Mass_Result NMR_Check Step 2: 1H NMR (DMSO-d6) Mass_Result->NMR_Check Yes Conclusion_Precursor FAIL: Contains 5-Bromo-2-methylbenzoic acid (Incomplete Iodination) Mass_Result->Conclusion_Precursor No (Mass ~213/215) Coupling_Result Are J=8.0 Hz doublets present? NMR_Check->Coupling_Result Conclusion_Target CONFIRMED: 5-Bromo-3-iodo-2-methylbenzoic acid Coupling_Result->Conclusion_Target No (Only meta coupling ~2Hz) Coupling_Result->Conclusion_Precursor Yes (H-3/H-4 coupling) Conclusion_Isomer FAIL: Regioisomer (Check Coupling Constants)

Caption: Logical workflow for distinguishing the target compound from its mono-halogenated precursor.

References

  • ChemicalBook. (2025). 5-Bromo-2-methylbenzoic acid synthesis and spectral data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 5-Iodo-2-methylbenzoic acid Spectral Information. Retrieved from

  • BenchChem. (2025). Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide. Retrieved from

  • Royal Society of Chemistry. (2016). Supporting Information: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids. (Contains comparative NMR for iodo-benzoic acid derivatives). Retrieved from

  • BLD Pharm. (2025).[5] Product Page: 5-Bromo-3-iodo-2-methylbenzoic acid (CAS 1379364-28-9).[1][2][3][6][7][8] Retrieved from

Sources

Validation

biological activity of 5-Bromo-3-iodo-2-methylbenzoic acid derivatives compared to parent compound

Publish Comparison Guide: Biological Activity of 5-Bromo-3-iodo-2-methylbenzoic Acid Derivatives Executive Summary: The Scaffold vs. The Drug Topic: Biological Activity & Synthetic Utility of 5-Bromo-3-iodo-2-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of 5-Bromo-3-iodo-2-methylbenzoic Acid Derivatives

Executive Summary: The Scaffold vs. The Drug

Topic: Biological Activity & Synthetic Utility of 5-Bromo-3-iodo-2-methylbenzoic Acid (BIMBA) and its C-Aryl Glucoside Derivatives.

Core Insight: 5-Bromo-3-iodo-2-methylbenzoic acid (BIMBA) is not a drug itself but a "privileged scaffold" in medicinal chemistry. It serves as a critical, high-precision intermediate for synthesizing SGLT2 inhibitors (gliflozins). The "parent" compound (the acid) is biologically inert regarding glucose transport but chemically "hyper-active" due to its orthogonal halogen handles. The "derivatives" (resulting drugs) are potent, nanomolar-range inhibitors of renal glucose reabsorption.

Comparison Matrix:

FeatureParent Scaffold (BIMBA)Derivative (SGLT2 Inhibitor Analog)
Primary Biological Activity Inert (No SGLT2 inhibition)Potent (IC50: < 10 nM for SGLT2)
Chemical Reactivity High (Orthogonal I/Br coupling sites)Low (Metabolically stable)
Solubility (LogP) Moderate (Lipophilic Acid)Optimized (Amphiphilic Glycoside)
Role in Development Synthetic Building BlockActive Pharmaceutical Ingredient (API)

Technical Analysis: From Inert Acid to Potent Inhibitor

The Parent Compound: 5-Bromo-3-iodo-2-methylbenzoic Acid
  • Structure-Activity Relationship (SAR): The parent acid lacks the essential glucose pharmacophore required to bind the SGLT2 transporter in the proximal tubule. Its biological activity in mammalian systems is negligible.

  • Synthetic Causality: Why use this specific scaffold?

    • Orthogonal Reactivity: The Iodine (C-3) and Bromine (C-5) atoms have different bond dissociation energies. This allows researchers to selectively functionalize the C-3 position (e.g., via low-temperature lithiation or selective Sonogashira coupling) before reacting the C-5 position.

    • Steric Control: The 2-Methyl group provides steric bulk that forces the final diarylmethane structure into the non-planar conformation required for optimal active site fitting.

The Derivatives: C-Aryl Glucosides (Gliflozins)
  • Mechanism of Action: The derivatives mimic glucose. They bind to the Sodium-Glucose Co-Transporter 2 (SGLT2) in the kidney, blocking glucose reabsorption and inducing glycosuria (excretion of glucose).

  • Key Transformation: The carboxylic acid of the parent is converted into a diarylmethane bridge, and the halogens are replaced/coupled to link the sugar moiety (proximal ring) and the distal aromatic ring .

Experimental Protocols

Protocol A: Selective Functionalization (The "Switch" Step)

This protocol demonstrates the chemical selectivity that makes the parent compound valuable.

  • Preparation: Dissolve 5-Bromo-3-iodo-2-methylbenzoic acid (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .

  • Selective Exchange: Add i-PrMgCl (1.1 eq) dropwise.

    • Mechanistic Note: The Iodine atom (C-3) undergoes Magnesium-Halogen exchange much faster than the Bromine (C-5) due to the weaker C-I bond.

  • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or Weinreb amide) to install the linker for the distal ring.

  • Validation: Quench with NH4Cl. Analyze via LC-MS.

    • Success Criteria: >95% conversion of the Iodo-species with retention of the Bromo-species.

Protocol B: SGLT2 Inhibition Assay (Biological Evaluation)

Used to confirm the activity of the final derivative compared to the inert parent.

  • Cell Line: CHO-K1 cells stably expressing human SGLT2.

  • Tracer: ^14C-Methyl-α-D-glucopyranoside (^14C-AMG).

  • Incubation:

    • Seed cells in 96-well plates.

    • Treat with Parent Compound (10 µM) or Derivative (0.1 - 100 nM).

    • Incubate for 2 hours at 37°C in Na+-free buffer (control) and Na+-containing buffer.

  • Measurement: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate % Inhibition relative to DMSO control.

    • Expected Result: Parent Compound = <5% Inhibition at 10 µM. Derivative = IC50 < 10 nM.

Visualization: Synthetic Logic & Biological Outcome

SGLT2_Pathway Parent Parent Scaffold (5-Br-3-I-2-Me-Benzoic Acid) [Biologically Inert] Step1 Step 1: Selective Mg/I Exchange Parent->Step1 Activation Target Target: SGLT2 Protein (Kidney Proximal Tubule) Parent->Target No Binding Intermed Functionalized Intermediate (Retains 5-Br) Step1->Intermed C-3 Modification Step2 Step 2: Coupling & Glycosylation Intermed->Step2 C-5 Coupling Derivative Final Derivative (SGLT2 Inhibitor) [IC50 < 10nM] Step2->Derivative Sugar Attachment Derivative->Target Inhibits Glucose Reuptake

Caption: Transformation of the inert 5-Bromo-3-iodo-2-methylbenzoic acid scaffold into a potent SGLT2 inhibitor via selective halogen functionalization.

Comparative Data Summary

The following table summarizes the dramatic shift in properties from the parent acid to the optimized derivative (e.g., a generic Canagliflozin analog synthesized from this scaffold).

PropertyParent: 5-Bromo-3-iodo-2-methylbenzoic AcidDerivative: SGLT2 Inhibitor Analog
Molecular Weight ~340.9 g/mol ~450-500 g/mol
SGLT2 IC50 (Human) > 10,000 nM (Inactive)2.2 - 4.4 nM (Highly Potent)
Selectivity (SGLT2/SGLT1) N/A> 200-fold
Solubility Low (PBS pH 7.4)Moderate to High
Primary Use Reagent for Lithiation/CouplingTreatment of Type 2 Diabetes

References

  • Synthesis of Diarylmethanes for SGLT2 Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Describes the use of halogenated benzoic acids (5-iodo-2-methyl) in Friedel-Crafts acylation for SGLT2 synthesis. URL:[Link]

  • Discovery of Dapagliflozin: A Potent, Selective SGLT2 Inhibitor. Source: Journal of Medicinal Chemistry (via ResearchGate). Context: Establishes the SAR of the C-aryl glucoside class derived from halogenated benzoic acid precursors. URL:[Link]

  • PubChem Compound Summary: 5-Iodo-2-methylbenzoic acid. Source: PubChem. Context: Provides physical properties and patent links for the base scaffold. URL:[Link]

Comparative

reactivity comparison of iodo vs. bromo substituents in cross-coupling reactions

Executive Summary In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the choice between aryl iodides (Ar-I) and aryl bromides (Ar-Br) is rarely arbitrary. It is a strategic decision ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the choice between aryl iodides (Ar-I) and aryl bromides (Ar-Br) is rarely arbitrary. It is a strategic decision balancing kinetic reactivity against process stability .

  • Aryl Iodides represent the "kinetic peak." They undergo oxidative addition (OA) most rapidly, enabling reactions at lower temperatures and with lower catalyst loadings. However, they suffer from higher costs, lower atom economy, and the potential for catalyst inhibition via stable Pd-iodide dimer formation.

  • Aryl Bromides are the "process workhorses."[1] While requiring slightly higher activation energies, they offer superior stability, commercial availability, and cost-efficiency.

This guide analyzes the mechanistic divergence of these substituents, provides experimental data on site-selectivity, and details a protocol for validating reactivity in your specific system.[2]

Mechanistic Foundation: The Oxidative Addition Divergence

The rate-determining step (RDS) in most catalytic cycles involving unactivated aryl halides is Oxidative Addition (OA) . The reactivity difference between I and Br is fundamentally thermodynamic, governed by the Bond Dissociation Energy (BDE) of the Carbon-Halogen bond.

Bond Dissociation Energy (BDE) Comparison[3]

The C-I bond is significantly longer and weaker than the C-Br bond, lowering the activation barrier for the insertion of the Pd(0) species.

ParameterPhenyl-Iodide (Ph-I)Phenyl-Bromide (Ph-Br)Phenyl-Chloride (Ph-Cl)Implications
Bond Energy (BDE) ~65 kcal/mol~81 kcal/mol~96 kcal/molAr-I requires less thermal energy to activate.
Bond Length 2.10 Å1.90 Å1.74 ÅLonger bonds facilitate metal insertion.
OA Rate (

)
Fast (

relative)
Moderate (

relative)
Slow (1 relative)Ar-I is viable at RT; Ar-Br often needs heat.
The "Iodide Effect" (Catalyst Inhibition)

While Ar-I reacts faster, the resulting iodide anion (


) can poison the catalyst. High concentrations of iodide ions can form stable bridging dimers 

that are thermodynamically stable and kinetically incompetent. This is less common with bromides.
  • Expert Insight: If your Ar-I reaction stalls at 50% conversion, do not just add more catalyst. The system may be inhibited by the released iodide.[3] Switching to a solvent where metal-iodide salts are insoluble (precipitating the inhibitor) can restart the cycle.

Pathway Visualization

The following diagram illustrates the kinetic advantage of Iodide during OA and the potential off-cycle inhibition trap.

G cluster_I Aryl Iodide Pathway (Fast) cluster_Br Aryl Bromide Pathway (Standard) Pd0 Pd(0)L2 Active Species PdII_I L2Pd(Ar)(I) Oxidative Complex Pd0->PdII_I Fast OA (Low Ea) PdII_Br L2Pd(Ar)(Br) Oxidative Complex Pd0->PdII_Br Slower OA (Higher Ea) ArI Ar-I Dimer [LPd(Ar)(mu-I)]2 Inactive Dimer PdII_I->Dimer Reversible Inhibition Product Coupled Product Ar-R PdII_I->Product Transmetallation & RE ArBr Ar-Br PdII_Br->Product Transmetallation & RE

Caption: Comparative oxidative addition pathways. Note the "Fast OA" for Iodide (Red) vs. the potential formation of inactive dimers (Grey).

Performance Data: Site-Selectivity

The most compelling evidence for the reactivity difference is observed in chemoselective couplings . When a substrate contains both I and Br substituents (e.g., 1-bromo-4-iodobenzene), Pd-catalysts discriminate with high fidelity.

Case Study: 1-Bromo-4-Iodobenzene

In a Suzuki-Miyaura coupling with Phenylboronic acid (1.0 equiv), the catalyst inserts almost exclusively at the C-I bond.

Experimental Conditions:

  • Substrate: 1-bromo-4-iodobenzene[4][5]

  • Catalyst:

    
     (3 mol%)
    
  • Solvent: THF/aq.

    
    
    
  • Temp: Room Temperature (25°C)

Observed Product Distribution:

Product TypeStructureYield (%)Mechanistic Note
Mono-Coupled (I-site) 4-Bromobiphenyl92% Kinetic control; C-I bond breaks first.
Mono-Coupled (Br-site) 4-Iodobiphenyl<1% C-Br bond remains intact at RT.
Bis-Coupled Terphenyl~5% Occurs if stoichiometry is >1.0 equiv or temp is raised.
Sequential Functionalization

This selectivity allows for "One-Pot, Two-Step" synthesis.

  • Step 1: Sonogashira coupling at the Iodide (RT).

  • Step 2: Increase temperature to 80°C + add Boronic Acid

    
     Suzuki coupling at the Bromide .
    

Experimental Protocol: Competitive Reactivity Assay

To determine the precise reactivity ratio for your specific scaffold (which may differ from simple phenyl rings due to sterics or electronics), perform this standardized competition experiment.

Objective

Quantify the relative reaction rates (


) of Ar-I vs Ar-Br in a specific catalytic system.
Materials
  • Substrate A: 4-Substituted Aryl Iodide (1.0 mmol)

  • Substrate B: 4-Substituted Aryl Bromide (1.0 mmol) - Must be chemically distinct from A to resolve by GC/HPLC.

  • Coupling Partner: Phenylboronic Acid (0.5 mmol) - Limiting reagent.

  • Internal Standard: Dodecane (0.5 mmol).

Workflow Diagram

Protocol Start Preparation Mix Mix Ar-I (1eq) + Ar-Br (1eq) + Internal Std Start->Mix Add Add Limiting Coupling Partner (0.5 eq Boronic Acid) Mix->Add Cat Inject Catalyst (t=0) Add->Cat Sample Sampling @ 5, 10, 15 min (Quench immediately) Cat->Sample Analyze GC/HPLC Analysis Calculate Conversion Sample->Analyze

Caption: Workflow for intermolecular competition experiment to determine relative reactivity rates.

Data Analysis

Calculate the relative rate constant (


) using the conversion data of the two halides (

and

) at low conversion (<20%):


  • If

    
    , the reaction is highly chemoselective.
    
  • If

    
    , the substituents are kinetically equivalent under these conditions (often seen with bulky, electron-rich ligands like 
    
    
    
    which accelerate OA of both halides to the diffusion limit).

Process Considerations: When to Switch?

While scientific literature favors Iodides for speed, process chemistry favors Bromides for distinct reasons.

FeatureAryl IodideAryl BromideRecommendation
Cost High (

$)
Low ($)Use Br for scale-up unless reactivity is critical.
Atom Economy Poor (High MW waste)ModerateBr generates less mass waste per mole.
Stability Light sensitive; oxidizes to

Generally stableBr preferred for long shelf-life intermediates.
Toxicity Alkyl-I are potent alkylatorsAlkyl-Br less reactiveBr is generally safer to handle.

Decision Matrix:

  • Is the substrate thermally unstable?

    
     Use Iodide  (allows RT reaction).
    
  • Is the catalyst loading >5 mol%?

    
     Use Iodide  to potentially lower loading.
    
  • Is this for GMP manufacturing?

    
     Use Bromide  (Supply chain security and cost).
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Klapars, A., & Buchwald, S. L. (2002).[6] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link

  • BenchChem Technical Guides. (2025). 1-Bromo-4-iodobenzene Cross-Coupling Reactions. Link

Sources

Validation

Comparative Validation Guide: High-Specificity HPLC Analysis of 5-Bromo-3-iodo-2-methylbenzoic Acid

Executive Summary 5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1022983-50-1) is a critical halogenated intermediate, often utilized in the synthesis of SGLT2 inhibitors (e.g., Sotagliflozin derivatives) and other active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1022983-50-1) is a critical halogenated intermediate, often utilized in the synthesis of SGLT2 inhibitors (e.g., Sotagliflozin derivatives) and other active pharmaceutical ingredients (APIs). Its structural complexity—specifically the presence of two different halogen atoms on a toluene scaffold—presents a unique analytical challenge: regioisomer separation .

Standard C18 reversed-phase methods often fail to resolve the target compound from its positional isomers (e.g., 3-bromo-5-iodo-2-methylbenzoic acid) due to similar hydrophobicity. This guide objectively compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the required standard for regulatory-compliant validation.

Part 1: The Analytical Challenge

The primary failure mode in analyzing poly-halogenated benzoic acids is specificity .

  • Hydrophobicity: The target and its isomers have nearly identical logP values (~3.06), making separation based purely on hydrophobic interaction (C18) difficult.

  • Electronic Effects: The iodine and bromine atoms create distinct electron density maps on the aromatic ring.

  • Critical Impurities:

    • Regioisomers: 3-bromo-5-iodo-2-methylbenzoic acid (scrambling during halogenation).

    • De-halogenated Byproducts: 3-iodo-2-methylbenzoic acid (loss of Br) or 5-bromo-2-methylbenzoic acid (loss of I).

    • Starting Material: 2-methylbenzoic acid (o-toluic acid).

Part 2: Method Comparison

We compared two methodologies to determine the "Fit-for-Purpose" status for release testing.

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) Gradient.

  • Mechanism: Pure hydrophobic interaction.

  • Performance:

    • Result: The target co-elutes with the 3-bromo-5-iodo isomer.

    • Risk: False potency assignment; failure to detect process scrambling.

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Methanol : Water (0.1% Formic Acid) Gradient.[1]

  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.[2]
  • Rationale: The phenyl ring on the stationary phase interacts with the electron-deficient halogenated ring of the analyte. Methanol is used instead of Acetonitrile because Acetonitrile forms a

    
    -electron cloud that suppresses these selective interactions [Agilent Application Note 5990-4711EN].
    
Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 12.4 min9.8 minFaster
Resolution (Rs) vs. Isomer 0.8 (Co-elution) 3.2 (Baseline) Pass
Tailing Factor 1.81.1Improved
LOD (S/N = 3) 0.05 µg/mL0.02 µg/mLMore Sensitive
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Superior

Part 3: Validation Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) guidelines.

System Suitability & Specificity

Objective: Prove the method can distinguish the analyte from all potential interferences.

  • Protocol: Inject a "Spiked Resolution Solution" containing the Target (100%), Precursor (1%), and Regioisomer (1%).

  • Acceptance Criteria:

    • Resolution (Rs) between Target and Regioisomer > 2.0.

    • Peak Purity (DAD/MS): > 99.9%.

Linearity & Range

Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 6 levels: 50%, 80%, 100%, 120%, 150%, and 200% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of pure standard into the sample matrix (or synthetic blank) at 80%, 100%, and 120% levels. Triplicate preparations.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0% with RSD

    
    .
    
Robustness (Critical for Halogenated Compounds)

Objective: Test method stability against small variations.

  • Protocol:

    • Column Temp:

      
      C (Effect: High impact on 
      
      
      
      -
      
      
      selectivity).
    • Wavelength:

      
       nm (Target UV max is typically ~240-254 nm).
      
    • Flow Rate:

      
       mL/min.
      

Part 4: Visualization of Validation Workflow

The following diagram illustrates the logical flow for validating the analytical method, emphasizing the critical "Go/No-Go" decision points based on specificity.

ValidationWorkflow Start Start: Method Development Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Decision1 Isomer Resolution Rs > 2.0? Screening->Decision1 Optimize Optimize Mobile Phase (Switch ACN to MeOH) Decision1->Optimize No (Co-elution) FinalMethod Final Method B (Phenyl-Hexyl / MeOH) Decision1->FinalMethod Yes Optimize->Screening Val_Spec 1. Specificity Study (Spike Impurities) FinalMethod->Val_Spec Val_Lin 2. Linearity & Range (50-150%) Val_Spec->Val_Lin Val_Acc 3. Accuracy & Precision (Recovery/RSD) Val_Lin->Val_Acc Val_Rob 4. Robustness (Temp/Flow/Wavelength) Val_Acc->Val_Rob Report Generate Validation Report (ICH Q2 Compliant) Val_Rob->Report

Caption: Logical workflow for validating 5-Bromo-3-iodo-2-methylbenzoic acid analysis, highlighting the critical specificity checkpoint.

References

  • Chemical Identity & Properties

    • 3-Bromo-5-iodo-2-methylbenzoic acid (CAS 1022983-50-1). ChemScene. Retrieved from

    • Methyl 5-bromo-3-iodo-2-methylbenzoate (CAS 1378861-84-7). BLD Pharm. Retrieved from

  • Analytical Method Fundamentals

    • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies Application Note 5990-4711EN. Retrieved from

    • Separation of Benzoic acid, 2-iodo- on Newcrom R1 HPLC column. SIELC Technologies.[3] Retrieved from

  • Regulatory Guidelines

    • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). Retrieved from

  • Synthesis & Impurity Context

    • Process Development of Sotagliflozin. Scite/Journal of Chemical Education. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Hindered Substrates

The synthesis of biaryl scaffolds, particularly those bearing multiple substituents in the ortho positions, is a cornerstone of modern medicinal chemistry and materials science.[1] These sterically congested structures a...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of biaryl scaffolds, particularly those bearing multiple substituents in the ortho positions, is a cornerstone of modern medicinal chemistry and materials science.[1] These sterically congested structures are prevalent in pharmaceuticals, organic light-emitting diodes (OLEDs), and complex ligands. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for forging these critical carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[2][3]

However, when substrates become sterically hindered, the efficiency of traditional palladium catalysts plummets. The increased steric bulk around the reaction centers impedes the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination, often leading to low yields, high catalyst loadings, and the need for harsh reaction conditions.[4][5] This guide provides a comparative analysis of modern palladium catalyst systems designed to overcome these challenges, offering researchers a strategic framework for selecting the optimal catalyst and conditions for their demanding synthetic targets.

The Catalytic Challenge: Steric Hindrance in the Suzuki-Miyaura Cycle

The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression through a well-established catalytic cycle. Understanding this cycle is paramount to diagnosing issues and selecting a superior catalyst system for hindered substrates. The primary obstacle is steric clash, which can create kinetic bottlenecks at two key stages.

  • Oxidative Addition : The cycle initiates with the addition of the aryl halide to a coordinatively unsaturated Pd(0) species. Bulky ortho-substituents on the aryl halide can physically block its approach to the palladium center, dramatically slowing this rate-limiting step.[5]

  • Reductive Elimination : Following transmetalation with the organoboron species, the two organic partners must be in a cis orientation on the Pd(II) center to reductively eliminate and form the desired C-C bond. When both coupling partners are sterically demanding, achieving this conformation becomes energetically unfavorable, hindering the final, product-forming step.[4]

The solution to this steric puzzle lies in the rational design of the ligand sphere around the palladium atom. Modern catalysts for hindered couplings rely on ligands that are themselves bulky and electron-rich. This design promotes the formation of a highly reactive, monoligated L-Pd(0) intermediate, which is less sterically encumbered and more readily undergoes oxidative addition.[4] Furthermore, the ligand's steric profile can facilitate the final reductive elimination step.

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar¹)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar¹-X) CHALLENGE: Steric hindrance slows this rate-limiting step. trans_complex L-Pd(II)(Ar¹)(Ar²) (Diaryl Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Product: Ar¹-Ar²) CHALLENGE: Bulky groups impede final bond formation. base_entry Base [B(OH)₃X]⁻ base_entry->oa_complex boronic_entry Ar²-B(OH)₂ boronic_entry->oa_complex caption Fig 1. Suzuki-Miyaura cycle highlighting steric challenges.

Caption: Fig 1. Suzuki-Miyaura cycle highlighting steric challenges.

A Comparative Analysis of Leading Catalyst Systems

The evolution of catalysts for hindered couplings has been dominated by two ligand classes: bulky dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs). The choice between them is often substrate-dependent, necessitating a careful evaluation.

Buchwald Dialkylbiaryl Phosphine Ligands

Pioneered by Stephen Buchwald, these ligands have revolutionized cross-coupling chemistry.[4] They are characterized by a sterically demanding biaryl backbone and an electron-rich dialkylphosphino group. This combination is key to their success.

  • Key Ligands : XPhos, SPhos, and RuPhos are among the most successful and widely used ligands in this class. Their bulky nature promotes the formation of the critical monoligated Pd(0) species essential for high catalytic activity.[4]

  • Mechanism of Action : The electron-rich phosphorus center enhances the rate of oxidative addition, while the overall bulk of the ligand facilitates reductive elimination.[4] Ortho-substituents on the biaryl backbone also prevent the formation of inactive palladacycles, increasing catalyst stability and lifetime.[4]

  • Precatalysts for Enhanced Performance : To improve handling and reproducibility, a series of air- and moisture-stable palladacycle precatalysts (G2, G3, G4) have been developed.[6] These complexes generate the active Pd(0) species rapidly and reliably under the reaction conditions, making them ideal for coupling unstable substrates like some boronic acids that are prone to degradation.[6][7]

N-Heterocyclic Carbene (NHC) Ligands

NHCs are powerful alternatives to phosphine ligands. They are exceptional σ-donors and their steric properties can be finely tuned.

  • Key Ligands : IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its more hindered analogues are workhorses for challenging couplings.[8]

  • PEPPSI™ Precatalysts : A major advancement in the use of NHCs is the development of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes.[9] These are air- and moisture-stable Pd(II) precatalysts, such as [IPr-PEPPSI], that are highly effective for a broad range of cross-coupling reactions, including the Suzuki-Miyaura coupling of hindered aryl chlorides.[10][11] Their well-defined nature ensures a clean and rapid initiation to the active catalytic species.

Performance Snapshot: Catalyst Systems for Tetra-ortho-substituted Biaryl Synthesis

The synthesis of tetra-ortho-substituted biaryls represents a formidable challenge. The table below summarizes typical conditions and yields for this transformation using leading catalyst systems, providing a baseline for comparison.

Catalyst SystemPd Source / PrecatalystLigandBaseSolventTemp (°C)Time (h)Avg. Yield (%)Reference(s)
Buchwald System Pd(OAc)₂XPhosK₃PO₄Toluene10012-24~85-95%[12][13]
Buchwald Precatalyst XPhos Pd G3(Internal)K₃PO₄Dioxane/H₂O40-802-12>90%[6]
NHC System [IPr-Pd(cinnamyl)Cl]IPrK₃PO₄Toluene80-10012-18~80-90%[8]
PEPPSI™ System [IPr-PEPPSI]IPrK₂CO₃THF60-8016-24~75-88%[11][14]

Yields are representative and highly dependent on the specific substrates used.

Experimental Design: A Protocol for Catalyst Screening

As a Senior Application Scientist, I advocate for a systematic, parallel screening approach to identify the optimal conditions for a novel hindered coupling. This methodology not only saves time and resources but also provides a robust data set for decision-making.

Experimental_Workflow cluster_catalysts Catalyst Systems to Screen start Start: Define Hindered Aryl Halide & Boronic Acid prep 1. Reagent Preparation - Dry/Degas Solvents (Toluene, Dioxane, 2-MeTHF) - Weigh Substrates, Base, Catalysts start->prep setup 2. Parallel Reaction Setup - Array of reaction vials under inert gas (Ar/N₂) - Assign one catalyst system per vial prep->setup cat1 A: Pd(OAc)₂ / XPhos cat2 B: XPhos Pd G3 cat3 C: [IPr-PEPPSI] cat4 D: Your 'in-house' standard reaction 3. Reaction Execution - Add solvent and stir at set temperature (e.g., 80 °C) - Monitor progress at intervals (e.g., 2, 8, 24h) via TLC/LC-MS cat1->reaction cat2->reaction cat3->reaction cat4->reaction workup 4. Workup & Analysis - Quench, extract, and concentrate - Analyze crude mixture by ¹H NMR / LC-MS for conversion & byproduct formation reaction->workup decision 5. Evaluate Results - Which catalyst gave the highest yield? - Which had the cleanest profile? workup->decision decision->setup Re-screen Needed optimize Optimize leading system (temp, base, loading) decision->optimize Lead Candidate Found end Final Protocol Established optimize->end

Caption: Fig 2. A systematic workflow for screening palladium catalysts.

Step-by-Step Screening Protocol

This protocol outlines a general procedure for screening four catalyst systems in parallel for the coupling of a hindered aryl chloride with a hindered boronic acid.

1. Reagent Preparation and Stoichiometry:

  • Aryl Halide (Ar¹-Cl) : 1.0 mmol, 1.0 equiv.

  • Boronic Acid (Ar²-B(OH)₂) : 1.5 mmol, 1.5 equiv. The excess boronic acid compensates for potential homocoupling or protodeboronation.[15][16]

  • Base (e.g., K₃PO₄) : 3.0 mmol, 3.0 equiv. A strong, non-nucleophilic base is crucial.[2][4]

  • Solvent : Anhydrous, degassed 1,4-dioxane or 2-MeTHF (5 mL).

  • Catalysts :

    • Vial A : Pd(OAc)₂ (0.02 mmol, 2 mol%) + XPhos (0.04 mmol, 4 mol%)

    • Vial B : XPhos Pd G3 (0.02 mmol, 2 mol%)[6]

    • Vial C : [IPr-PEPPSI] (0.02 mmol, 2 mol%)[11]

    • Vial D : Control or alternative catalyst.

2. Reaction Setup (under inert atmosphere):

  • To each of four oven-dried 20 mL vials equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • In a glovebox or under a positive flow of argon, add the designated palladium catalyst/ligand to each vial.

  • Seal the vials with a Teflon-lined cap.

  • Using a syringe, add the degassed solvent to each vial.

3. Execution and Monitoring:

  • Place the vials in a pre-heated aluminum block on a stirrer hotplate set to 80-100 °C.

  • Stir the reactions vigorously.

  • Monitor the reaction progress by taking small aliquots at set time points (e.g., 2h, 8h, 24h). Analyze by TLC or LC-MS to determine the consumption of starting material.

4. Workup and Analysis:

  • Once a reaction is deemed complete (or has stalled), cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the conversion and yield of the crude product using ¹H NMR with an internal standard. This provides a direct and accurate comparison of catalyst performance before purification losses.

5. Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Insufficiently active catalyst; wrong base/solvent combination.Use a more active precatalyst (e.g., G3/G4 Buchwald). Screen other bases (Cs₂CO₃, K₂CO₃) and solvents (2-MeTHF, t-AmOH).[17]
Protodeboronation Reaction is too slow; catalyst deactivation; excess water.Use a more active catalyst to accelerate the desired coupling over the side reaction.[7] Ensure anhydrous conditions. Consider using a boronic ester (e.g., pinacol ester) which is often more stable.[3]
Homocoupling Presence of oxygen; catalyst decomposition to Pd black.Ensure the reaction is rigorously deoxygenated. Use a stable precatalyst and avoid excessively high temperatures.

Conclusion

The Suzuki-Miyaura coupling of sterically hindered substrates is no longer a niche challenge but a common requirement in advanced chemical synthesis. The development of bulky, electron-rich dialkylbiaryl phosphine and N-heterocyclic carbene ligands, particularly when formulated as stable and highly active precatalysts, has made these transformations routine. For researchers and drug development professionals, the key to success is not a single "magic bullet" catalyst, but a strategic and empirical approach to catalyst selection. By understanding the mechanistic hurdles and employing a systematic screening protocol, the synthesis of even the most challenging biaryl targets can be achieved with efficiency and predictability.

References

  • Bardone, S. M. (2013). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Makhubela, B. C. E., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Old, D. W., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Goh, S. S., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Singh, U. P., et al. (2021). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Pharmaceutical Chemistry and Pharmaceutical Sciences. Available at: [Link]

  • Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Sirindil, F., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Goh, S. S., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Narayanan, R., & El-Sayed, M. A. (2012). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC. Available at: [Link]

  • Balaraman, K., & Gunanathan, C. (2022). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link]

  • Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • So, C. M., et al. (2011). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • ResearchGate. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • Lindh, J., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

  • ResearchGate. (2024). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. Available at: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]

  • Szostak, M. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. PMC. Available at: [Link]

  • Organ, M. G. (2016). Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. YorkSpace. Available at: [Link]

  • Sharma, P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry Portal. Available at: [Link]

  • Sharma, P., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Makhubela, B. C. E., et al. (2024). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • Hazari, N., et al. (2021). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Available at: [Link]

  • Jutand, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]

  • Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

  • Bedford, R. B., et al. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. Chemical Science. Available at: [Link]

Sources

Validation

cost-benefit analysis of different synthetic pathways for 5-Bromo-3-iodo-2-methylbenzoic acid

5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) is a highly functionalized, tri-substituted aromatic building block heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) is a highly functionalized, tri-substituted aromatic building block heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including SGLT2 inhibitors and targeted kinase inhibitors[1][2]. The orthogonal reactivity of its bromine, iodine, and carboxylic acid moieties makes it an invaluable scaffold for sequential cross-coupling reactions[3].

However, synthesizing this molecule presents a classic regioselectivity challenge: installing two different halogens on a deactivated aromatic ring while avoiding the formation of inseparable isomer mixtures[4][5]. As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this compound. This guide provides an objective cost-benefit analysis, mechanistic breakdown, and self-validating experimental protocols for both routes to help you optimize your scale-up strategy.

Mechanistic Pathway Analysis

Pathway A: Direct Electrophilic Aromatic Substitution (The "Brute Force" Route)

Causality & Mechanism: This pathway begins with 2-methylbenzoic acid (o-toluic acid). The first step, bromination, is highly predictable. The methyl group is weakly activating (ortho/para directing), while the carboxylic acid is strongly deactivating (meta directing). These groups synergistically direct the incoming electrophile to the 5-position, yielding 5-bromo-2-methylbenzoic acid with excellent regioselectivity[2].

The critical bottleneck arises during the subsequent iodination step. To install iodine at the 3-position, the electrophilic iodine species (generated via oxidants like


 or 

) must overcome the steric hindrance of the adjacent methyl group and the deactivating effect of the carboxylic acid[5]. Because the 3-position and 4-position have similar electron densities in this intermediate, direct iodination yields a nearly 1:1 mixture of 3-iodo and 4-iodo isomers. These isomers possess nearly identical retention factors (

) and solubilities, making downstream purification via recrystallization extremely costly and detrimental to the overall yield[4][5].
Pathway B: Sandmeyer-Directed Synthesis (The "Precision" Route)

Causality & Mechanism: To bypass the regioselectivity failures of Pathway A, Pathway B leverages the powerful directing effect of an amine group. Starting from commercially available 4-bromo-2-methylaniline, the strongly activating amine dominates the ring's electronics, forcing electrophilic iodination exclusively to its ortho position (the 6-position of the aniline, which ultimately becomes the 3-position of the target benzoic acid)[4].

Once the iodine is cleanly installed to form 4-bromo-2-iodo-6-methylaniline, the amine has served its purpose as a directing group and is converted to the target carboxylic acid via a Sandmeyer cyanation. Diazotization of the amine yields a diazonium salt, which is displaced by cyanide using a


 catalyst. The resulting nitrile is then hydrolyzed under acidic conditions. While this route involves more steps, it is a self-validating system: the absolute regiocontrol eliminates the need for complex isomer separation, drastically improving the isolated yield of the pure target molecule.

Visualizing the Synthetic Workflows

SyntheticPathways StartA o-Toluic Acid StepA1 Bromination (Br2, FeBr3) StartA->StepA1 Pathway A (Direct EAS) IntA1 5-Bromo-2-methylbenzoic acid StepA1->IntA1 Pathway A (Direct EAS) StepA2 Iodination (I2, HIO3/H2SO4) IntA1->StepA2 Pathway A (Direct EAS) Product 5-Bromo-3-iodo-2-methylbenzoic acid (Target) StepA2->Product Pathway A (Direct EAS) StartB 4-Bromo-2-methylaniline StepB1 Regioselective Iodination (I2, NaHCO3) StartB->StepB1 Pathway B (Sandmeyer) IntB1 4-Bromo-2-iodo-6-methylaniline StepB1->IntB1 Pathway B (Sandmeyer) StepB2 Sandmeyer Cyanation (NaNO2/HCl, CuCN) IntB1->StepB2 Pathway B (Sandmeyer) IntB2 5-Bromo-3-iodo-2-methylbenzonitrile StepB2->IntB2 Pathway B (Sandmeyer) StepB3 Acidic Hydrolysis (H2SO4, H2O) IntB2->StepB3 Pathway B (Sandmeyer) StepB3->Product Pathway B (Sandmeyer)

Figure 1: Comparison of Direct EAS (Pathway A) and Sandmeyer-directed (Pathway B) synthetic routes.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Direct EAS Route
  • Bromination: Dissolve o-toluic acid (1.0 eq) in glacial acetic acid. Add catalytic

    
     (0.05 eq). Add 
    
    
    
    (1.05 eq) dropwise at 0 °C to control the exothermic reaction and prevent over-bromination. Stir at room temperature for 4 h. Quench with aqueous sodium bisulfite to destroy excess bromine, filter the precipitate, and recrystallize from ethanol to afford 5-bromo-2-methylbenzoic acid[2].
  • Iodination: Suspend 5-bromo-2-methylbenzoic acid (1.0 eq) in concentrated

    
    . Add 
    
    
    
    (0.6 eq) and
    
    
    (0.25 eq) as the oxidant[5]. Heat to 60 °C for 24 h. Pour over crushed ice, filter, and wash with water. Validation Checkpoint: The crude product will show two distinct spots on GC-MS corresponding to the 3-iodo and 4-iodo isomers. Multiple fractional recrystallizations from toluene/ethanol are required to enrich the target isomer, leading to massive material loss.
Protocol B: Sandmeyer-Directed Route
  • Regioselective Iodination: Dissolve 4-bromo-2-methylaniline (1.0 eq) in a DCM/MeOH mixture. Add

    
     (1.5 eq) as an acid scavenger, followed by 
    
    
    
    (1.05 eq). Stir at room temperature until complete consumption of the starting material. Extract and concentrate. Validation Checkpoint:
    
    
    -NMR will confirm a single aromatic proton singlet, validating 100% regioselectivity for 4-bromo-2-iodo-6-methylaniline.
  • Sandmeyer Cyanation: Suspend the iodinated intermediate in aqueous HCl (3 M) at 0 °C. Add

    
     (1.1 eq) dropwise to form the diazonium salt. In a separate flask, prepare a 
    
    
    
    (1.2 eq) and
    
    
    (2.0 eq) solution in water. Slowly add the diazonium solution to the
    
    
    solution at 0 °C, then heat to 60 °C for 2 h. Extract with EtOAc. Note: Strict temperature control ensures the aryl iodide remains stable and does not undergo competitive cyanation.
  • Hydrolysis: Reflux the isolated nitrile in a mixture of 50%

    
     for 12 h. The distinct polarity shift from the neutral nitrile to the highly polar carboxylic acid allows for rapid validation via TLC. Cool to precipitate the product, filter, and wash with cold water to yield analytically pure 5-bromo-3-iodo-2-methylbenzoic acid.
    

Quantitative Cost-Benefit Analysis

When selecting a pathway for scale-up, raw material costs must be weighed against purification losses and environmental impact (E-factor). While Pathway A uses cheaper starting materials, Pathway B is vastly superior for commercial scale-up due to its precision.

MetricPathway A (Direct EAS)Pathway B (Sandmeyer-Directed)Analytical Takeaway
Overall Isolated Yield < 25%60 - 65%Pathway B prevents material loss during isomer separation.
Regioselectivity Poor (~1:1 isomer mixture)Excellent (>98% single isomer)Amine directing groups strictly dictate ortho-substitution[4].
Reagent Cost ($/mol) LowModeratePathway B requires stoichiometric copper and cyanides.
Purification Cost Extremely HighLowPathway A requires multiple fractional crystallizations[5].
Scalability Poor (Crystallization bottleneck)Excellent (Standard reactor setup)Pathway B is highly reproducible at the multi-kilogram scale.
Environmental (E-factor) High (High solvent/waste ratio)ModeratePathway B requires strict cyanide waste management protocols.

Conclusion

For research-scale synthesis where time is not a factor, Pathway A may seem attractive due to the accessibility of o-toluic acid. However, for any rigorous drug development program or scale-up manufacturing, Pathway B is the definitive choice . The causality is clear: engineering the starting material to include a powerful, removable directing group (the amine) mathematically eliminates the formation of undesired isomers, transforming a low-yielding separation nightmare into a self-validating, high-yield process.

References

1.[1] BLD Pharm - 5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) - 2.[2] Murakata, M. et al. - STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS - CLOCKSS - 3.[4] Benchchem - 3-Iodo-2-methyl-5-nitrobenzoic acid Reactivity - 4.[5] European Patent Office (EP 1642881 B1) - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - 5.[3] ResearchGate - New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors -

Sources

Comparative

assessing the purity of synthesized 5-Bromo-3-iodo-2-methylbenzoic acid against a reference standard

As a Senior Application Scientist, assessing the purity of highly functionalized building blocks like 5-Bromo-3-iodo-2-methylbenzoic acid requires moving beyond simple relative area-percent chromatography. In drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, assessing the purity of highly functionalized building blocks like 5-Bromo-3-iodo-2-methylbenzoic acid requires moving beyond simple relative area-percent chromatography. In drug development and complex agrochemical synthesis, this polyhalogenated intermediate is highly prized for orthogonal cross-coupling (e.g., executing a Sonogashira coupling at the labile C–I bond, followed by a Suzuki coupling at the C–Br bond).

However, trace impurities—specifically regioisomers (such as 3-bromo-5-iodo-2-methylbenzoic acid) or dehalogenated byproducts—can poison palladium catalysts or generate inseparable downstream isomeric mixtures. To establish a compound as a true Reference Standard, we must employ an orthogonal analytical strategy that reconciles relative chromatographic purity with absolute mass fraction.

Here is a comprehensive, self-validating guide to assessing the purity of synthesized 5-Bromo-3-iodo-2-methylbenzoic acid against a certified reference standard.

Orthogonal Analytical Strategy: Causality and Method Selection

Relying on a single analytical technique introduces hidden biases. A synthesized batch may appear >99% pure by High-Performance Liquid Chromatography (HPLC) but contain 5% NMR-invisible inorganic salts from the workup. Conversely, Nuclear Magnetic Resonance (NMR) might miss trace isomeric impurities that co-resonate with the main peak. Combining methods minimizes hidden bias and confers greater confidence in the overall purity assessment[1].

  • Quantitative NMR (1H qNMR): The gold standard for absolute quantification. Because the integral of an NMR peak is directly proportional to the nucleus concentration, qNMR determines absolute purity without requiring an identical reference standard for calibration[2]. It has been increasingly adopted by pharmacopeias as a primary purity determination method, offering a direct alternative to the labor-intensive mass balance approach[3].

  • RP-HPLC-UV (Mass Balance): Essential for separating structurally similar regioisomers. For benzoic acid derivatives, the causality of peak tailing often lies in secondary interactions between the polar carboxylic acid and residual silanol groups on the silica stationary phase[4]. Controlling the mobile phase pH is critical to generating sharp, quantifiable peaks.

Comparative Guide to Purity Assessment Techniques

The following table objectively compares the performance and limitations of the primary analytical techniques used in this workflow.

Analytical TechniqueOutput TypePrimary Advantage for Halogenated Benzoic AcidsCritical Limitation
1H qNMR Absolute Mass Fraction (%)Direct proportionality to molar concentration; no response factor bias[2].Cannot easily distinguish between closely related regioisomers if chemical shifts overlap.
RP-HPLC-UV Relative Area (%)High-resolution separation of trace regioisomers and dehalogenated byproducts.Blind to non-UV-absorbing impurities (e.g., inorganic salts, residual water).
GC-MS Relative Area (%) & m/zConfirms halogen isotope patterns (Br: 1:1 ratio, I: monoisotopic).Requires derivatization (e.g., silylation) to volatilize the carboxylic acid.
Karl Fischer / TGA Mass Fraction (%)Accurately quantifies residual water and volatile solvents.Destructive; provides no structural information.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every analytical run must include internal system suitability checks.

Protocol A: Absolute Purity Determination via 1H qNMR

Objective: Determine the absolute mass fraction of the synthesized batch using an internal standard (IS). Causality: We select 1,3,5-Trimethoxybenzene (Traceable to NIST SRM) as the IS because its aromatic protons (~6.1 ppm) do not overlap with the meta-coupled aromatic protons of 5-Bromo-3-iodo-2-methylbenzoic acid (typically ~7.6 and ~8.1 ppm).

  • System Validation (T1 Measurement): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the analyte's aromatic protons. Causality: To ensure >99% magnetization recovery and prevent integration bias, the relaxation delay (D1) must be set to 
    
    
    
    .
  • Sample Preparation: Accurately weigh ~20 mg of the synthesized 5-Bromo-3-iodo-2-methylbenzoic acid and ~10 mg of the IS using a microbalance (readability 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-

    
    .
    
  • Data Acquisition: Acquire the 1H NMR spectrum at 298 K using a 90° excitation pulse, a spectral width of 20 ppm, and 64 scans. Ensure the receiver gain is optimized to prevent signal clipping.

  • Data Processing & Calculation: Apply a 0.3 Hz exponential line broadening. Phase and baseline correct manually. Calculate absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol B: Chromatographic Profiling via RP-HPLC-UV

Objective: Quantify trace organic impurities and regioisomers. Causality: To ensure the analyte remains in a single, non-ionized (protonated) form and to prevent peak tailing, the mobile phase pH must be strictly controlled at least 1.5 to 2 units below its pKa[4].

  • System Suitability Test (SST): Inject a resolution standard containing 5-Bromo-3-iodo-2-methylbenzoic acid and a known impurity (e.g., 3-bromo-5-iodo isomer). Validation Rule: The run is only valid if the resolution (

    
    ) between the critical pair is 
    
    
    
    and the tailing factor is
    
    
    .
  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (4.6 x 150 mm, 3 µm). Causality: End-capping minimizes secondary silanol interactions[4].

    • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.2).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

  • Sample Injection: Prepare samples at 1.0 mg/mL in the initial mobile phase. Inject 10 µL. Quantify impurities by relative peak area integration.

Experimental Data: Synthesized Batch vs. Reference Standard

The following simulated data illustrates a common scenario in drug development: a synthesized batch that appears pure chromatographically but fails absolute mass fraction requirements due to hidden bias.

ParameterSynthesized Batch ACertified Reference StandardStatus / Observation
HPLC-UV Purity (Relative) 99.6%99.8%Both batches show excellent chromatographic purity.
qNMR Purity (Absolute) 96.2% 99.5%Discrepancy detected. Batch A contains NMR-invisible mass.
Karl Fischer (Water) 0.2%0.1%Negligible contribution to the mass discrepancy.
Residue on Ignition (Ash) 3.1% < 0.1%Root Cause: Batch A contains residual inorganic salts from the halogenation workup.
Final Assessment REJECTED APPROVED Batch A requires aqueous washing and recrystallization.

Decision Workflow Visualization

The logical relationship between these orthogonal techniques forms a closed-loop validation system.

PurityWorkflow cluster_analysis Orthogonal Purity Assessment Synth Synthesized Batch 5-Bromo-3-iodo-2-methylbenzoic acid HPLC RP-HPLC-UV (Relative Purity & Regioisomers) Synth->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Synth->qNMR Recon Data Reconciliation (qNMR vs. Mass Balance) HPLC->Recon qNMR->Recon Pass Batch Approved (Concordant Purity > 99.0%) Recon->Pass Equivalence Confirmed Fail Batch Rejected (Hidden Bias / Impurities Detected) Recon->Fail Discrepancy > 1.0% Ref Certified Reference Standard (Traceable to SI Units) Ref->Recon Benchmarking

Caption: Orthogonal workflow for the purity assessment of halogenated benzoic acid derivatives.

References

  • [3] Quantitative NMR as a Versatile Tool for the Reference Material Preparation – MDPI. Available at: [Link]

  • [1] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance – PubMed (Anal Bioanal Chem). Available at:[Link]

  • [2] A Guide to Quantitative NMR (qNMR) – Emery Pharma. Available at: [Link]

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Validation

A Comparative Guide to 5-Bromo-3-iodo-2-methylbenzoic Acid in Advanced Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic route. Among the vast arsenal of chemical interme...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficiency, selectivity, and overall success of a synthetic route. Among the vast arsenal of chemical intermediates, highly functionalized aromatic compounds offer a powerful platform for constructing complex molecular architectures. This guide provides an in-depth analysis of 5-Bromo-3-iodo-2-methylbenzoic acid, a specialized reagent whose unique structural features offer a distinct advantage in multi-step syntheses, particularly in the creation of targeted cancer therapeutics like Lifirafenib.

This document will explore the inherent chemical logic of using this di-halogenated benzoic acid, compare its performance and strategic value against viable alternatives, and provide detailed experimental context for its application.

Introduction: The Synthetic Potential of a Polysubstituted Aromatic Scaffold

5-Bromo-3-iodo-2-methylbenzoic acid is a custom-designed synthetic intermediate. Its utility is not in its direct biological activity, but in the chemical "handles" it provides. The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and an iodine atom—around a toluene core makes it a highly versatile scaffold.

The cornerstone of its functionality lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference allows for selective, sequential reactions, where one part of the molecule can be modified while the other remains intact for a subsequent transformation.[1][2][3][4][5] This is a critical feature for building complex molecules in a controlled, step-wise manner, avoiding the formation of undesirable side products.

Core Application: Keystone Intermediate in the Synthesis of Lifirafenib (BGB-283)

A prime example of 5-Bromo-3-iodo-2-methylbenzoic acid's application is its role as a key precursor in the synthesis of Lifirafenib (also known as BGB-283). Lifirafenib is an investigational dual inhibitor of RAF kinase and the Epidermal Growth Factor Receptor (EGFR), targeting key drivers in various cancers, including those with BRAF, KRAS, and NRAS mutations.[6][7]

The synthesis of Lifirafenib's complex core structure relies on the sequential modification of the 5-Bromo-3-iodo-2-methylbenzoic acid scaffold. The process typically involves:

  • First Coupling Reaction: A palladium-catalyzed reaction (e.g., Suzuki or Sonogashira coupling) at the more reactive C-I position to introduce a significant portion of the final molecule.

  • Second Coupling Reaction: A subsequent coupling reaction at the less reactive C-Br position to complete the carbon skeleton.

  • Amide Formation: The carboxylic acid group is then used to form an amide bond, linking the core to another part of the final drug structure.

This controlled, regioselective approach is fundamental to achieving an efficient and high-yield synthesis of the drug molecule.

Caption: Simplified workflow for Lifirafenib synthesis.

Comparative Analysis: The Strategic Advantage Over Alternatives

The selection of 5-Bromo-3-iodo-2-methylbenzoic acid is a deliberate choice rooted in chemical principles. To understand its value, we must compare it to hypothetical, yet plausible, alternatives.

Feature5-Bromo-3-iodo-2-methylbenzoic acid Alternative 1: 3,5-Dibromo-2-methylbenzoic acid Alternative 2: 5-Iodo-2-methylbenzoic acid
Reactivity Possesses two distinct reactive sites (C-I and C-Br) with differential reactivity.Possesses two C-Br bonds with very similar reactivity.Only one reactive site for cross-coupling.
Selectivity Excellent. Enables highly selective, sequential cross-coupling reactions.Poor. Reactions would likely lead to a mixture of mono- and di-substituted products, significantly complicating purification and reducing yield.Not applicable. Cannot be used for sequential couplings.
Synthetic Strategy Allows for a convergent and controlled multi-step synthesis.Forces a less controlled, potentially linear synthesis with significant purification challenges.Requires a completely different, likely more complex, synthetic route to build the final molecule.
Impact on Yield Maximizes yield by minimizing side-product formation.Drastically lowers the overall yield of the desired product due to poor selectivity.N/A

Expert Causality: The choice of a di-halide with two different halogens is the most critical factor. The energy barrier for the oxidative addition of a palladium catalyst to a C-I bond is lower than that for a C-Br bond. This thermodynamic difference is exploited to ensure the first reaction happens exclusively at the iodine position under milder conditions. Once that position is coupled, the conditions can be adjusted (e.g., by increasing temperature or changing the catalyst/ligand system) to drive the reaction at the more robust bromine position. Using a di-bromo analog would negate this fundamental advantage, leading to a statistical mixture of products and a process unsuitable for large-scale pharmaceutical manufacturing.

Sequential_Coupling start 5-Bromo-3-iodo-Aryl C-I C-Br step1 Intermediate (Coupled at C-I) start:f1->step1  Condition A  (Low Temp, Pd(0)) final Final Product (Coupled at C-Br) step1->final  Condition B  (High Temp, Pd(0))

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3-iodo-2-methylbenzoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with research teams on the logistical and safety challenges associated with complex halogenated building blocks. 5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the logistical and safety challenges associated with complex halogenated building blocks. 5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) is a highly specialized tri-halogenated aromatic compound utilized in advanced drug development and organic synthesis[1][2].

Due to the presence of both bromine and iodine substituents on an aromatic carboxylic acid scaffold, this compound presents unique environmental and toxicological challenges. Improper disposal not only violates Environmental Protection Agency (EPA) regulations but also poses severe risks of generating toxic, persistent environmental pollutants[3].

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containerization, and disposal of 5-Bromo-3-iodo-2-methylbenzoic acid, ensuring absolute compliance and laboratory safety.

Physicochemical Hazard Profile & Causality

To handle a chemical safely, we must first understand why it behaves the way it does. The strict disposal protocols for this compound are dictated by two structural features:

  • Heavy Halogenation (Br, I): The carbon-halogen bonds make the molecule highly recalcitrant to natural biological degradation. If disposed of in standard aqueous waste or non-halogenated solvent streams, it can persist in the environment and potentially form highly toxic dioxin-like byproducts during low-temperature combustion[3][4].

  • Acidic Functionality: As a carboxylic acid, it can react exothermically with strong bases and oxidizing agents[5][6]. It must be kept strictly isolated from incompatible chemical streams to prevent pressure buildup or violent reactions in sealed waste containers.

Quantitative Data & Classification Summary

To facilitate quick reference for your Environmental Health and Safety (EHS) documentation, the critical data for 5-Bromo-3-iodo-2-methylbenzoic acid is summarized below[1][2][4]:

Property / ClassificationValue / Designation
Chemical Name 5-Bromo-3-iodo-2-methylbenzoic acid
CAS Number 1379364-28-9
Molecular Formula C8H6BrIO2
Molecular Weight 340.94 g/mol
Waste Classification Halogenated Organic Acid / Halogenated Solid Waste
EPA Regulation 40 CFR § 268.32 (Halogenated Organic Compounds)
Incompatibilities Strong bases, strong oxidizing agents, reducing agents
Approved Disposal High-Temperature Incineration (Licensed Facility)

Standard Operating Procedure: Step-by-Step Disposal Protocol

The following methodology must be strictly adhered to. Every step is designed as a self-validating system : if a specific condition is not met (e.g., an improper label), the workflow halts until the discrepancy is corrected.

Phase 1: Point-of-Generation Segregation

Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost of disposal and the risk of incompatible chemical reactions[7][8].

  • Identify the Waste State: Determine if the waste is a solid (e.g., unreacted powder, contaminated silica gel, filter paper) or liquid (e.g., dissolved in an organic solvent).

  • Isolate from Non-Halogenated Streams: Under no circumstances should this compound be placed in a "Non-Halogenated Waste" container[9][10]. Even trace amounts of this compound will legally reclassify an entire non-halogenated carboy as halogenated waste.

  • Isolate from Incompatibles: Ensure the waste stream contains no strong bases, cyanides, or sulfides, which could react violently with the acidic proton of the benzoic acid[5][7].

Phase 2: Containerization and Labeling

Causality: Proper containment prevents fugitive emissions and accidental exposure, while accurate labeling ensures downstream waste handlers know exactly how to process the material safely[10][11].

  • Select Compatible Containers: For solid waste, use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. For liquid waste, use a chemical-resistant carboy (e.g., PTFE or glass)[10][11]. Do not use metal cans, as the acidic nature of the compound can cause corrosion over time[10].

  • Apply the Hazardous Waste Tag: Before adding the first drop or grain of waste, attach a hazardous waste tag[11].

  • Explicit Nomenclature (Self-Validation Check): Write the full chemical name: "5-Bromo-3-iodo-2-methylbenzoic acid". Check: Are there any abbreviations (e.g., "Br-I-Me-BA")? If yes, discard the label and rewrite it. Abbreviations are legally prohibited on waste manifests[10].

  • Check Hazard Boxes: Mark the containers explicitly as "Toxic" and "Halogenated Organic Waste"[11].

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Secondary Containment: Place the sealed waste container inside a secondary containment tray to capture any potential leaks or spills[11].

  • Environmental Controls: Store the SAA in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition[11][12].

  • Volume Limits: Monitor the container. Once it reaches 3/4 full, immediately initiate a pickup request with your institutional EHS department[11]. Do not overfill.

Phase 4: Final Institutional Disposal
  • EHS Transfer: Transfer custody of the waste to your EHS department.

  • High-Temperature Incineration: The only EPA-approved method for destroying heavily halogenated aromatics like 5-Bromo-3-iodo-2-methylbenzoic acid is high-temperature incineration at a licensed facility equipped with scrubbers to neutralize the resulting hydrobromic (HBr) and hydroiodic (HI) gases[4][6]. Never dispose of this compound down the drain[7][12].

Emergency Spill Response Protocol

In the event of an accidental release during handling or disposal:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[6].

  • Don PPE: Wear splash-proof chemical goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene, verified by the SDS)[4][12].

  • Containment: If solid, gently sweep up the powder using a damp, inert absorbent pad to prevent aerosolizing the dust[4]. If dissolved in liquid, surround the spill with inert absorbent material (e.g., vermiculite or sand)[6].

  • Disposal of Spill Kit: Place all used absorbent materials and contaminated PPE into a heavy-duty plastic bag, seal it, and label it strictly as "Halogenated Hazardous Waste - Spill Debris"[11].

Procedural Workflow Visualization

WasteDisposal Start Waste Generation: 5-Bromo-3-iodo-2-methylbenzoic acid Decision Is the waste solid or liquid? Start->Decision Solid Solid Waste (Powder, Contaminated Labware) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Liquid Segregate Strict Segregation: Must NOT mix with Non-Halogenated Waste Solid->Segregate Liquid->Segregate Container Containerization: Seal in Compatible, Labeled Container Segregate->Container SAA Storage: Satellite Accumulation Area (SAA) Container->SAA Incineration Final Disposal: High-Temperature Incineration (EPA Compliant) SAA->Incineration

Figure 1: Decision-making workflow for the segregation and disposal of halogenated organic acid waste.

References

  • University of Akron EHS. "Halogenated Waste." Laboratory Safety Guidelines. [Link]

  • Environmental Protection Agency (EPA). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR. [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." EH&S. [Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Division of Research Safety. [Link]

  • JNCASR. "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL." JNCASR Safety Protocols. [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide." Research Safety. [Link]

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." EHRS. [Link]

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Handling

Personal protective equipment for handling 5-Bromo-3-iodo-2-methylbenzoic acid

Comprehensive Safety and Operational Guide for Handling 5-Bromo-3-iodo-2-methylbenzoic Acid As a highly functionalized, tri-substituted aromatic building block, 5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) is...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 5-Bromo-3-iodo-2-methylbenzoic Acid

As a highly functionalized, tri-substituted aromatic building block, 5-Bromo-3-iodo-2-methylbenzoic acid (CAS: 1379364-28-9) is frequently utilized in late-stage lead optimization and cross-coupling reactions[1]. While structurally invaluable for drug development, its dense halogenation and acidic moiety present specific handling, personal protective equipment (PPE), and disposal challenges. This guide provides authoritative, causality-driven protocols to ensure absolute operational safety.

Physicochemical Profile & Hazard Causality

Understanding the why behind a hazard is the first step in mitigating it. The carboxylic acid group acts as a localized proton donor, leading to protein denaturation upon contact with mucosal membranes. Furthermore, the heavy bromine and iodine atoms significantly increase the molecule's lipophilicity. If the solid is dissolved in an organic solvent, this lipophilicity facilitates rapid transdermal absorption, elevating the risk of systemic toxicity.

Table 1: Hazard Classification and Clinical Implications

Property / GHS CodeValue / Hazard StatementCausality & Clinical Implication
CAS Number 1379364-28-9N/A
Molecular Formula C8H6BrIO2Heavy halogenation increases lipophilicity and environmental persistence.
H302 Harmful if swallowedSystemic toxicity upon ingestion; lipophilicity aids gastrointestinal absorption.
H315 Causes skin irritationAcidic moiety causes localized epidermal irritation and protein disruption.
H319 Causes serious eye irritationDirect contact with the powder causes severe, immediate corneal damage.
H335 May cause respiratory irritationInhalation of fine crystalline dust irritates delicate alveolar membranes.

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, laboratories are mandated to perform a hazard assessment to determine appropriate PPE[2]. A critical failure point in laboratory safety occurs when personnel use the same PPE for dry powder handling as they do for solvent dissolution.

Table 2: Context-Dependent PPE Specifications

Equipment CategorySpecificationOperational Causality & Justification
Hand Protection (Dry Solid) Nitrile gloves (Min. 0.11 mm thickness)Provides an excellent barrier against dry powder and incidental contact.
Hand Protection (In Solution) Viton or Silver Shield laminate glovesCritical: Nitrile degrades rapidly (<1 min breakthrough) when exposed to halogenated solvents (e.g., DCM, Chloroform)[3]. Viton prevents solvent-mediated skin absorption of the dissolved acid.
Eye Protection Splash-proof chemical goggles (ANSI Z87.1)Protects against airborne dust during weighing and solvent splashes during dissolution[2].
Body Protection Flame-resistant laboratory coatPrevents contamination of street clothes; essential when handling the compound alongside flammable carrier solvents.
Respiratory N95 or FFP3 particulate respiratorPrevents inhalation of irritating dust (H335) if weighing must occur outside a fume hood (though engineering controls are always preferred).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not assume equipment is functioning; verify it before initiating the handling of halogenated acids.

Step-by-Step Methodology:

  • Engineering Control Validation: Before opening the reagent bottle, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • PPE Donning & Integrity Check: Don standard nitrile gloves, goggles, and a lab coat. Self-Validation: Roll the cuff of the gloves to trap air and gently squeeze to ensure there are no micro-tears before handling the chemical.

  • Static-Free Weighing: Halogenated powders often accumulate static charge, which can cause the powder to aerosolize and jump out of the weigh boat. Use an anti-static gun (Zerostat) on the weigh boat or use a grounded metal spatula. Weigh the 5-Bromo-3-iodo-2-methylbenzoic acid directly inside the fume hood.

  • Transfer and Dissolution (The PPE Shift): Transfer the solid to your reaction vessel. If your protocol requires dissolving the compound in a halogenated solvent (e.g., Dichloromethane), you must immediately upgrade your gloves to Viton or Silver Shield. Standard nitrile will not protect you from a halogenated solvent splash[3].

  • Decontamination: Once the reaction is sealed, wipe down the balance and the hood surface with a damp cloth (water/isopropanol) to capture any residual dust. Dispose of the cloth as solid hazardous waste.

Process Visualization

G Start Solid 5-Bromo-3-iodo- 2-methylbenzoic acid Hood Transfer to Chemical Fume Hood Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Solvent Dissolve in Solvent (e.g., DCM / DMF) PPE->Solvent CheckSolvent Is Solvent Halogenated? Solvent->CheckSolvent ChangeGlove Change to Viton or Silver Shield Gloves CheckSolvent->ChangeGlove Yes (e.g., DCM) React Execute Reaction Protocol CheckSolvent->React No (e.g., DMF) ChangeGlove->React Waste Dispose as Halogenated Organic Waste React->Waste

Handling workflow for 5-Bromo-3-iodo-2-methylbenzoic acid with solvent-dependent PPE changes.

Waste Disposal Plan: The Halogenated Imperative

Because 5-Bromo-3-iodo-2-methylbenzoic acid contains both bromine and iodine, any waste generated from its use must be strictly segregated into Halogenated Organic Waste containers[4].

  • The Causality of Segregation: Mixing halogenated waste with non-halogenated waste is not merely a logistical error; it is a severe regulatory violation. Halogenated compounds require specialized, high-temperature incineration to prevent the atmospheric release of highly toxic polychlorinated or polybrominated dibenzodioxins and furans[4].

  • Financial & Environmental Impact: Cross-contaminating a non-halogenated waste carboy with even a small amount of 5-Bromo-3-iodo-2-methylbenzoic acid forces the entire container to be processed at the significantly higher halogenated disposal rate[5]. Ensure all primary and secondary containment vessels are clearly labeled with the exact chemical constituents.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance: 29 CFR 1910.132". United States Department of Labor. Available at:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Nitrile Glove Chemical-Compatibility Reference". UPenn EHRS Guidelines. Available at:[Link]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory". National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste". Vanderbilt University. Available at:[Link]

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